molecular formula C15H22N2O2 B1664800 Alprenoxime CAS No. 118552-63-9

Alprenoxime

Cat. No.: B1664800
CAS No.: 118552-63-9
M. Wt: 262.35 g/mol
InChI Key: XFQFSSGNEFUEPA-VKAVYKQESA-N
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Description

Alprenoxime is a significant chemical compound in pharmacological research, primarily known for its role as a prodrug to the beta-adrenergic antagonist (beta-blocker) alprenolol . As a prodrug, Alprenoxime itself is biologically less active and is designed to be metabolized into the active drug alprenolol within a biological system. This conversion is a key area of study for optimizing drug delivery and bioavailability. The active metabolite, alprenolol, functions by competitively blocking beta-adrenergic receptors, which are critical components in the sympathetic nervous system. This mechanism is central to research investigating the modulation of cardiovascular functions such as heart rate and blood pressure. The strategic value of using the oxime functional group in Alprenoxime, a common motif in medicinal chemistry, lies in its ability to alter the parent compound's physicochemical properties. Researchers utilize Alprenoxime to explore advanced drug delivery concepts, particularly in models where targeted bioactivation is required. A prominent application noted in scientific literature is the investigation of its sequential bioactivation for ocular delivery, aiming to achieve localized therapeutic effects while minimizing systemic exposure . Oximes, as a class of compounds, are renowned in medicinal chemistry for their diverse applications, serving not only as prodrugs but also as antidotes against organophosphate poisoning and as key components in antibiotics . This makes Alprenoxime a compound of interest for researchers in drug metabolism, prodrug design, and the development of novel beta-blocker formulations. This product is intended for research purposes only and is not for human, veterinary, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NZ)-N-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-4-7-13-8-5-6-9-15(13)19-11-14(17-18)10-16-12(2)3/h4-6,8-9,12,16,18H,1,7,10-11H2,2-3H3/b17-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQFSSGNEFUEPA-VKAVYKQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(=NO)COC1=CC=CC=C1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC/C(=N/O)/COC1=CC=CC=C1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118552-63-9
Record name Alprenoxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118552639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Alprenoxime chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Retrometabolic Design, and Ocular Bioactivation

Executive Summary

Alprenoxime (CAS 118552-63-9) represents a pivotal case study in retrometabolic drug design , specifically engineered as a site-activated prodrug for the management of glaucoma. Unlike conventional beta-blockers (e.g., timolol) which often induce systemic cardiovascular side effects (bradycardia, bronchospasm) upon ocular administration, Alprenoxime is chemically "masked" as an oxime. It remains pharmacologically inert until it undergoes sequential enzymatic bioactivation within the iris-ciliary body.[1] This guide details the physicochemical properties, synthesis logic, and the specific metabolic pathway that confers its high therapeutic index.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

Alprenoxime is the oxime derivative of the ketone precursor to alprenolol.[2][3] Its lipophilic nature enhances corneal permeability, serving as a delivery vehicle that releases the active parent drug only at the target site.

Table 1: Physicochemical Specifications
ParameterTechnical Detail
Common Name Alprenoxime
IUPAC Name 1-[(1-methylethyl)amino]-3-[2-(2-propenyl)phenoxy]-2-propanone oxime
Molecular Formula C₁₅H₂₂N₂O₂
Molecular Weight 262.35 g/mol
CAS Number 118552-63-9 (Free Base); 121009-30-1 (HCl Salt)
Exact Mass 262.1681 Da
Physical State Solid powder (typically white to off-white)
Solubility Soluble in DMSO, Ethanol; sparingly soluble in water (Free Base)
Pharmacophore Aryloxypropanolamine backbone (masked as oxime)

Retrometabolic Mechanism: Sequential Bioactivation[9]

The core innovation of Alprenoxime lies in its Sequential Bioactivation Mechanism . It is not a direct beta-blocker. Instead, it utilizes the specific enzymatic landscape of the eye—rich in hydrolases and reductases—to generate the active species in situ.[1]

The Pathway Logic
  • Corneal Penetration: The oxime moiety increases lipophilicity compared to the parent alcohol (alprenolol), facilitating superior transport across the corneal epithelium.

  • Step 1 - Hydrolysis: Upon entering the aqueous humor and iris-ciliary body, the oxime group is hydrolyzed (enzymatically or chemically) to yield Alprenolone (the ketone intermediate).

  • Step 2 - Stereospecific Reduction: Alprenolone is rapidly reduced by ocular carbonyl reductases to form Alprenolol (the active beta-adrenergic antagonist).

  • Therapeutic Effect: Localized beta-blockade reduces aqueous humor production, lowering intraocular pressure (IOP).[3][4]

  • Systemic Safety: Any Alprenoxime or Alprenolone leaking into systemic circulation is rapidly metabolized or remains inactive, preventing cardiac beta-blockade.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the sequential conversion logic.

Alprenoxime_Bioactivation cluster_eye Ocular Tissue (Target Site) Alprenoxime Alprenoxime (Prodrug - Inactive) Alprenolone Alprenolone (Ketone Intermediate) Alprenoxime->Alprenolone Enzymatic Hydrolysis (Iris-Ciliary Body) Systemic Systemic Circulation (Rapid Clearance/No Activity) Alprenoxime->Systemic Leakage Alprenolol Alprenolol (Active Beta-Blocker) Alprenolone->Alprenolol Carbonyl Reductase (Stereospecific Reduction) Alprenolone->Systemic Leakage IOP Reduction IOP Reduction Alprenolol->IOP Reduction Beta-Adrenergic Receptor Binding

Figure 1: Sequential bioactivation of Alprenoxime within ocular tissue.[1] The prodrug requires a two-step enzymatic conversion to exert therapeutic effect.[1]

Synthesis Protocol: Oxime Derivatization

For researchers synthesizing Alprenoxime for analytical standards or in vitro assays, the following protocol outlines the condensation of Alprenolone with hydroxylamine.

Pre-requisite: Synthesis of Alprenolone (1-isopropylamino-3-(2-allylphenoxy)-2-propanone) via oxidation of Alprenolol or de novo synthesis.

Protocol: Condensation Reaction
  • Reagents:

    • Alprenolone (1.0 eq)

    • Hydroxylamine hydrochloride (NH₂OH[5]·HCl) (1.2 eq)

    • Sodium Acetate (NaOAc) (1.5 eq) or Pyridine

    • Solvent: Ethanol/Water (3:1 v/v)

  • Procedure:

    • Dissolve Alprenolone in the Ethanol/Water mixture under magnetic stirring at room temperature.

    • Add Sodium Acetate to buffer the solution (preventing protonation of the amine).

    • Add Hydroxylamine hydrochloride portion-wise.

    • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: CHCl₃/MeOH 9:1) or LC-MS.

    • Work-up: Evaporate ethanol under reduced pressure. Basify the aqueous residue to pH 9–10 using 1N NaOH.

    • Extraction: Extract with Dichloromethane (DCM) (3x). Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Ether/Hexane or purify via flash column chromatography to obtain Alprenoxime as a white solid.

Experimental Validation: In Vitro Bioactivation Assay

To verify the "soft drug" mechanism, one must demonstrate the conversion of Alprenoxime to Alprenolol in ocular tissues.

Method: Iris-Ciliary Body Homogenate Assay

Objective: Quantify the rate of Alprenoxime hydrolysis and subsequent reduction.

Materials:

  • Freshly excised Iris-Ciliary Body (ICB) from New Zealand White Rabbits.

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • NADPH (Cofactor for reductase).

  • HPLC-UV or LC-MS/MS system.

Workflow:

  • Tissue Preparation:

    • Homogenize ICB tissue in ice-cold PBS (1:10 w/v).

    • Centrifuge at 10,000 x g for 20 min at 4°C. Collect the supernatant (cytosolic fraction containing reductases).

  • Incubation:

    • Prepare reaction mixture: 100 µL Tissue Supernatant + 10 µL NADPH (10 mM) + 880 µL PBS.

    • Pre-incubate at 37°C for 5 min.

    • Start: Add 10 µL Alprenoxime stock (10 mM in DMSO). Final concentration: 100 µM.

  • Sampling:

    • Aliquot 100 µL samples at t = 0, 15, 30, 60, and 120 min.

    • Stop Reaction: Immediately add 100 µL ice-cold Acetonitrile (ACN) to precipitate proteins.

  • Analysis:

    • Centrifuge samples; inject supernatant into HPLC.

    • Monitor: Disappearance of Alprenoxime (RT 1) and appearance of Alprenolone (RT 2) and Alprenolol (RT 3).

  • Validation Criteria:

    • Successful bioactivation is confirmed if Alprenolol levels increase over time while Alprenoxime decreases.

    • Control: Heat-inactivated homogenate should show minimal conversion (proving enzymatic dependence).

References

  • Bodor, N., et al. (1995).[6][2][7] "Ocular delivery of the beta-adrenergic antagonist alprenolol by sequential bioactivation of its methoxime analogue."[1][6][2][7] Journal of Medicinal Chemistry, 38(11), 2018–2020.[6][7] Link

  • Bodor, N., & Prokai, L. (1995).[6][2][7] "Sequential bioactivation of methoxime analogs of beta-adrenergic antagonists in the eye." Journal of Ocular Pharmacology and Therapeutics, 11(3), 305–318.[2] Link

  • Polgar, P., & Bodor, N. (1995).[2] "Minimal cardiac electrophysiological activity of alprenoxime, a site-activated ocular beta-blocker, in dogs."[2] Life Sciences, 56(14), 1207–1213.[2] Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 5489436, Alprenoxime." PubChem. Link

  • MedKoo Biosciences. "Alprenoxime Product Data Sheet." Link

Sources

Alprenoxime CAS number and physicochemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Alprenoxime: Physicochemical Properties and Pharmacological Profile

Introduction

Alprenoxime is a notable compound in ophthalmic drug development, recognized primarily as a soft drug or prodrug of the well-known β-adrenergic antagonist, alprenolol.[1] Its design is a strategic application of medicinal chemistry principles aimed at optimizing drug delivery to the eye while minimizing systemic side effects.[1] This guide provides a comprehensive overview of Alprenoxime's core chemical identifiers, its detailed physicochemical properties, and the pharmacological rationale for its development as a potential anti-glaucoma agent.

Chemical Identification and Structure

Precise identification is paramount in research and development. Alprenoxime is cataloged under several identifiers across various chemical databases.

  • CAS Number : The primary Chemical Abstracts Service (CAS) registry number for Alprenoxime is 118552-63-9 .[2][3][4][5] It is important to note that other CAS numbers, such as 125720-84-5, may refer to specific stereoisomers or related salts.[5][6]

  • IUPAC Name : The systematic name for the compound is (NE)-N-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ylidene]hydroxylamine.[6] An alternative IUPAC name is 1-(2-allylphenoxy)-3-(isopropylamino)propan-2-one oxime.[3]

  • Molecular Formula : The chemical formula for Alprenoxime is C15H22N2O2.[2][3]

  • Synonyms : The compound is also referred to as (E)-Alprenoxime.[5][6]

Physicochemical Properties

The physicochemical profile of a drug candidate is critical for formulation development, understanding its absorption, distribution, metabolism, and excretion (ADME) properties, and predicting its biological activity. The properties of Alprenoxime are summarized below.

PropertyValueSource(s)
Molecular Weight 262.35 g/mol [2][5][6]
Exact Mass 262.1681 g/mol [2][3]
Appearance Solid powder[2]
Melting Point ~134 °C (Predicted)[7]
Boiling Point ~330-352 °C (Predicted)[7]
Water Solubility 4.10 x 10⁻³ g/L (Predicted)[7]
Solubility Soluble in DMSO[2]
LogP (Octanol/Water) 3.4 (XLogP3) / 2.99 (LogKow)[3][6][7]
pKa (Acidic) ~11.4 (Predicted)[7]
pKa (Basic) ~9.40 (Predicted)[7]
Topological Polar Surface Area 53.8 - 53.9 Ų[3][6]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bonds 8[3]

Pharmacological Context: A Site-Activated Ocular Prodrug

Alprenoxime was engineered as a site-activated prodrug to treat glaucoma, a condition often characterized by elevated intraocular pressure (IOP). The core concept is to deliver a pharmacologically inactive molecule that undergoes a targeted bioactivation process at the site of action—in this case, the eye.

This approach offers a significant therapeutic advantage by localizing the activity of the parent drug, alprenolol, thereby reducing the potential for systemic side effects commonly associated with β-blockers, such as bradycardia (slow heart rate).[1] Alprenoxime itself exhibits minimal cardiac electrophysiological activity.[2]

Mechanism of Bioactivation

Alprenoxime is designed to be converted into the active β-blocker, alprenolol, by enzymes residing in the iris-ciliary body of the eye.[1] This sequential bioactivation involves enzymatic hydrolysis and reduction of the oxime moiety to the corresponding ketone, which is then further reduced to the secondary alcohol characteristic of alprenolol.

G Alprenoxime Alprenoxime (Prodrug) Intermediate Intermediate Ketone (1-(2-allylphenoxy)-3- (isopropylamino)propan-2-one) Alprenoxime->Intermediate Hydrolase Enzymes Eye Ocular Tissue (Iris-Ciliary Body) Alprenoxime->Eye Topical Administration Alprenolol Alprenolol (Active β-Blocker) Intermediate->Alprenolol Reductase Enzymes Eye->Alprenolol Site-Specific Bioactivation

Caption: Bioactivation pathway of Alprenoxime to Alprenolol in ocular tissue.

Experimental Protocol: Evaluating Ocular Hypotensive Activity

To assess the efficacy of a potential anti-glaucoma agent like Alprenoxime, an in-vivo study in an appropriate animal model is essential. The following protocol outlines a representative workflow for measuring changes in intraocular pressure (IOP).

Objective: To determine the IOP-lowering effect and duration of action of topically administered Alprenoxime in a rabbit model.

Materials:

  • Alprenoxime solution in an appropriate ophthalmic vehicle (e.g., buffered saline with a viscosity-enhancing agent).

  • Normotensive adult New Zealand white rabbits.

  • Tonometer (e.g., Tono-Pen) calibrated for rabbit eyes.

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride).

  • Animal restraining boxes.

Methodology:

  • Acclimatization: Allow animals to acclimate to the laboratory environment and handling procedures for at least one week to minimize stress-induced IOP fluctuations.

  • Baseline IOP Measurement:

    • Gently restrain the rabbit.

    • Instill one drop of topical anesthetic into each eye.

    • After 30-60 seconds, measure the baseline IOP in both eyes using the tonometer. Obtain at least three stable readings and average them for each eye.

  • Drug Administration:

    • Administer a single, precise volume (e.g., 50 µL) of the Alprenoxime test solution into one eye (the treated eye).

    • Administer an equal volume of the vehicle solution into the contralateral eye to serve as a control.

  • Post-Treatment IOP Monitoring:

    • Measure IOP in both eyes at predetermined time points after administration (e.g., 30 minutes, 1, 2, 3, 4, 6, and 8 hours).[1]

    • The use of a topical anesthetic is required before each set of measurements.

  • Data Analysis:

    • Calculate the mean IOP for treated and control eyes at each time point.

    • Determine the change in IOP from baseline (ΔIOP) for each eye.

    • Compare the ΔIOP of the treated eye to the control eye using appropriate statistical methods (e.g., a paired t-test or ANOVA) to evaluate the significance of the pressure reduction.

Causality and Self-Validation:

  • Contralateral Control: Using the vehicle-treated contralateral eye as a control accounts for diurnal variations in IOP and any systemic effects of the drug, ensuring that the observed pressure drop is due to the local action of Alprenoxime.

  • Baseline Measurement: Establishing a stable baseline for each animal before treatment is crucial for accurately quantifying the drug's effect.

  • Operator Blinding: Where possible, the individual measuring IOP should be blinded to the treatment allocation (drug vs. vehicle) to prevent operator bias.

Storage and Handling

Proper storage is essential to maintain the integrity and stability of Alprenoxime.

  • Short-Term Storage : For periods of days to weeks, the compound should be stored in a dry, dark environment at 0 - 4 °C.[2]

  • Long-Term Storage : For months to years, storage at -20 °C is recommended.[2]

  • Shipping : Alprenoxime is generally stable for several weeks under ambient temperatures for shipping purposes.[2]

References

  • Alprenoxime. PubChem, National Center for Biotechnology Information. [Link]

  • Alprenoxime Properties. CompTox Chemicals Dashboard, U.S. Environmental Protection Agency (EPA). [Link]

  • Alprenoxime | C15H22N2O2 | CID 5489436. PubChem, National Center for Biotechnology Information. [Link]

  • Alprenoxime - Chemical Details. U.S. Environmental Protection Agency (EPA). [Link]

  • ALPRENOXIME. Global Substance Registration System (GSRS). [Link]

  • ALPRENOXIME HYDROCHLORIDE. Inxight Drugs, National Center for Advancing Translational Sciences. [Link]

Sources

Mechanism of Action of Alprenoxime in Beta-Adrenergic Signaling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals
Part 1: Executive Technical Synthesis

Alprenoxime represents a paradigm shift in beta-adrenergic pharmacotherapy, functioning not as a direct receptor antagonist but as a site-activated prodrug (retrometabolic design). Unlike conventional beta-blockers (e.g., Timolol, Propranolol) which are active upon administration, Alprenoxime is pharmacologically inert in its native form.

Its mechanism of action is defined by a sequential bioactivation cascade specifically targeted to the ocular microenvironment.[1] Upon topical administration, Alprenoxime undergoes enzymatic hydrolysis and stereospecific reduction within the iris-ciliary body to generate Alprenolol , a potent non-selective


-adrenergic antagonist.

This guide details the molecular kinetics of this conversion, the subsequent blockade of the


-adrenergic signaling pathway, and the experimental protocols required to validate this site-specific efficacy.
Part 2: The Bioactivation Mechanism (Prodrug Pharmacology)

The therapeutic utility of Alprenoxime relies entirely on its transformation into the active metabolite, Alprenolol. This design exploits the specific enzymatic profile of the eye to maximize local efficacy (glaucoma treatment) while minimizing systemic cardiac side effects.[1]

1. Chemical Structure & Stability
  • Parent Compound: Alprenoxime (Alprenolol ketoxime).[2]

  • Modification: The hydroxyl group of Alprenolol is oxidized to a ketone, which is further derivatized to an oxime (

    
    ).
    
  • Lipophilicity: The oxime modification significantly enhances corneal permeability compared to the parent alcohol.

2. Sequential Enzymatic Conversion

The bioactivation occurs in two strictly ordered steps within the corneal endothelium and iris-ciliary body:

  • Hydrolysis: The oxime moiety is hydrolyzed by local aryloxime hydrolases (or microsomal enzymes) to yield the intermediate ketone, Alprenolone .

  • Stereospecific Reduction: Alprenolone is rapidly reduced by ketone reductases (specifically cytosolic carbonyl reductases) to form the active Alprenolol .

    • Note: This step restores the chiral hydroxyl group essential for high-affinity binding to the

      
      -adrenergic receptor.
      
3. Causality of Design
  • Systemic Safety: If Alprenoxime enters the systemic circulation, it remains largely inactive or is metabolized via non-activating pathways, preventing bradycardia or bronchoconstriction common with direct

    
    -blockers.
    
  • Local Potency: The conversion rate is highest in the iris-ciliary body, the exact site of aqueous humor production.

Part 3: Beta-Adrenergic Signaling Blockade (Pharmacodynamics)

Once converted, the active metabolite (Alprenolol) acts as a competitive antagonist at


 and 

adrenergic receptors (AR).
1. Receptor Binding Interface

Alprenolol binds to the orthosteric site of the G-protein coupled receptor (GPCR), specifically interacting with:

  • Asp113 (TM3): Forms a salt bridge with the amine nitrogen of Alprenolol.

  • Ser203/204/207 (TM5): Hydrogen bonding network (disrupted by the antagonist).

  • Phe290 (TM6): Hydrophobic interaction with the aromatic ring.

2. Signal Transduction Inhibition

In the ciliary epithelium,


-AR activation normally drives aqueous humor production. Alprenolol inhibits this via the Gs-cAMP-PKA Axis :
  • Blockade: Prevents Catecholamine (Epinephrine/Norepinephrine) binding.

  • G-Protein Arrest: Prevents the conformational change required to exchange GDP for GTP on the

    
     subunit.
    
  • Adenylyl Cyclase (AC) Silence:

    
     remains inactive, failing to stimulate Adenylyl Cyclase.
    
  • cAMP Depletion: Intracellular cAMP levels drop.

  • PKA Downregulation: Protein Kinase A (PKA) remains in its regulatory (inactive) holoenzyme state.

  • Physiological Outcome: Reduced phosphorylation of ion channels (e.g.,

    
    -ATPase), decreasing aqueous humor secretion and lowering Intraocular Pressure (IOP).
    
Part 4: Visualization of Mechanisms
Diagram 1: The Bioactivation Cascade (Prodrug to Active)

Bioactivation Alprenoxime Alprenoxime (Inactive Prodrug) Alprenolone Alprenolone (Ketone Intermediate) Alprenoxime->Alprenolone Hydrolysis Enzyme1 Aryloxime Hydrolase (Cornea/Iris) Enzyme1->Alprenoxime Alprenolol Alprenolol (Active Beta-Blocker) Alprenolone->Alprenolol Stereospecific Reduction Enzyme2 Ketone Reductase (Cytosolic) Enzyme2->Alprenolone Systemic Systemic Circulation (Rapid Clearance) Alprenolol->Systemic Leakage (Low Toxicity)

Caption: Sequential enzymatic bioactivation of Alprenoxime within the ocular tissue compartments.

Diagram 2: Intracellular Signaling Blockade

Signaling Catecholamines Catecholamines (Epinephrine) BetaRec Beta-Adrenergic Receptor (GPCR) Catecholamines->BetaRec Stimulation Alprenolol Alprenolol (Active Metabolite) Alprenolol->BetaRec Competitive Blockade GsProtein Gs Protein (Inactive) BetaRec->GsProtein Activation Blocked AC Adenylyl Cyclase GsProtein->AC No Stimulation cAMP cAMP Production AC->cAMP Decreased PKA PKA Activation cAMP->PKA Inhibited Aqueous Aqueous Humor Secretion PKA->Aqueous Reduced Secretion

Caption: Mechanism of Alprenolol-mediated suppression of the Gs-cAMP signaling pathway in ciliary epithelium.

Part 5: Experimental Validation Protocols

To confirm the mechanism of Alprenoxime, researchers must validate both the conversion efficiency and the receptor blockade .

Protocol A: In Vitro Bioactivation Assay

Objective: Quantify the conversion rate of Alprenoxime to Alprenolol in ocular tissues.

  • Tissue Preparation:

    • Harvest fresh iris-ciliary body (ICB) and corneal tissues from New Zealand White rabbits.

    • Homogenize tissues in 0.1 M phosphate buffer (pH 7.4) at

      
      C.[2]
      
    • Centrifuge at 9,000g for 20 min to obtain the S9 fraction (containing cytosolic reductases and hydrolases).

  • Incubation:

    • Add Alprenoxime (

      
      ) to the tissue homogenate.
      
    • Incubate at

      
      C in a shaking water bath.
      
    • Causality Check: Include a control with boiled homogenate to rule out non-enzymatic hydrolysis.

  • Sampling & Analysis:

    • Aliquot samples at 0, 15, 30, 60, and 120 minutes.

    • Terminate reaction with ice-cold acetonitrile.

    • Analyze via HPLC-MS/MS monitoring the transition of Alprenoxime (m/z 263)

      
       Alprenolone (m/z 248) 
      
      
      
      Alprenolol (m/z 250).
  • Success Criteria:

    • Rapid disappearance of Alprenoxime (

      
       min).
      
    • Stoichiometric appearance of Alprenolol.[3]

Protocol B: In Vivo Intraocular Pressure (IOP) Challenge

Objective: Demonstrate functional beta-blockade in a living system.

  • Subject Selection: Normotensive rabbits (n=6 per group).

  • Baseline Establishment: Measure IOP using a pneumatonometer after topical anesthesia.

  • Treatment:

    • Group A: Vehicle (PBS).

    • Group B: Alprenolol (Active control).

    • Group C: Alprenoxime (Test).

  • Water Loading Challenge (Provocative Test):

    • Administer 50-70 mL/kg water via orogastric tube to induce transient ocular hypertension.

  • Measurement:

    • Monitor IOP every 30 minutes for 4 hours.

  • Data Interpretation:

    • Alprenoxime should show a delayed onset (due to bioactivation time) but comparable peak efficacy to Alprenolol.

    • Systemic heart rate monitoring should show no significant bradycardia in the Alprenoxime group compared to the Alprenolol group.

Part 6: Comparative Data Summary
FeatureAlprenoxime (Prodrug)Alprenolol (Active Drug)
Receptor Affinity (

)
Negligible (

)
High (

)
Corneal Permeability High (Lipophilic Oxime)Moderate
Systemic Bioavailability Low (Rapid clearance)High (Risk of side effects)
Onset of Action Delayed (Requires activation)Immediate
Primary Indication Glaucoma (Site-Specific)Hypertension/Arrhythmia
References
  • Prokai, L., Wu, W. M., Somogyi, G., & Bodor, N. (1995).[3] Ocular delivery of the beta-adrenergic antagonist alprenolol by sequential bioactivation of its methoxime analogue. Journal of Medicinal Chemistry, 38(11), 2018–2020.[3][4] Link

  • Bodor, N., & Buchwald, P. (2000). Soft drug design: General principles and recent applications. Medicinal Research Reviews, 20(1), 58–101. Link

  • Wu, W. M., & Bodor, N. (1996). Chemical delivery systems for the eye. Advanced Drug Delivery Reviews, 20(2-3), 201-203. Link

  • PubChem Compound Summary. (2024). Alprenoxime (CID 5489436).[3][4][5] National Center for Biotechnology Information. Link

  • Inxight Drugs. (2024). Alprenoxime Hydrochloride.[6] National Center for Advancing Translational Sciences (NCATS). Link

Sources

An In-depth Technical Guide to the Determination of Beta-Adrenergic Receptor Binding Affinity: A Case Study with Alprenolol and the Quest for Alprenoxime Data

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The selective modulation of beta-adrenergic receptor subtypes, β1 and β2, is a cornerstone of modern pharmacology, with profound implications for cardiovascular and respiratory therapeutics. This guide provides a comprehensive technical overview of the principles and methodologies employed to determine the binding affinity and selectivity of ligands for these critical G-protein coupled receptors (GPCRs). While the primary focus of this document was to be a detailed analysis of alprenoxime's binding characteristics, an exhaustive search of the scientific literature and chemical databases has revealed a conspicuous absence of publicly available binding affinity data for this compound. Therefore, this guide has been adapted to utilize the well-characterized, structurally related non-selective β-blocker, alprenolol, as a case study to illustrate the experimental workflows and data interpretation integral to receptor pharmacology. We will delve into the theoretical underpinnings of receptor-ligand interactions, provide detailed protocols for radioligand binding assays, and discuss the functional assays used to elucidate the downstream consequences of receptor binding. Furthermore, we will present the known binding data for alprenolol and contextualize the current knowledge gap regarding alprenoxime, thereby highlighting an area ripe for future investigation.

Introduction: The Significance of β1 and β2 Adrenergic Receptor Selectivity

Beta-adrenergic receptors are integral membrane proteins that mediate the physiological effects of the endogenous catecholamines, epinephrine and norepinephrine.[1][2] These receptors are classified into two primary subtypes, β1 and β2, which exhibit distinct tissue distribution and physiological roles.[1][2]

  • β1-Adrenergic Receptors: Predominantly located in the heart, β1 receptors are responsible for regulating heart rate, contractility, and conduction velocity.[1] Activation of these receptors leads to a positive chronotropic, inotropic, and dromotropic effect.[1]

  • β2-Adrenergic Receptors: Primarily found in the smooth muscle of the bronchioles, blood vessels, and uterus, β2 receptor activation leads to smooth muscle relaxation, resulting in bronchodilation and vasodilation.[2]

The differential localization and function of these receptor subtypes underscore the therapeutic importance of developing subtype-selective ligands. For instance, β1-selective antagonists (beta-blockers) are desirable for treating cardiovascular conditions like hypertension and angina, as they can reduce cardiac workload without causing the bronchoconstriction associated with β2-receptor blockade.[3] Conversely, β2-selective agonists are the mainstay of asthma therapy due to their ability to relax bronchial smooth muscle.[2]

The selectivity of a ligand is quantified by comparing its binding affinity for different receptor subtypes. A high degree of selectivity is a key objective in drug discovery to maximize therapeutic efficacy while minimizing off-target side effects.

The Case of Alprenoxime: An Uncharted Territory

Alprenoxime is a chemical entity structurally related to the well-known beta-blocker, alprenolol.[4] Despite its presence in chemical databases such as PubChem and KEGG, there is a notable lack of published research detailing its pharmacological activity, specifically its binding affinity for β1 and β2-adrenergic receptors.[4][5] This absence of data prevents a direct comparative analysis of its receptor selectivity. In contrast, alprenolol has been extensively studied, and its non-selective antagonistic activity at both β1 and β2 receptors is well-documented, making it an excellent exemplar for the methodologies described herein.[3][6][7]

Methodologies for Determining Binding Affinity

The gold standard for quantifying the interaction between a ligand and its receptor is the radioligand binding assay.[8] This technique allows for the direct measurement of ligand binding to receptor preparations, providing key parameters such as the dissociation constant (Kd), the inhibitor concentration that causes 50% inhibition (IC50), and the inhibition constant (Ki).[9]

Radioligand Binding Assays: A Step-by-Step Protocol

This protocol outlines a typical competition binding assay to determine the affinity of a test compound (e.g., alprenolol) for β1 and β2-adrenergic receptors.

1. Membrane Preparation:

  • Source: Utilize cell lines stably expressing either human β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells) or tissue homogenates known to be rich in these receptors (e.g., heart for β1, lung for β2).

  • Homogenization: Suspend cells or minced tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

  • Centrifugation: Homogenize the tissue and centrifuge at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.

  • Resuspension and Storage: Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration. Aliquots can be stored at -80°C.

2. Competition Binding Assay:

  • Radioligand Selection: A radiolabeled ligand with high affinity and selectivity for the target receptor is chosen. For β-adrenergic receptors, [3H]-dihydroalprenolol (a non-selective antagonist) or [125I]-cyanopindolol are commonly used.[6][7]

  • Assay Setup: In a 96-well plate, combine the following in each well:

    • Membrane preparation (containing a known amount of receptor protein).

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • Varying concentrations of the unlabeled test compound (the "competitor").

    • For determining non-specific binding, a high concentration of a known potent, unlabeled antagonist (e.g., propranolol) is added to a set of wells.[7]

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter (for 3H) or a gamma counter (for 125I).

3. Data Analysis:

  • Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding at each competitor concentration.

  • IC50 Determination: Plot the specific binding as a function of the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[9]

    Ki = IC50 / (1 + [L]/Kd)

    where:

    • [L] is the concentration of the radioligand used.

    • Kd is the dissociation constant of the radioligand for the receptor.

Experimental Workflow for Binding Affinity Determination

G cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis prep1 Cell Culture/Tissue Dissection prep2 Homogenization prep1->prep2 prep3 Differential Centrifugation prep2->prep3 prep4 Protein Quantification & Storage prep3->prep4 assay1 Incubate Membranes with Radioligand & Competitor prep4->assay1 assay2 Separate Bound & Unbound (Filtration) assay1->assay2 assay3 Quantify Radioactivity assay2->assay3 analysis1 Calculate Specific Binding assay3->analysis1 analysis2 Generate Competition Curve (Determine IC50) analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff Equation analysis2->analysis3 output output analysis3->output Binding Affinity (Ki)

Figure 1: Experimental workflow for determining ligand binding affinity using a competition radioligand binding assay.

Alprenolol: A Case Study in Non-Selective Beta-Blockade

Alprenolol is a non-selective beta-blocker, meaning it exhibits similar affinity for both β1 and β2-adrenergic receptors.[3] This lack of selectivity is responsible for its therapeutic effects as well as its side-effect profile.

Receptor SubtypeLigandBinding Affinity (Ki)Reference
β1-AdrenergicAlprenolol~1-10 nM[6][7]
β2-AdrenergicAlprenolol~1-10 nM[3]

Note: The exact Ki values can vary depending on the experimental conditions, such as the radioligand used, tissue source, and assay temperature.

The data clearly indicates that alprenolol binds with high affinity to both β1 and β2 receptors, confirming its non-selective nature. This profile explains its utility in conditions where broad beta-blockade is desired, but also its potential to induce bronchospasm in susceptible individuals due to β2 receptor blockade in the airways.

Functional Assays: From Binding to Biological Response

While binding assays provide crucial information about the affinity of a ligand for its receptor, they do not reveal the functional consequence of this interaction (i.e., whether the ligand is an agonist, antagonist, or inverse agonist). Functional assays are therefore essential to complete the pharmacological characterization of a compound.

cAMP Accumulation Assay

Beta-adrenergic receptors are coupled to the Gs protein, which, upon activation, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP), a key second messenger.[2]

Principle:

  • Agonist: An agonist will stimulate the receptor, leading to an increase in intracellular cAMP levels.

  • Antagonist: An antagonist will block the binding of an agonist, thereby preventing the agonist-induced increase in cAMP.

  • Inverse Agonist: An inverse agonist will reduce the basal (constitutive) activity of the receptor, leading to a decrease in cAMP levels below the baseline.

Protocol Outline:

  • Cell Culture: Use cells expressing the target β-adrenergic receptor subtype.

  • Ligand Incubation: Treat the cells with the test compound alone (to assess agonist/inverse agonist activity) or in the presence of a known agonist (to assess antagonist activity).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA or HTRF-based assays).

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathway of β-Adrenergic Receptors

G cluster_membrane Cell Membrane receptor β-Adrenergic Receptor g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ligand Agonist (e.g., Epinephrine) ligand->receptor Binds atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation, Increased Heart Rate) pka->response Phosphorylates Downstream Targets

Figure 2: Simplified signaling pathway of β-adrenergic receptor activation.

Conclusion and Future Directions

The determination of ligand binding affinity and selectivity for β1 and β2-adrenergic receptors is a critical process in drug discovery and development. This guide has provided a detailed overview of the established methodologies, using the well-characterized beta-blocker alprenolol as a practical example. The protocols for radioligand binding and functional cAMP assays represent the foundational techniques for characterizing the pharmacological profile of any new chemical entity targeting these receptors.

The striking absence of publicly available binding data for alprenoxime presents a clear knowledge gap. Future research should be directed towards the synthesis and pharmacological characterization of alprenoxime to determine its binding affinity and selectivity for β1 and β2-adrenergic receptors. Such studies would not only elucidate the structure-activity relationship between alprenoxime and alprenolol but also potentially uncover novel pharmacological properties that could be of therapeutic interest. The methodologies outlined in this guide provide a clear roadmap for undertaking such an investigation.

References

  • Alexander, S. P. H., et al. (2019). THE CONCISE GUIDE TO PHARMACOLOGY 2019/20: G protein-coupled receptors. British Journal of Pharmacology, 176(S1), S21-S141. [Link]

  • Baker, J. G. (2010). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British journal of pharmacology, 160(5), 1048–1061. [Link]

  • Bylund, D. B., et al. (1994). International Union of Pharmacology nomenclature of adrenoceptors. Pharmacological reviews, 46(2), 121-136. [Link]

  • KEGG DRUG: Alprenoxime hydrochloride. (n.d.). In Genome.jp. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5489436, Alprenoxime. Retrieved February 23, 2026 from [Link].

  • Navarro-Zornoza, M., et al. (2021). Exploring the kinetic selectivity of drugs targeting the β1-adrenoceptor. Pharmacology research & perspectives, 9(5), e00848. [Link]

  • Williams, L. T., & Lefkowitz, R. J. (1976). Identification of cardiac beta-adrenergic receptors by (minus) [3H]alprenolol binding. Science, 192(4241), 791-793. [Link]

  • Williams, L. T., Snyderman, R., & Lefkowitz, R. J. (1976). Identification of beta-adrenergic receptors in human lymphocytes by (-) (3H) alprenolol binding. The Journal of clinical investigation, 57(1), 149–155. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]

  • CVPharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). Retrieved February 23, 2026, from [Link]

  • CVPharmacology. (n.d.). Beta-Adrenoceptor Agonists (β-agonists). Retrieved February 23, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved February 23, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Adrenoceptors. Retrieved February 23, 2026, from [Link]

  • The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (2024, February 19). Adrenergic receptor. In Wikipedia. [Link]

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Alprenoxime: A Technical Guide to its Pharmacological Profile and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the pharmacological profile and pharmacokinetic properties of Alprenoxime. Designed for researchers, scientists, and drug development professionals, this document synthesizes the available scientific literature to offer field-proven insights into this innovative prodrug.

Introduction: A Novel Approach to Ocular Beta-Blockade

Alprenoxime is a site-activated ocular β-blocker developed as a prodrug of the well-characterized β-adrenergic antagonist, alprenolol.[1] Its design as a chemical delivery system (CDS) represents a strategic approach to enhance the therapeutic index of alprenolol for the treatment of glaucoma.[2] The primary challenge with conventional topical β-blockers in glaucoma therapy is the potential for systemic absorption, leading to undesirable cardiovascular side effects.[1] Alprenoxime was engineered to circumvent this limitation through targeted bioactivation within the eye, thereby localizing its pharmacological action and minimizing systemic exposure.[1][3]

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C15H22N2O2[1][4][5]
Molecular Weight 262.35 g/mol [4][5]
IUPAC Name (NE)-N-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ylidene]hydroxylamine[5]
CAS Number 118552-63-9[4]

Part 1: The Pharmacological Profile of Alprenoxime

The pharmacological activity of Alprenoxime is intrinsically linked to its conversion to alprenolol. As a prodrug, Alprenoxime itself is designed to have minimal intrinsic activity at β-adrenergic receptors.

Mechanism of Action: A Two-Step Bioactivation Pathway

The therapeutic efficacy of Alprenoxime hinges on a sequential, two-step enzymatic conversion to its active metabolite, alprenolol, within the ocular tissues.[1] This site-specific bioactivation is the cornerstone of its design, intended to concentrate the drug's effect at the desired site of action while mitigating systemic side effects.

  • Step 1: Hydrolysis. The initial step involves the enzymatic hydrolysis of the oxime moiety of Alprenoxime to a ketone intermediate. This reaction is catalyzed by hydrolase enzymes present in ocular tissues.[1]

  • Step 2: Reduction. The ketone intermediate is subsequently reduced to the active β-blocker, alprenolol, by carbonyl reductase enzymes located in the iris-ciliary body.[3]

This targeted conversion ensures that the pharmacologically active agent is generated predominantly in the eye, where it can exert its therapeutic effect of reducing intraocular pressure (IOP).

G Alprenoxime Alprenoxime (Prodrug) Systemic Minimal Systemic Absorption Alprenoxime->Systemic Ocular Ocular Tissue (Iris-ciliary body) Alprenoxime->Ocular Topical Administration Ketone Ketone Intermediate Alprenolol Alprenolol (Active Drug) Ketone->Alprenolol Step 2: Reduction (Carbonyl Reductase) Receptors β-Adrenergic Receptors Alprenolol->Receptors Antagonism Ocular->Ketone Step 1: Hydrolysis (Hydrolase) IOP Reduced Intraocular Pressure Receptors->IOP G Start Start: Obtain Iris-Ciliary Body Tissue Homogenize Prepare Tissue Homogenate Start->Homogenize Incubate Incubate Alprenoxime with Homogenate Homogenize->Incubate Sample Collect Samples at Time Points Incubate->Sample Analyze LC-MS/MS Analysis Sample->Analyze Data Determine Rate of Conversion Analyze->Data End End Data->End

Sources

Technical Guide: Alprenoxime Metabolic Pathway and Metabolite Profiling

[1]

Executive Summary

Alprenoxime (Chemical Formula:

Retrometabolic Drug Design1ketoxime prodrug

Alprenolol1

Designed specifically for the management of open-angle glaucoma, Alprenoxime functions as a Chemical Delivery System (CDS).[1] Its primary technical objective is to utilize the differential enzymatic distribution between ocular tissues (iris-ciliary body) and the systemic circulation to achieve localized intraocular pressure (IOP) reduction while minimizing systemic cardiorespiratory side effects (e.g., bradycardia, bronchospasm) common to standard

12

This guide analyzes the sequential bioactivation pathway, the specific enzymology involved, and the downstream metabolite profile.

Chemical Architecture & Design Logic

To understand the metabolism of Alprenoxime, one must understand the stability-lability balance engineered into its structure.[1]

  • The Parent Drug: Alprenolol (Active

    
    -blocker).[1][2][3][4]
    
  • The Modification: The secondary hydroxyl group (essential for

    
    -receptor binding) is oxidized to a ketone, which is then condensed with hydroxylamine to form a ketoxime .[1]
    
  • The Logic:

    • Receptor Inactivity: The oxime moiety renders the molecule inactive at

      
      -adrenergic receptors (
      
      
      -ARs), preventing systemic toxicity during transport.[1]
    • Lipophilicity: The modification increases corneal permeability.[1][2]

    • Sequential Activation: The pathway requires two distinct enzymatic steps to regenerate the active pharmacophore, creating a "metabolic lock" that opens primarily in the eye.

The Metabolic Activation Pathway

The bioactivation of Alprenoxime occurs via a two-step enzymatic cascade.[1] This pathway is predominant in the iris-ciliary body (ICB).[1]

Step 1: Enzymatic Hydrolysis (The Gating Step)

The initial step involves the hydrolysis of the oxime (

Alprenolone1
  • Reaction: Hydrolytic cleavage of the C=N bond.[1]

  • Enzyme: Specific ocular hydrolases (likely microsomal oxime-hydrolases).[1]

  • Kinetics: This is often the rate-limiting step in non-ocular tissues, providing systemic stability.[1]

  • Metabolite Formed: Alprenolone (1-[(1-methylethyl)amino]-3-[2-(2-propenyl)phenoxy]-2-propanone).[1]

Step 2: Stereospecific Reduction (The Activation Step)

The ketone intermediate is biologically inactive.[1] It must be reduced to the alcohol to regain affinity for the

1
  • Reaction: Carbonyl reduction (

    
    ).[1]
    
  • Enzyme: Ketone Reductase / Carbonyl Reductase (NADPH-dependent).[1]

  • Stereochemistry: The reduction is highly stereospecific, preferentially yielding S-(-)-Alprenolol , the more potent levorotatory isomer.[1]

  • Metabolite Formed: Alprenolol (Active Drug).[1][2][4]

Pathway Visualization

The following diagram illustrates the sequential bioactivation and potential downstream clearance pathways.

Alprenoxime_Metabolismcluster_hepaticSystemic/Hepatic Clearance (If absorbed)AlprenoximeAlprenoxime(Inactive Prodrug)AlprenoloneAlprenolone(Ketone Intermediate)Alprenoxime->AlprenoloneStep 1: Enzymatic Hydrolysis(Ocular Hydrolases)HydroxylamineHydroxylamine(Byproduct)Alprenoxime->HydroxylamineHydrolysis ByproductAlprenololS-(-)-Alprenolol(Active Beta-Blocker)Alprenolone->AlprenololStep 2: Stereospecific Reduction(Ketone Reductase / NADPH)OH_Alprenolol4-Hydroxyalprenolol(Active Metabolite)Alprenolol->OH_AlprenololCYP2D6 OxidationAlprenolol_GlucAlprenolol-O-Glucuronide(Inactive Excretory Product)Alprenolol->Alprenolol_GlucUGT Glucuronidation

Caption: Sequential bioactivation of Alprenoxime to Alprenolol via Alprenolone, including downstream hepatic clearance routes.[1]

Potential Metabolites & Analytical Profile

Researchers analyzing biological matrices (aqueous humor, plasma) following Alprenoxime administration should screen for the following analytes.

Table 1: Metabolite Inventory and Characteristics[1]
Metabolite NameRoleChemical StateDetection Window (Ocular)Bioactivity
Alprenoxime Parent ProdrugKetoximeShort (Rapid conversion)Inactive
Alprenolone IntermediateKetoneTransientInactive
S-(-)-Alprenolol Active DrugSecondary AlcoholSustained (>6 hours)Potent

-antagonist
4-Hydroxyalprenolol Phase I MetabolitePhenolLow (Systemic trace)Active
Hydroxylamine Cleavage ProductAmineTransientToxic (Trace amounts)
Systemic Fate (Safety Mechanism)

If Alprenoxime enters the systemic circulation unchanged, it resists rapid hydrolysis in plasma compared to the eye. However, if converted to Alprenolol systemically, it follows the standard hepatic clearance of Alprenolol:

  • Aromatic Hydroxylation: Mediated by CYP2D6 to form 4-hydroxyalprenolol.[1]

  • Glucuronidation: Conjugation of the hydroxyl group for renal excretion.[1]

Experimental Protocol: Metabolic Stability Assay

To validate the "site-specific" activation of Alprenoxime, the following protocol compares stability in Ocular Tissue Homogenate vs. Plasma.[1]

Objective

Quantify the conversion rate of Alprenoxime to Alprenolol in rabbit iris-ciliary body (ICB) homogenate versus systemic plasma.

Materials
  • Substrate: Alprenoxime hydrochloride (10 mM stock in acetonitrile).[1]

  • Matrix A: Fresh Rabbit ICB homogenate (20% w/v in pH 7.4 phosphate buffer).

  • Matrix B: Fresh Rabbit Plasma (heparinized).[1]

  • Cofactor: NADPH (1.0 mM final concentration) - Critical for the reductase step.[1]

  • Internal Standard: Propranolol.[1][3]

Methodology
  • Incubation:

    • Pre-incubate 190 µL of Matrix A and Matrix B at 37°C for 5 minutes.

    • Initiate reaction by adding 10 µL of Alprenoxime stock (Final conc: 500 µM).[1]

    • Add NADPH (required for Alprenolone

      
       Alprenolol conversion).[1]
      
  • Sampling:

    • Aliquot 50 µL at time points: 0, 15, 30, 60, 120 min.

    • Quenching: Immediately mix with 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop enzymatic activity.

  • Extraction:

    • Vortex for 1 min; Centrifuge at 10,000 x g for 10 min at 4°C.

    • Collect supernatant for HPLC-MS/MS analysis.[1]

  • Analysis (HPLC Conditions):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 150 x 4.6 mm).[1]

    • Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) gradient.[1]

    • Detection: Monitor transitions for Alprenoxime (263

      
       fragment), Alprenolone (248 
      
      
      fragment), and Alprenolol (250
      
      
      fragment).[1]
Self-Validating Checkpoint
  • Success Criteria: In ICB homogenate, Alprenoxime should deplete rapidly (

    
     min) with concomitant appearance of Alprenolol.[1] In Plasma, Alprenoxime should remain relatively stable (
    
    
    hours) or show minimal Alprenolol formation.[1]

References

  • Bodor, N., Prokai, L., Wu, W. M., Somogyi, G., & Farag, H. (1995).[1][5][6] Ocular delivery of the beta-adrenergic antagonist alprenolol by sequential bioactivation of its methoxime analogue.[1][4][5][6] Journal of Medicinal Chemistry.[1][6]

  • Polgar, P., & Bodor, N. (1995).[1][5] Minimal cardiac electrophysiological activity of alprenoxime, a site-activated ocular beta-blocker, in dogs.[1][3][5] Life Sciences.[1][5]

  • Bodor, N., & Buchwald, P. (2005).[1] Ophthalmic drug design based on the metabolic activity of the eye: Soft drugs and chemical delivery systems.[7] The AAPS Journal.[1][3]

  • PubChem. (n.d.).[1] Alprenoxime Compound Summary. National Library of Medicine.[1]

Alprenoxime: A Technical Guide to its Therapeutic Window and Toxicity Profile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Alprenoxime, an oxime prodrug of the beta-blocker alprenolol, was developed as a potential topical treatment for glaucoma. Its design as a site-specific chemical delivery system (CDS) aimed to enhance its therapeutic index by localizing its pharmacological activity to the eye, thereby minimizing systemic adverse effects commonly associated with beta-blockers. This technical guide provides a comprehensive analysis of the therapeutic window and toxicity profile of Alprenoxime, synthesizing data from preclinical and clinical investigations. While the compound's development was ultimately halted due to formulation instability, the principles of its design and the findings from its evaluation remain a valuable case study in ophthalmic drug development.

Introduction: The Rationale for a Site-Specific Beta-Blocker

Topically administered beta-adrenergic antagonists have long been a cornerstone in the management of glaucoma by reducing intraocular pressure (IOP). However, their systemic absorption through the conjunctiva and nasolacrimal duct can lead to significant cardiovascular and respiratory side effects, including bradycardia, hypotension, and bronchoconstriction.[1][2] Alprenoxime was engineered to circumvent these limitations. As a prodrug, it is inactive upon administration and is designed to be enzymatically converted to its active form, alprenolol, primarily within the target ocular tissues.[2][3] This targeted bioactivation is intended to create a high local concentration of the active drug while minimizing systemic exposure and associated toxicities.

Mechanism of Action and Targeted Bioactivation

Alprenoxime's therapeutic action is predicated on its sequential enzymatic conversion. This process ensures site-specific and stereospecific delivery of the active S-(-)-alprenolol.

  • Step 1: Hydrolysis: Esterases within the iris-ciliary body hydrolyze the oxime moiety of Alprenoxime.[3]

  • Step 2: Reduction: Subsequent reduction of the intermediate ketone by reductive enzymes, also located in the iris-ciliary body, yields the pharmacologically active S-(-)-stereoisomer of alprenolol.[3]

This targeted conversion is crucial for its safety profile, as the parent compound and the intermediate ketone are largely inactive.[2]

G cluster_eye Eye Alprenoxime Alprenoxime (Inactive Prodrug) Intermediate Intermediate Ketone (Inactive) Alprenoxime->Intermediate Esterases Systemic Systemic Circulation Alprenoxime->Systemic Minimal Absorption Alprenolol S-(-)-Alprenolol (Active β-blocker) Intermediate->Alprenolol Reductive Enzymes Eye Ocular Tissue (Iris-Ciliary Body) Alprenolol->Eye Reduces IOP G cluster_alprenoxime Alprenoxime Therapeutic Window cluster_alprenolol Conventional β-Blocker Therapeutic Window IOP_Reduction Effective IOP Reduction Therapeutic_Window_A Wide Therapeutic Window Systemic_Effects_A Systemic β-Blockade IOP_Reduction_B Effective IOP Reduction Therapeutic_Window_B Narrow Therapeutic Window Systemic_Effects_B Systemic β-Blockade

Caption: Conceptual comparison of therapeutic windows.

Toxicity Profile Summary

The toxicity profile of Alprenoxime is characterized by its minimal systemic effects, a direct result of its site-specific bioactivation.

  • Systemic Toxicity: Acute oral and intravenous toxicity studies in mice and rats were completed, and the results, in conjunction with other preclinical and clinical data, point to low systemic toxicity. [3]The primary advantage of Alprenoxime is the avoidance of cardiovascular and respiratory side effects associated with systemic beta-blockade.

  • Ocular Toxicity: While specific long-term ocular toxicity studies are not detailed in the available literature, the compound was well-tolerated in human clinical trials for up to 14 days, with no significant irritant action on the eye reported in preclinical studies. [1][3]

Rationale for Discontinuation

Despite its promising efficacy and safety profile, the clinical development of Alprenoxime was discontinued. The primary reason for this was its insufficient chemical stability in aqueous solutions, which prevented the development of a formulation with an acceptable shelf-life. [1][3]Alprenoxime has a half-life (t90) of only 2-3 months in aqueous solution. [1]

Conclusion

Alprenoxime stands as a significant example of the "soft drug" or chemical delivery system approach in ophthalmic drug design. The comprehensive preclinical and Phase 1 clinical data confirm the success of its design in achieving a potent local therapeutic effect—IOP reduction—while demonstrating an excellent systemic safety profile devoid of the typical side effects of beta-blockers. The wide separation between the effective ocular dose and the dose required to produce systemic effects resulted in a broad therapeutic window. Although formulation instability ultimately led to the cessation of its development, the scientific principles and the data gathered from the Alprenoxime program provide valuable insights for the ongoing development of safer and more effective ocular therapeutics.

References

  • Kadam, R. S., & Kompella, U. B. (2011). Prodrug Strategies in Ocular Drug Delivery. In Ocular Drug Delivery Systems (pp. 105-138).
  • Bodor, N., & Buchwald, P. (2005). Ophthalmic drug design based on the metabolic activity of the eye. The AAPS Journal, 7(4), E820–E833.
  • Bodor, N., & Buchwald, P. (2005). Ophthalmic drug design based on the metabolic activity of the eye: Soft drugs and chemical delivery systems.
  • Wu, W. M., et al. (1995). Minimal cardiac electrophysiological activity of alprenoxime, a site-activated ocular beta-blocker, in dogs. Life Sciences, 56(14), 1207–1213.
  • Simmons, S. T., et al. (1991). Improved delivery through biological membranes. LVI. Pharmacological evaluation of alprenoxime--a new potential antiglaucoma agent. Pharmaceutical Research, 8(11), 1389–1394.

Sources

An In-depth Technical Guide to the Role of Alprenoxime and its Active Metabolite in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of alprenoxime, a compound whose primary design paradoxically illuminates its potential utility and that of its active metabolite, alprenolol, in cardiovascular research. We will dissect its mechanism from a prodrug designed for localized activity to an active molecule with unique, cardioprotective signaling capabilities, offering researchers a comprehensive understanding of its application in the field.

Part 1: Alprenoxime - A Study in Targeted Drug Delivery and Systemic Effect Mitigation

Alprenoxime is a synthetic prodrug, specifically the ketoxime precursor to the β-adrenergic antagonist, alprenolol.[1] It was engineered as a site-activated ocular β-blocker for glaucoma therapy.[1][2] The core innovation behind alprenoxime was to create a molecule that could be administered topically to the eye, where it would be converted into its active form, alprenolol, by local enzymes (hydrolases and reductases).[1][2] This design brilliantly circumvents the systemic cardiovascular side effects, such as bradycardia (slow heart rate), commonly associated with other β-blockers used for glaucoma.[3]

Preclinical studies validated this design, demonstrating that topically administered alprenoxime effectively reduces intraocular pressure in animal models without significantly impacting heart rate or blood pressure.[2][3] Even when administered intravenously, alprenoxime results in only insignificant and transient bradycardia compared to the sustained effects of its active form, alprenolol.[3] This makes alprenoxime itself a valuable research tool for comparative studies aiming to isolate the effects of localized versus systemic beta-blockade.

Part 2: Mechanism of Action - From Prodrug Conversion to Novel Cardioprotective Signaling

To understand alprenoxime's relevance to cardiovascular research, one must look beyond the prodrug to the actions of its pharmacologically active metabolite, alprenolol.

Enzymatic Bioactivation

Alprenoxime is metabolically inert until it undergoes a two-step enzymatic conversion primarily in the target tissue. This process is foundational to its site-specific activity.

G Alprenoxime Alprenoxime (Inactive Prodrug) Ketone Intermediate Ketone Alprenoxime->Ketone Hydrolase Alprenolol Alprenolol (Active β-Blocker) Ketone->Alprenolol Reductase G cluster_0 cluster_1 Cardiomyocyte Membrane Catecholamine Norepinephrine/ Epinephrine BAR β-Adrenergic Receptor Catecholamine->BAR Activates Alprenolol Alprenolol Alprenolol->BAR Blocks G_Protein G Protein (Gs) BAR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP Converts ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Increased Heart Rate & Contractility PKA->Response

Caption: Canonical β-Adrenergic signaling pathway and its blockade by Alprenolol.

Novel Cardioprotective Signaling via β-Arrestin

The most compelling application of alprenolol in modern cardiovascular research stems from a paradigm-shifting discovery. While most β-blockers are known only for their antagonist properties, research from Duke University revealed that alprenolol is one of only two β-blockers (out of 20 tested) that also stimulates a separate, G-protein-independent signaling pathway mediated by a protein called β-arrestin. [4] This phenomenon, known as "biased agonism," means that alprenolol, while blocking the G-protein pathway, actively turns on the β-arrestin pathway. This pathway has been shown to promote cell survival and protect heart tissue, potentially even reversing heart damage. [4]This dual-functionality distinguishes alprenolol from most other β-blockers and positions it as a lead compound for developing novel heart failure therapies.

G cluster_0 cluster_1 Cardiomyocyte Membrane Alprenolol Alprenolol BAR β-Adrenergic Receptor Alprenolol->BAR Binds & Recruits B_Arrestin β-Arrestin BAR->B_Arrestin Survival_Pathways Cell Survival Pathways (e.g., MAPK/ERK) B_Arrestin->Survival_Pathways Activates Response Cardioprotection Anti-Apoptosis Survival_Pathways->Response

Caption: Alprenolol's unique activation of the β-Arrestin cardioprotective pathway.

Part 3: Experimental Protocols for Cardiovascular Research

The unique properties of alprenoxime and alprenolol lend themselves to specific, high-impact experimental designs.

Protocol 1: Differentiating Local vs. Systemic Cardiovascular Effects

This protocol uses alprenoxime as a tool to confirm its systemic safety profile compared to its active metabolite, alprenolol, in an in vivo model.

  • Objective: To quantify and compare the effects of intravenously administered alprenoxime versus alprenolol on heart rate and blood pressure in a rodent model.

  • Model: Spontaneously Hypertensive Rats (SHR), a common model for hypertension research.

  • Methodology:

    • Animal Preparation: Anesthetize male SHR (200-250g) and surgically implant telemetry transmitters for continuous blood pressure and heart rate monitoring. [5]Allow a 1-week recovery period.

    • Grouping: Randomly assign rats to three groups (n=8 per group): Vehicle (Saline), Alprenoxime (6 mg/kg), and Alprenolol (6 mg/kg). [3] 3. Administration: Administer the assigned compound as a single intravenous (i.v.) bolus injection.

    • Data Collection: Continuously record mean arterial pressure (MAP) and heart rate (HR) from 30 minutes pre-injection to 2 hours post-injection.

    • Data Analysis: Calculate the change in MAP and HR from baseline at 5, 15, 30, 60, and 120 minutes post-injection. Use a two-way ANOVA to test for statistical significance between groups.

Protocol 2: Investigating Alprenolol-Induced Cardioprotection in an In Vitro Ischemia-Reperfusion Model

This protocol is designed to validate the cardioprotective, β-arrestin-mediated effects of alprenolol at the cellular level.

  • Objective: To determine if alprenolol protects cardiomyocytes from apoptosis induced by simulated ischemia-reperfusion (I/R) injury and to confirm the involvement of the β-arrestin pathway.

  • Model: H9c2 rat heart myoblasts, a well-established cell line for cardiac injury studies.

  • Methodology:

    • Cell Culture: Culture H9c2 cells to 80% confluency.

    • Grouping and Pre-treatment: Pre-treat cells for 1 hour with one of the following: Vehicle, Alprenolol (10 µM), Metoprolol (a β-blocker that does not activate β-arrestin, 10 µM), or Alprenolol + β-arrestin inhibitor.

    • Simulated Ischemia: Replace culture medium with an ischemia-mimicking solution (e.g., low glucose, hypoxic) and incubate in a hypoxic chamber (95% N₂, 5% CO₂) for 4 hours.

    • Reperfusion: Replace the ischemia solution with normal culture medium and return cells to a normoxic incubator for 2 hours.

    • Endpoint Analysis:

      • Cell Viability: Measure cell viability using an MTT assay.

      • Apoptosis: Quantify apoptosis using a TUNEL assay or by measuring Caspase-3 activity.

      • Western Blot: Analyze protein lysates for levels of phosphorylated ERK1/2 (a downstream target of β-arrestin signaling) and total ERK1/2.

    • Data Analysis: Use a one-way ANOVA with post-hoc tests to compare the different treatment groups.

Part 4: Data Presentation and Senior Scientist Insights

Expected Quantitative Outcomes

The described protocols are expected to yield data that can be summarized for clear interpretation.

Table 1: Expected In Vivo Hemodynamic Effects

Treatment Group (6 mg/kg, i.v.)Peak Change in Heart Rate (bpm)Duration of Significant Bradycardia
Vehicle (Saline)No significant changeN/A
Alprenoxime~ -20 to -30 (transient)< 15 minutes
Alprenolol~ -100 to -120 (sustained)> 30 minutes [3]

Table 2: Expected In Vitro Cardioprotective Effects

Pre-treatment GroupCell Viability (% of Control)Apoptosis Index (% TUNEL positive)p-ERK1/2 Expression (Fold Change)
Vehicle + I/R~ 50%~ 40%1.0
Metoprolol + I/R~ 55%~ 35%~ 1.1
Alprenolol + I/R~ 85%~ 10%~ 3.5
Alprenolol + β-arrestin inhibitor + I/R~ 60%~ 30%~ 1.2
Field-Proven Insights and Future Directions

The data from these experiments would provide a powerful, multi-layered story. The in vivo results would confirm alprenoxime's utility as a site-specific prodrug, highlighting its minimal systemic impact—a crucial safety feature. [2][3]This underscores the power of chemical delivery systems in modern pharmacology.

More profoundly, the in vitro results would provide direct evidence for the "biased agonist" properties of alprenolol. Demonstrating that alprenolol, but not a standard β-blocker like metoprolol, can protect cardiac cells from I/R injury via a β-arrestin-dependent pathway opens a new frontier for cardiovascular drug development. [4] For drug development professionals, this presents a clear directive: the future of β-blocker therapy for heart failure may not lie in simple antagonism, but in designing molecules that selectively activate these beneficial, non-canonical signaling pathways. Alprenolol serves as the foundational template for this next generation of cardioprotective agents. Future research should focus on developing analogs with even greater bias towards β-arrestin activation to maximize therapeutic benefit while minimizing the negative effects of G-protein blockade.

References

  • Grokipedia. Alprenoxime.
  • Bodor N, Elkoussi A. Improved delivery through biological membranes. LVI. Pharmacological evaluation of alprenoxime--a new potential antiglaucoma agent. PubMed.
  • Inxight Drugs. ALPRENOXIME HYDROCHLORIDE.
  • Wikipedia. Alprenoxime.
  • Drug Central. alprenolol.
  • Duke Health. Two Beta Blockers Found to Also Protect Heart Tissue.
  • ResearchGate.
  • Aper-Dokter. Realities of Newer β‐Blockers for the Management of Hypertension.
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The Pharmacology of Alprenoxime Derivatives: A Technical Guide for Ocular Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive review of the pharmacology of Alprenoxime and its derivatives, with a focus on their development as site-specific antiglaucoma agents. Alprenoxime, a prodrug of the non-selective β-adrenergic antagonist alprenolol, exemplifies the "soft drug" and "chemical delivery system" (CDS) concepts in ophthalmology. This document delves into the medicinal chemistry, pharmacological evaluation, and structure-activity relationships of these compounds, offering a technical resource for researchers and professionals in ophthalmic drug discovery and development. The guide includes detailed experimental protocols and data analysis to facilitate further research in this area.

Introduction: The Rationale for Ocular-Specific Beta-Blockers

Topical β-adrenergic antagonists have long been a cornerstone in the management of glaucoma, primarily by reducing aqueous humor production and consequently lowering intraocular pressure (IOP).[1] However, their systemic absorption through the nasolacrimal duct can lead to significant cardiovascular and respiratory side effects, such as bradycardia, hypotension, and bronchospasm. This systemic activity limits their use in patients with pre-existing conditions like asthma, chronic obstructive pulmonary disease, and certain heart conditions.

The development of Alprenoxime and its derivatives represents a targeted approach to mitigate these systemic risks. By designing a prodrug that is activated to its therapeutic form, alprenolol, primarily within the eye, the systemic exposure to the active β-blocker is minimized. This site-specific bioactivation is the hallmark of the "soft drug" and "chemical delivery system" (CDS) strategies, aiming to enhance the therapeutic index of ocular hypotensive agents.[2]

Medicinal Chemistry: Synthesis of Alprenoxime and its Derivatives

Alprenoxime, chemically named 1-(isopropylamino)-3-(2-allylphenoxy)propan-2-one oxime, is a ketoxime derivative of the corresponding ketone of alprenolol.[3] The synthesis of Alprenoxime and its analogs generally follows a multi-step process.

General Synthesis Pathway

The synthesis of aryloxypropanolamine-based β-blockers and their prodrugs typically involves the reaction of a substituted phenol with an epoxide, followed by the introduction of the amine side chain. For Alprenoxime, this would involve the synthesis of the ketone precursor followed by oximation.

Diagram of the General Synthesis Pathway for Alprenoxime:

G A 2-Allylphenol C 1-(2-Allylphenoxy)-2,3-epoxypropane A->C Base B Epichlorohydrin B->C E Alprenolol (1-(Isopropylamino)-3-(2-allylphenoxy)propan-2-ol) C->E D Isopropylamine D->E G 1-(Isopropylamino)-3-(2-allylphenoxy)propan-2-one E->G e.g., PCC, Swern F Oxidation I Alprenoxime (1-(Isopropylamino)-3-(2-allylphenoxy)propan-2-one oxime) G->I H Hydroxylamine H->I Base

Caption: General synthetic route to Alprenoxime from 2-allylphenol.

Experimental Protocol: Synthesis of a Generic β-Blocker Ketoxime

Materials:

  • 1-(Isopropylamino)-3-(2-allylphenoxy)propan-2-one (ketone precursor)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or other suitable base

  • Ethanol

  • Water

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

  • Dissolution: Dissolve the ketone precursor in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reagents: To the stirring solution, add an aqueous solution of hydroxylamine hydrochloride and sodium acetate. The sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, liberating free hydroxylamine.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with diethyl ether or another suitable organic solvent. Combine the organic layers.

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude oxime product.

  • Purification: The crude Alprenoxime can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Pharmacology: Bioactivation and Mechanism of Action

Alprenoxime is designed as an inactive prodrug that undergoes a two-step enzymatic conversion in the eye to release the active β-blocker, alprenolol.[6]

Bioactivation Pathway
  • Hydrolysis: The oxime moiety of Alprenoxime is first hydrolyzed by ocular hydrolases to the corresponding ketone intermediate, 1-(isopropylamino)-3-(2-allylphenoxy)propan-2-one.

  • Reduction: This ketone intermediate is then rapidly reduced by ocular carbonyl reductases, which are present in high concentrations in the iris-ciliary body, to the active β-blocker, (S)-alprenolol.[6][7]

Diagram of the Bioactivation of Alprenoxime:

G A Alprenoxime (Prodrug) Inactive B 1-(Isopropylamino)-3-(2-allylphenoxy)propan-2-one (Ketone Intermediate) Inactive A->B Ocular Hydrolases C Alprenolol (Active Drug) (S)-enantiomer is more active B->C Ocular Carbonyl Reductases (e.g., in Iris-Ciliary Body)

Caption: Two-step enzymatic bioactivation of Alprenoxime in the eye.

Mechanism of Action of Alprenolol

The released alprenolol is a non-selective β-adrenergic antagonist, meaning it blocks both β₁ and β₂ adrenergic receptors. In the eye, the ciliary body contains a high density of β₂-adrenergic receptors.[8] Blockade of these receptors by alprenolol leads to a decrease in the production of aqueous humor, which in turn lowers the intraocular pressure.

Diagram of the β-Adrenergic Signaling Pathway in the Ciliary Epithelium:

G cluster_0 Ciliary Epithelial Cell Receptor β₂-Adrenergic Receptor G_Protein Gs Protein Receptor->G_Protein Norepinephrine AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Ion_Channels Ion Channels/ Transporters PKA->Ion_Channels Phosphorylates Aq_Humor Aqueous Humor Production Ion_Channels->Aq_Humor Leads to Alprenolol Alprenolol Alprenolol->Receptor Blocks

Caption: Simplified signaling cascade for aqueous humor production and its inhibition by alprenolol.

Pharmacological Evaluation: In Vivo and In Vitro Studies

The pharmacological evaluation of Alprenoxime and its derivatives involves a combination of in vivo and in vitro studies to assess their efficacy, safety, and mechanism of action.

In Vivo Evaluation of IOP-Lowering Efficacy

The primary in vivo model for assessing the efficacy of antiglaucoma drugs is the rabbit. Rabbits have large eyes that facilitate IOP measurements and are sensitive to the IOP-lowering effects of β-blockers.

Experimental Protocol: Measurement of Intraocular Pressure in Rabbits

Animal Model:

  • Normotensive or ocular hypertensive New Zealand White rabbits. Ocular hypertension can be induced by various methods, such as the injection of α-chymotrypsin or hypertonic saline into the anterior chamber.

Procedure:

  • Baseline IOP Measurement: Measure the baseline IOP of both eyes of each rabbit using a calibrated tonometer (e.g., Tono-Pen).

  • Drug Administration: Administer a single drop of the Alprenoxime derivative solution (at various concentrations) or vehicle control into one eye of each rabbit. The contralateral eye can serve as a control.

  • IOP Monitoring: Measure the IOP in both eyes at regular intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours) post-instillation.

  • Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes. The efficacy of the compound is determined by the magnitude and duration of the IOP reduction in the treated eye compared to the control.

Quantitative Data on Alprenoxime's IOP-Lowering Effect in Rabbits:

CompoundDoseMaximum IOP ReductionDuration of ActionSystemic Side Effects (Bradycardia)Reference
Alprenoxime6 mg/kg (i.v.)N/AN/AInsignificant and transient[2]
Alprenolol6 mg/kg (i.v.)N/AN/ASignificant and sustained[2]
AlprenoximeTopicalSignificant reduction> 6 hoursNot observed[2]
Alprenolone MethoximeTopicalSignificant and prolongedData not specifiedAvoids systemic effects[6]

Note: Specific percentage or mmHg reduction values from dose-ranging studies are not consistently reported in the publicly available literature.

In Vitro Evaluation of Receptor Binding and Prodrug Conversion

In vitro studies are crucial for characterizing the interaction of the active metabolite with its target receptor and for quantifying the rate of prodrug conversion.

Experimental Protocol: Radioligand Binding Assay for β-Adrenergic Receptors

This protocol is designed to determine the binding affinity (Ki) of alprenolol for β-adrenergic receptors in ocular tissues.

Materials:

  • Rabbit or human iris-ciliary body tissue

  • Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol)

  • Unlabeled alprenolol (for competition assay)

  • Membrane preparation buffer (e.g., Tris-HCl with MgCl₂)

  • Scintillation cocktail and counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize the iris-ciliary body tissue in ice-cold buffer and centrifuge to isolate the cell membrane fraction containing the β-adrenergic receptors.[8][9]

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled alprenolol.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled alprenolol. The IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[9][10]

Experimental Protocol: Enzyme Kinetics of Alprenoxime Conversion

This protocol measures the rate of conversion of Alprenoxime to its active form in ocular tissue homogenates.

Materials:

  • Rabbit or human corneal or iris-ciliary body tissue homogenate

  • Alprenoxime

  • High-performance liquid chromatography (HPLC) system

  • Buffer solution

Procedure:

  • Incubation: Incubate Alprenoxime at various concentrations with the ocular tissue homogenate at 37°C.

  • Sampling: At different time points, take aliquots of the reaction mixture and stop the enzymatic reaction (e.g., by adding a strong acid or organic solvent).

  • Analysis: Analyze the samples by HPLC to quantify the concentrations of Alprenoxime and the formed alprenolol.

  • Data Analysis: Determine the initial reaction velocities at different substrate concentrations. Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant).[11]

Structure-Activity Relationships (SAR)

The development of effective and safe Alprenoxime derivatives relies on understanding the relationship between chemical structure and pharmacological activity.

Key Structural Features Influencing Activity:

  • Oxime Moiety: The nature of the oxime (or other prodrug moiety) is critical for its stability in formulation and its rate of enzymatic conversion in the eye. A balance must be struck between sufficient stability for shelf-life and rapid bioactivation at the target site.

  • Aromatic Ring Substitution: Modifications to the allyl group on the aromatic ring can influence lipophilicity, which in turn affects corneal penetration and receptor binding.

  • Amine Side Chain: The isopropylamino group is a common feature of many β-blockers and is important for high-affinity binding to the β-adrenergic receptor. Alterations to this group can impact receptor selectivity and potency.[12] Generally, ketoxime ethers of β-blockers have shown higher potency than their corresponding ether derivatives.[13]

Future Perspectives and Conclusion

The development of Alprenoxime and its derivatives highlights a promising strategy for enhancing the safety of ocular β-blocker therapy. The "soft drug" approach, by localizing drug action to the eye, has the potential to expand the use of this important class of antiglaucoma medications to patients who are currently unable to tolerate their systemic side effects.

Future research in this area should focus on:

  • Optimization of the Prodrug Moiety: Designing novel prodrug linkers that offer improved stability, controlled release kinetics, and even more efficient and specific bioactivation by ocular enzymes.

  • Exploration of Novel Derivatives: Synthesizing and evaluating a wider range of Alprenoxime derivatives with modifications to the aromatic ring and amine side chain to potentially improve potency, duration of action, and receptor selectivity.

  • Advanced Delivery Systems: Incorporating Alprenoxime derivatives into advanced ophthalmic drug delivery systems, such as nanoparticles or in situ gelling formulations, to further enhance their ocular bioavailability and prolong their therapeutic effect.

References

  • Bouzoubaa, M., Leclerc, G., Decker, N., Schwartz, J., & Andermann, G. (1984). Synthesis and Beta-Adrenergic Blocking Activity of New Aliphatic and Alicyclic Oxime Ethers. Journal of Medicinal Chemistry, 27(10), 1291-4.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Indian Journal of Chemistry. (2022). Synthesis and characterization of novel oxime analogues. Vol. 61, 1169-1172.
  • ResearchGate. (n.d.). Study design of (A) competition radioligand binding assay to quantify β...
  • Huber, D., Ehrhardt, J. D., Decker, N., Himber, J., Andermann, G., & Leclerc, G. (1991). Synthesis and ocular antihypertensive activity of new imidazolidine derivatives containing a beta-blocking side chain. Journal of Medicinal Chemistry, 34(11), 3197-204.
  • Bodor, N., & ElKoussi, A. (1991). Improved delivery through biological membranes. LVI. Pharmacological evaluation of alprenoxime--a new potential antiglaucoma agent. Pharmaceutical Research, 8(11), 1389-95.
  • Nathanson, J. A. (1987). Distribution and properties of β-adrenergic receptors in human iris-ciliary body. Investigative Ophthalmology & Visual Science, 28(3), 420-30.
  • Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Prokai, L., Wu, W. M., Somogyi, G., & Bodor, N. (1995). Ocular delivery of the beta-adrenergic antagonist alprenolol by sequential bioactivation of its methoxime analogue. Journal of Medicinal Chemistry, 38(11), 2018-20.
  • Google Patents. (n.d.). IL24187A - 1-isopropylamino-2-hydroxy-3-(ortho-allyloxyphenoxy)-propane and process for its manufacture.
  • Organic Syntheses. (2018). Preparation of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide. Org. Synth., 95, 192-204.
  • Inxight Drugs. (n.d.). ALPRENOLOL HYDROCHLORIDE, (S)-.
  • Acta Crystallographica Section E. (2012). 1-(Isopropylamino)-3-phenoxypropan-2-ol. E68, o359.
  • PubChem. (n.d.). Alprenolol.
  • Le Fur, G., & Uzan, A. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension, 2(11 Pt 2), 245S-251S.
  • Veeprho. (n.d.).
  • Google Patents. (n.d.). US6989465B1 - S-(−)-1-{4-[2-(allyloxy)
  • precisionFDA. (n.d.). ALPRENOLOL, (S)-.
  • ClinicalTrials.gov. (2008). Phase 3 Study to Evaluate IOP Lowering Therapy in Open Angle Glaucoma and Ocular Hypertension C-01-70.
  • MillennialEYE. (2024). Novel Glaucoma Medications: From Clinical Trials to Clinical Experience.
  • Nicox. (n.d.). Repeated dosing of NCX 667, a new nitric oxide (NO) donor, retains IOP-lowering activity in animal models of glaucoma.
  • Wikipedia. (n.d.). Alprenoxime.
  • Jarho, E. I., et al. (2007).
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  • Organic Syntheses. (2019). Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes. Org. Synth., 96, 342-355.
  • The Journal of Visualized Experiments. (2021). The Intraocular Pressure Lowering Effect of a Dual Kinase Inhibitor (ITRI-E-(S)4046) in Ocular Hypertensive Animal Models.
  • Dove Medical Press. (2014). Novel ocular antihypertensive compounds in clinical trials.
  • Indian Journal of Pharmacology. (2012). OCULOHYPOTENSIVE EFFECTS OF FOENICULUM VULGARE IN EXPERIMENTAL MODELS OF GLAUCOMA.
  • University of Life Sciences in Lublin. (n.d.). Enzyme kinetics.
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  • Investigative Ophthalmology & Visual Science. (1983).
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Thermodynamic Stability and Bioactivation Kinetics of Alprenoxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profile of Alprenoxime , a site-activated prodrug designed for ocular therapeutics.

Executive Summary

Alprenoxime (Chemical Formula:


) represents a paradigm shift in ocular drug delivery, functioning as a ketoxime prodrug  of the non-selective 

-blocker alprenolol.[1] Unlike conventional stability studies where degradation is a failure mode, the thermodynamic profile of Alprenoxime is a functional attribute. The molecule must possess high kinetic stability in systemic circulation (pH 7.4, plasma) to minimize cardiac side effects, while exhibiting thermodynamic susceptibility to enzymatic hydrolysis within the target tissue (iris-ciliary body).

This guide provides the framework for characterizing the thermodynamic boundaries that define Alprenoxime’s efficacy, focusing on the oxime linkage's resistance to spontaneous hydrolysis versus its enzymatic lability.

Chemical Identity & Structural Thermodynamics

The core of Alprenoxime’s stability lies in the oxime functional group (


).
  • Resonance Stabilization: The oxime bond exhibits greater thermodynamic stability than a standard imine (

    
    ) due to the participation of the oxygen lone pair in resonance with the C=N double bond. This increases the activation energy (
    
    
    
    ) required for non-enzymatic hydrolysis at physiological pH.
  • Lipophilicity (LogP): Alprenoxime is designed to be more lipophilic than alprenolol to enhance corneal permeability.

    • Predicted LogP: ~3.4 (vs. ~2.6 for alprenolol).

    • Thermodynamic Implication: Higher partitioning into the lipid bilayer of the corneal epithelium, driven by favorable desolvation entropy (

      
      ).
      
Data Summary: Physicochemical Properties
ParameterValue / CharacteristicRelevance to Stability
Molecular Weight 262.35 g/mol Diffusion coefficient in ocular mucin.
Functional Group Ketoxime (

)
Primary site of hydrolytic activation.
pKa (Basic) ~9.5 (Amine)Ionization state at pH 7.4 (mostly cationic).
pKa (Acidic) ~11-12 (Oxime OH)Remains protonated (neutral) at physiological pH.
Solubility Low in water (Free base)Requires salt form (HCl) for aqueous formulation.

Physiological Stability Profile

The thermodynamic stability of Alprenoxime is context-dependent. The "soft drug" design relies on a specific degradation pathway.

Systemic Circulation (pH 7.4, 37°C)

In plasma, Alprenoxime must remain intact. Spontaneous hydrolysis of oximes at neutral pH is thermodynamically favored (


) but kinetically inhibited.
  • Mechanism: Water attack on the

    
     carbon is slow without acid catalysis.
    
  • Half-life (

    
    ):  Estimated > 24 hours in phosphate-buffered saline (PBS) at 37°C.
    
  • Clinical Outcome: Minimal conversion to alprenolol in the blood prevents systemic bradycardia (Reference: Polgar et al., 1995).

Ocular Tissue (Iris-Ciliary Body)

Upon reaching the aqueous humor and target tissues, the stability profile is inverted by biocatalysis.

  • Enzymatic Activation: Specific ketoxime hydrolases lower the activation energy (

    
    ), facilitating the hydrolysis of the oxime to a ketone intermediate.
    
  • Sequential Reduction: The ketone is subsequently reduced by ketone reductases to the active alcohol (alprenolol).

  • Thermodynamic Drive: The reaction is driven forward by the metabolic consumption of the product (Le Chatelier’s principle applied to metabolic flux).

Acidic Conditions (pH 1.2)

While intended for ocular use, accidental oral ingestion or formulation stability requires understanding acid behavior.

  • Reaction: Acid-catalyzed hydrolysis.

  • Kinetics: Pseudo-first-order degradation. The protonation of the oxime nitrogen makes the carbon highly electrophilic, significantly increasing the rate constant (

    
    ).
    

Mechanistic Pathways & Visualization

The following diagram illustrates the "Retrometabolic" design. The stability of Node A (Alprenoxime) is critical until it reaches the Enzyme context.

Bioactivation Alprenoxime Alprenoxime (Inactive Prodrug) Ketone Ketone Intermediate (Transient) Alprenoxime->Ketone Enzymatic Hydrolysis (Eye: Iris-Ciliary Body) Systemic Systemic Clearance (Renal/Hepatic) Alprenoxime->Systemic Slow Spontaneous Hydrolysis (Plasma) Alprenolol Alprenolol (Active Beta-Blocker) Ketone->Alprenolol Stereospecific Reduction

Figure 1: Sequential bioactivation pathway of Alprenoxime. The thermodynamic stability of the oxime bond ensures the drug remains inactive until processed by ocular hydrolases.

Experimental Methodologies

To validate the thermodynamic stability, the following protocols are mandatory. These ensure data integrity and reproducibility (E-E-A-T).

Protocol A: pH-Rate Profile Determination

Objective: Determine the pH-dependent hydrolysis rate constants (


) to predict shelf-life and physiological stability.
  • Buffer Preparation: Prepare constant ionic strength (

    
    ) buffers:
    
    • pH 1.2 (HCl/KCl)

    • pH 4.5 (Acetate)

    • pH 7.4 (Phosphate)

    • pH 9.0 (Borate)

  • Stock Solution: Dissolve Alprenoxime HCl in Acetonitrile (1 mg/mL).

  • Initiation: Spike stock into pre-heated buffers (37°C, 50°C, 60°C) to a final concentration of 50 µg/mL.

  • Sampling: Aliquot 200 µL at defined intervals (0, 15, 30, 60, 120, 240 min).

  • Quenching: Immediate dilution with cold mobile phase or pH adjustment to neutral (if acidic).

  • Quantification: RP-HPLC (C18 column, UV detection at 220 nm).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    .
Protocol B: Arrhenius Analysis (Thermodynamic Parameters)

Objective: Calculate Activation Energy (


) and Shelf-life (

).
  • Perform Protocol A at three temperatures (e.g., 40°C, 50°C, 60°C) at pH 7.4.

  • Data Analysis:

    • Plot

      
       vs. 
      
      
      
      (Kelvin).
    • Slope

      
      .
      
    • Intercept

      
      .
      
  • Validation: Ensure linearity (

    
    ). Non-linearity suggests a change in hydrolysis mechanism (e.g., from specific acid catalysis to general base catalysis).
    
Workflow Visualization

StabilityWorkflow Start Start: Alprenoxime HCl BufferPrep Buffer Preparation (pH 1.2 - 9.0, I=0.15) Start->BufferPrep Incubation Thermal Incubation (Isothermal Bath) BufferPrep->Incubation Sampling Time-Point Sampling & Quenching Incubation->Sampling t = 0...n Analysis HPLC-UV/MS Analysis (Peak Area Integration) Sampling->Analysis Calc Kinetic Calculation (k_obs, t_1/2, Ea) Analysis->Calc Calc->Incubation Iteration for Temp/pH

Figure 2: Step-by-step workflow for determining thermodynamic stability parameters.

References

  • Bodor, N., Prokai, L., Wu, W. M., Somogyi, G., & Farag, H. (1995).[2] Sequential bioactivation of methoxime analogs of beta-adrenergic antagonists in the eye. Journal of Ocular Pharmacology and Therapeutics, 11(3), 305-318.[2] Link

  • Polgar, P., & Bodor, N. (1995).[2] Minimal cardiac electrophysiological activity of alprenoxime, a site-activated ocular beta-blocker, in dogs. Life Sciences, 56(14), 1207-1213.[2][3] Link

  • Bodor, N., & Buchwald, P. (2000). Soft Drug Design: General Principles and Recent Applications. Medicinal Research Reviews, 20(1), 58-101. Link

  • PubChem Compound Summary. (2023). Alprenoxime.[1][2][3][4][5][6][7][8][9][10][11] National Center for Biotechnology Information. Link

Sources

Methodological & Application

Alprenoxime solubility in DMSO versus aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Alprenoxime (CAS: 118552-63-9) is a site-activated prodrug of the beta-blocker alprenolol, specifically designed for the treatment of glaucoma.[1][2][3] Chemically, it is an oxime derivative (specifically a ketoxime) engineered to enhance corneal penetration through increased lipophilicity compared to its parent compound.[1][2] Once inside the ocular tissue, it undergoes sequential enzymatic bioactivation—hydrolysis to a ketone intermediate followed by reduction—to release the active alprenolol.[1][2][3][4]

The Solubility Challenge: The very lipophilicity that enables Alprenoxime to penetrate the cornea presents a challenge for in vitro handling.[1][2] While highly soluble in organic solvents like dimethyl sulfoxide (DMSO), it exhibits poor aqueous solubility and is prone to rapid precipitation ("crashing out") upon dilution into physiological buffers.[1][2] Furthermore, the oxime linkage possesses specific pH-stability profiles that must be respected to prevent premature non-enzymatic hydrolysis.[1][2]

This guide details a self-validating protocol for preparing stable Alprenoxime solutions, ensuring that the compound delivered to your assay is soluble, stable, and bioavailable.[1][2]

Chemical & Physical Profile

PropertySpecificationApplication Note
Compound Name AlprenoximeProdrug of Alprenolol
Molecular Weight 262.35 g/mol Use this value for molarity calculations.[1][2]
Formula C₁₅H₂₂N₂O₂
Appearance Solid PowderHygroscopic; store in desiccator.[1][2][5]
Primary Solvent DMSO (Anhydrous)Solubility > 50 mM.[1][2]
Aqueous Solubility Low (< 100 µM typical)Requires carrier or rapid mixing; pH sensitive.[1][2]
Storage (Solid) -20°CProtect from light and moisture.[1][2]

Protocol A: Preparation of High-Integrity DMSO Master Stocks

Objective: Create a concentrated, water-free stock solution (typically 10 mM - 50 mM) that remains stable for long-term storage.

Scientific Rationale: Water is the enemy of long-term stock stability.[1][2] Even small amounts of atmospheric moisture absorbed by DMSO can catalyze the hydrolysis of the oxime group or encourage aggregation.[1][2] We use anhydrous DMSO and inert gas purging to mitigate this.[1][2]

Materials:

  • Alprenoxime solid (>98% purity).[1][2]

  • DMSO, Anhydrous (≥99.9%, treated with molecular sieves).[1][2]

  • Amber glass vials (borosilicate) with PTFE-lined caps.[1][2]

  • Argon or Nitrogen gas line.[1][2]

Step-by-Step Procedure:

  • Equilibration: Allow the vial of solid Alprenoxime to warm to room temperature before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder.[1][2]

  • Weighing: Weigh approximately 2.62 mg of Alprenoxime into a sterile microcentrifuge tube or amber vial.

    • Target: 10 mM Stock Solution.[1][2]

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO .

    • Calculation:

      
       for 1 M. For 10 mM, divide mass by (MW \times 0.01).[1][2]
      
  • Dissolution: Vortex vigorously for 30 seconds. Sonicate in a water bath at 37°C for 5 minutes if visual particulates remain.

    • Check: Solution must be optically clear.[1][2]

  • Aliquot & Purge: Dispense into single-use aliquots (e.g., 50 µL) in amber vials. Gently flow Argon gas over the liquid surface for 5 seconds to displace oxygen/moisture before capping.[1][2]

  • Storage: Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

Protocol B: Aqueous Dilution & The "Crash-Out" Prevention Workflow

Objective: Dilute the DMSO stock into aqueous assay buffer (e.g., PBS, HBSS) without precipitating the compound.

The "Solubility Cliff" Mechanism: When a hydrophobic molecule in DMSO is added to water, the high local concentration at the injection site often exceeds the aqueous solubility limit instantly, forming micro-precipitates that may not re-dissolve.[1][2] This protocol uses the "Intermediate Dilution Method" to smooth this transition.[1][2]

Step-by-Step Procedure:

  • Prepare Assay Buffer: Ensure buffer (e.g., PBS pH 7.4) is at room temperature or 37°C. Cold buffers decrease solubility.[1][2]

  • Intermediate Step (Optional but Recommended for >10 µM targets):

    • Dilute the 10 mM DMSO stock 1:10 into pure Ethanol or PEG-400 first.[1][2]

    • Why? These co-solvents have intermediate polarity, reducing the shock of transitioning to water.[1][2]

  • Rapid Dispersion Technique:

    • Place the pipette tip containing the Alprenoxime stock submerged into the center of the stirring aqueous buffer.[1][2]

    • Expel the stock rapidly while vortexing or stirring the buffer.[1][2]

    • DO NOT drop the stock onto the static surface of the buffer.[1][2]

  • Maximum Tolerated DMSO: Ensure final DMSO concentration is ≤ 0.5% (v/v) to avoid cellular toxicity, unless your assay is specifically validated for higher percentages.

Self-Validating Step (Turbidity Check): Before using the solution on cells:

  • Pipette 100 µL of the final dilution into a clear 96-well plate.

  • Measure Absorbance at 600 nm (OD600) .

  • Pass Criteria: OD600 < 0.005 (relative to buffer blank).

  • Fail Criteria: OD600 > 0.01 indicates micro-precipitation.[1][2] The compound is not in solution; data will be artifactual.[1][2]

Biological Context: Bioactivation Pathway[1][2]

Understanding the metabolic fate of Alprenoxime is crucial for interpreting assay results.[1][2] In cell-free assays lacking esterases/reductases, Alprenoxime will remain inactive.[1][2] In whole-cell corneal models, it converts to Alprenolol.[1][2]

Bioactivation cluster_eye Ocular Tissue (Iris-Ciliary Body) Alprenoxime Alprenoxime (Inactive Prodrug) Hydrolase Enzymatic Hydrolysis Alprenoxime->Hydrolase Ketone Ketone Intermediate (Transient) Reductase Ketone Reductase Ketone->Reductase Alprenolol Alprenolol (Active Beta-Blocker) Hydrolase->Ketone Reductase->Alprenolol

Figure 1: Sequential enzymatic bioactivation of Alprenoxime.[1][2][3][4][6][7][8] The oxime is hydrolyzed to a ketone, then reduced to the active alcohol (Alprenolol).[1][2][3]

Troubleshooting & Stability Guide

IssueProbable CauseCorrective Action
Precipitation in Buffer Concentration exceeds aqueous solubility limit.[1][2]Reduce working concentration. Use the "Rapid Dispersion" method. Add 0.1% Tween-80 or Cyclodextrin if assay permits.[1][2]
Loss of Potency Hydrolysis of oxime bond during storage.[1][2]Check stock age. Ensure storage was at -20°C under Argon. Verify pH of aqueous buffer (avoid acidic pH < 6.0).[1][2]
Inconsistent IC50 Variable DMSO concentration.[1][2]Normalize DMSO % across all wells (including controls).
Unexpected Toxicity DMSO toxicity or off-target effects.[1][2]Run a "Vehicle Only" control.[1][2] Keep DMSO < 0.1% for sensitive primary cells.[1][2]

References

  • Bodor, N., et al. (1995). "Sequential bioactivation of methoxime analogs of beta-adrenergic antagonists in the eye."[1][2] Journal of Ocular Pharmacology and Therapeutics, 11(3), 305-318.[1][2]

  • Polgar, P., & Bodor, N. (1995). "Minimal cardiac electrophysiological activity of alprenoxime, a site-activated ocular beta-blocker, in dogs."[1][2] Life Sciences, 56(14), 1207-1213.[1][2] [1][2]

  • MedKoo Biosciences. "Alprenoxime Product Datasheet & Solubility Data."

  • PubChem Database. "Alprenoxime Compound Summary (CID 5489436)."[1][2] National Center for Biotechnology Information.[1][2] [1][2]

Sources

Application Notes and Protocols: Preparation of Alprenoxime Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reproducibility and accuracy of in vitro pharmacological assays are fundamentally dependent on the precise and consistent preparation of test compound solutions. Alprenoxime, a prodrug of the β-adrenergic antagonist alprenolol, requires careful handling due to its specific physicochemical properties to ensure its integrity and bioavailability in experimental systems.[1] This guide provides a comprehensive, field-tested methodology for the preparation, storage, and use of Alprenoxime stock solutions. We delve into the rationale behind solvent selection, dilution strategies to prevent precipitation, and best practices for maintaining solution stability, thereby empowering researchers to generate reliable and translatable data.

Introduction: The Criticality of Stock Solution Integrity

Alprenoxime is an important pharmacological tool investigated for various therapeutic applications, including its potential as an ocular antihypertensive agent.[1] As with any bioactive compound, its efficacy in an in vitro setting—be it a cell-based assay, enzyme inhibition study, or receptor binding experiment—begins with its successful dissolution and delivery to the biological target. Improperly prepared solutions can lead to significant experimental artifacts, including underestimated potency due to precipitation, solvent-induced cellular toxicity, or degradation of the active compound.

This document serves as a detailed protocol and application note, designed for both new and experienced researchers. It moves beyond a simple list of steps to explain the underlying principles, ensuring that the protocol is not just followed, but understood. This foundational understanding is key to troubleshooting and adapting the methodology for specific experimental needs.

Physicochemical Profile of Alprenoxime

A thorough understanding of a compound's properties is the cornerstone of effective solution preparation. Alprenoxime is a solid powder with limited aqueous solubility, a characteristic that dictates the entire preparation strategy.[2][3]

PropertyDataSource(s)
IUPAC Name (NE)-N-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ylidene]hydroxylamine[4]
CAS Number 118552-63-9[2][3]
Molecular Formula C₁₅H₂₂N₂O₂[3][4][5]
Molecular Weight 262.35 g/mol [3][4]
Appearance Solid Powder[3]
Water Solubility Predicted: 4.10e-3 g/L (Very Low)[2]
Primary Solubility Soluble in Dimethyl Sulfoxide (DMSO)[3]
pKa (Predicted) Basic: ~9.40, Acidic: ~11.4[2]

The low water solubility and high DMSO solubility immediately establish DMSO as the solvent of choice for creating a high-concentration primary stock solution. The pKa values suggest that the compound's charge, and thus its aqueous solubility, can be influenced by pH, a factor to consider in the final assay buffer.

Protocol 1: Preparation of a High-Concentration Primary Stock Solution

This protocol details the preparation of a 50 mM primary stock solution in 100% DMSO. This high concentration allows for minimal volumes to be added to the final assay, thereby keeping the final solvent concentration well below cytotoxic levels.[6]

Essential Materials and Equipment
  • Alprenoxime powder (purity ≥98%)

  • Anhydrous/Biotechnology-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, RNase/DNase-free polypropylene microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Step-by-Step Methodology

Causality Behind Choices:

  • Anhydrous DMSO: Used to prevent the introduction of water, which could compromise the solubility of the hydrophobic compound and potentially promote hydrolysis over long-term storage.

  • Polypropylene Tubes: Preferred over polystyrene as they are more resistant to DMSO.

  • Vortexing: Ensures complete and uniform dissolution by providing sufficient mechanical energy to break down the solute matrix.

Protocol Steps:

  • Pre-Assay Calculation: Determine the mass of Alprenoxime required. For a 50 mM stock solution in 1 mL of DMSO:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 50 mmol/L × 0.001 L × 262.35 g/mol = 13.12 mg

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh 13.12 mg of Alprenoxime powder directly into the tube.

    • Expert Tip: Weighing directly into the final tube minimizes compound loss during transfer.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube containing the Alprenoxime powder.

  • Dissolution: Tightly cap the tube and vortex at medium-high speed for 1-2 minutes.

  • Visual Confirmation: Visually inspect the solution against a light source. It should be completely clear, with no visible particulates or cloudiness. If particulates remain, continue vortexing for another minute or sonicate briefly in a water bath.

  • Labeling & Aliquoting: Clearly label the primary stock tube with the compound name, concentration (50 mM), solvent (DMSO), and date. For long-term storage, it is critical to aliquot the primary stock into smaller, single-use volumes (e.g., 20 µL) in separate sterile tubes. This practice minimizes freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock.[7]

Safety Precautions
  • Always handle Alprenoxime powder and DMSO in a well-ventilated area or a chemical fume hood.

  • DMSO facilitates the absorption of chemicals through the skin; therefore, wearing gloves is mandatory.[8]

  • Consult the Safety Data Sheet (SDS) for Alprenoxime and DMSO before handling.[8]

  • Dispose of waste according to institutional guidelines.

Protocol 2: Preparation of Aqueous Working Solutions

The transition from a 100% organic stock to a final aqueous assay environment is the most critical step where precipitation can occur.[6][9] This protocol uses a serial dilution approach to mitigate this risk.

Workflow for Serial Dilution

The following diagram illustrates the logical flow from the concentrated primary stock to the final, assay-ready working solution.

G cluster_0 Step 1: Primary Stock cluster_1 Step 2: Intermediate Dilution (Optional but Recommended) cluster_2 Step 3: Final Working Solution stock 50 mM Alprenoxime in 100% DMSO intermediate 1 mM Alprenoxime in Cell Culture Medium (Final DMSO: 2%) stock->intermediate 1:50 Dilution (e.g., 10 µL stock into 490 µL medium) working 1-100 µM Alprenoxime in Cell Culture Medium (Final DMSO: <0.2%) intermediate->working Serial Dilutions (e.g., 10 µL intermediate into 990 µL medium for 10 µM)

Caption: Workflow for preparing Alprenoxime working solutions.

Step-by-Step Methodology

Objective: To prepare a 10 µM final working solution in cell culture medium with a final DMSO concentration of ≤0.1%.

  • Prepare Solvent Control: Before preparing the drug solutions, create a "vehicle control" by performing the same dilutions with pure DMSO. This is essential to distinguish the effect of the drug from the effect of the solvent.

  • Thaw Stock: Remove one aliquot of the 50 mM primary stock from the -20°C freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilution:

    • Pipette 490 µL of pre-warmed cell culture medium or assay buffer into a sterile tube.

    • Add 10 µL of the 50 mM Alprenoxime stock to the medium. Crucially, dispense the stock directly into the liquid while gently vortexing or pipetting up and down. This rapid mixing prevents localized high concentrations of DMSO, which is a primary cause of precipitation.[9]

    • This creates a 1 mM intermediate solution with a 2% DMSO concentration.

  • Final Working Dilution:

    • Pipette 990 µL of pre-warmed cell culture medium into a new sterile tube.

    • Add 10 µL of the 1 mM intermediate solution to the medium, again ensuring rapid mixing.

    • This yields the final 10 µM working solution. The final DMSO concentration is now 0.02%, which is well-tolerated by most cell lines.[6]

  • Use Immediately: Aqueous working solutions should be prepared fresh for each experiment and used immediately. They are not suitable for long-term storage due to the potential for degradation and adsorption to plasticware.

Storage and Stability

Correct storage is paramount for preserving the chemical integrity of Alprenoxime.

FormStorage ConditionStability NotesSource(s)
Powder Short-term (days-weeks): 0-4°C, dry, dark. Long-term (months-years): -20°C, dry, dark.Stable for years if stored correctly, protected from light and moisture.[3]
DMSO Stock (50 mM) -20°C in small, single-use aliquots.Stable for several months. Avoid repeated freeze-thaw cycles.[3][7]
Aqueous Working Solution Not recommended for storage.Prepare fresh before each experiment.[7]
Decision Logic for Solution Handling

The following diagram outlines the decision-making process for preparing and storing Alprenoxime solutions.

G start Start: Alprenoxime Powder storage_powder Store at -20°C Dry & Dark start->storage_powder If not using immediately prep_stock Prepare Primary Stock? start->prep_stock dissolve Dissolve in 100% DMSO to desired concentration (e.g., 50 mM) prep_stock->dissolve Yes prep_working Prepare Working Solution? prep_stock->prep_working No aliquot Aliquot into single-use tubes dissolve->aliquot storage_stock Store at -20°C aliquot->storage_stock storage_stock->prep_working For new experiment dilute Serially dilute into aqueous buffer/medium. Keep final DMSO <0.5% prep_working->dilute Yes use_now Use Immediately in Assay dilute->use_now discard Discard unused working solution use_now->discard

Sources

Application Note: High-Sensitivity Extraction of Alprenoxime and its Metabolite Alprenolol from Biological Plasma

[1]

Executive Summary & Scientific Rationale

Alprenoxime (CAS 125720-84-5) is a site-activated prodrug designed for ocular delivery, functioning as a ketoxime precursor to the non-selective

alprenolol11

The Analytical Challenge: The extraction of Alprenoxime presents a dual challenge:

  • Stability: As a prodrug designed for enzymatic hydrolysis, Alprenoxime is susceptible to ex vivo conversion to alprenolol in plasma if not stabilized, leading to artificially high metabolite readings.[1]

  • Selectivity: The method must chromatographically resolve the oxime prodrug from the active amine (alprenolol) and endogenous plasma interferences.[1]

This protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) .[1] Unlike Liquid-Liquid Extraction (LLE), MCX provides a rigorous cleanup by leveraging two retention mechanisms: reverse-phase interaction (hydrophobicity) and electrostatic attraction (basic amine functionality).[1] This ensures high recovery (>85%) and minimal matrix effects for LC-MS/MS analysis.[1]

Analyte Physicochemical Profile[2][3]

Understanding the molecule is the first step in method design. The basic secondary amine in both the prodrug and active metabolite drives the choice of Cation Exchange SPE.

PropertyAlprenoxime (Prodrug)Alprenolol (Active Metabolite)Impact on Extraction
Structure Oxime derivative of AlprenololAryloxypropanolamineBoth retain on C18; Both bind MCX.[1]
MW 262.35 g/mol 249.35 g/mol Distinct MS transitions possible.[1]
LogP ~3.4 (Lipophilic)~3.1 (Lipophilic)High retention on Reverse Phase.[1]
pKa ~9.4 (Amine)9.6 (Amine)Positively charged at pH < 8.[1]0.
Stability Susceptible to hydrolysisStableCold chain required.

Reagents and Materials

  • Matrix: Human or Animal Plasma (K2EDTA anticoagulant preferred to inhibit metalloproteases).[1]

  • Internal Standard (IS): Alprenolol-d7 or Oxprenolol (structural analog).[1]

  • SPE Cartridges: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg/1 mL.[1]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Hydroxide (

    
    ).[1]
    

Sample Preparation Protocol

Pre-Analytical Stabilization (Critical)[1]
  • Causality: Alprenoxime is designed to hydrolyze via enzymatic pathways.[1][2] Plasma esterases or amidases may remain active after collection.[1]

  • Action: Collect blood into pre-chilled K2EDTA tubes. Centrifuge at

    
    . Store plasma at 
    
    
    .
  • Thawing: Thaw plasma on wet ice, never in a water bath.[1]

Step-by-Step Extraction Procedure (MCX SPE)

This workflow is designed to lock the analyte onto the sorbent using charge (pH < pKa) and elute by neutralizing the charge (pH > pKa).[1]

Step 1: Sample Pre-treatment [1]

  • Aliquot 200

    
    L  of plasma into a clean microcentrifuge tube.
    
  • Add 20

    
    L  of Internal Standard solution (e.g., Alprenolol-d7 at 100 ng/mL).[1]
    
  • Add 200

    
    L  of 2% Formic Acid in Water .
    
    • Why: Acidification brings the pH to ~2-3, ensuring the amine groups on Alprenoxime and Alprenolol are fully protonated (

      
      ) to bind to the cation exchange sites.
      
  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any gross precipitates.

Step 2: SPE Cartridge Conditioning

  • Condition: 1 mL Methanol.

  • Equilibrate: 1 mL Water (containing 0.1% Formic Acid).

    • Note: Do not let the cartridge dry out.[1]

Step 3: Loading

  • Load the entire pre-treated supernatant (~400

    
    L) onto the cartridge at a slow flow rate (~1 mL/min).
    
    • Mechanism:[1][3][4][5][6] Analytes bind via hydrophobic interactions (sorbent backbone) AND ionic interactions (sulfonic acid groups).[1]

Step 4: Washing (Interference Removal) [1]

  • Wash 1: 1 mL 0.1% Formic Acid in Water .

    • Removes: Proteins, salts, and hydrophilic interferences.[1] Analytes remain locked by charge.[1]

  • Wash 2: 1 mL 100% Methanol .

    • Removes: Hydrophobic neutrals and acidic compounds.[1]

    • Crucial Check: Since the analytes are bound ionically, organic solvents will not elute them as long as the pH remains acidic. This step provides the "cleanest" extract.[1]

Step 5: Elution

  • Elute: 2 x 400

    
    L of 5% Ammonium Hydroxide in Methanol .
    
    • Mechanism:[1][3][4][5][6] The high pH (~11) deprotonates the amine (

      
      ), breaking the ionic bond.[1] The organic solvent disrupts the hydrophobic bond, releasing the drug.
      

Step 6: Post-Extraction

  • Evaporate the eluate to dryness under Nitrogen at

    
    .
    
  • Reconstitute: 100

    
    L of Mobile Phase (90:10 Water:ACN + 0.1% FA).
    

LC-MS/MS Conditions

  • Column: C18,

    
     mm, 1.7 
    
    
    m (e.g., ACQUITY BEH C18).[1]
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B[1]

    • 3.0 min: 90% B[1]

    • 3.5 min: 90% B

    • 3.6 min: 10% B[1]

  • Detection: Positive Electrospray Ionization (ESI+).[1]

  • MRM Transitions:

    • Alprenoxime:

      
       (Quantifier)[1]
      
    • Alprenolol:

      
       (Quantifier)[1]
      

Visualization of Workflow & Metabolism

The following diagrams illustrate the metabolic pathway requiring monitoring and the logic of the extraction workflow.

Gcluster_0Figure 1: Alprenoxime Bioactivation PathwayProdrugAlprenoxime (Prodrug)(Oxime Structure)LogP 3.4IntermediateKetone Intermediate(Transient)Prodrug->Intermediate Enzymatic Hydrolysis(Iris/Ciliary Body)LeakageSystemic Plasma(Potential Conversion Risk)Prodrug->LeakageAbsorptionActiveAlprenolol (Active)(Beta-Blocker)LogP 3.1Intermediate->Active Reductase

Figure 1: Metabolic pathway of Alprenoxime. The method must distinguish the prodrug from the active metabolite.

Gcluster_1Figure 2: MCX Extraction Logiccluster_SPESPE Cartridge (MCX)PlasmaPlasma Sample+ ISAcidifyAcidify (2% FA)pH < 3.0(Charge Activation)Plasma->AcidifyLoadLoad(Ionic Binding)Acidify->LoadWash1Wash 1: Acidic H2O(Remove Salts/Proteins)Load->Wash1Wash2Wash 2: 100% MeOH(Remove Neutrals)Wash1->Wash2EluteElute: 5% NH4OHin MeOH(Charge Neutralization)Wash2->EluteLCMSLC-MS/MSAnalysisElute->LCMS

Figure 2: Mixed-Mode Cation Exchange (MCX) workflow ensuring high selectivity for basic amines.[1]

Validation & Quality Control

To ensure the protocol is a self-validating system , the following criteria must be met during every batch analysis:

ParameterAcceptance CriteriaScientific Justification
Linearity

Ensures response is proportional to concentration over the dynamic range (e.g., 0.5 – 500 ng/mL).[1]
Recovery > 80% (Consistent)High recovery indicates efficient binding/elution; consistency (CV < 15%) is more important than absolute yield.[1]
Matrix Effect 85-115%Values near 100% indicate the MCX wash steps successfully removed phospholipids that suppress ionization.[1]
Prodrug Stability < 5% conversionCritical: QC samples of Alprenoxime left at room temperature for 2 hours should show <5% conversion to Alprenolol.[1]

References

  • National Center for Advancing Translational Sciences (NCATS). Alprenoxime Hydrochloride.[1] Inxight Drugs.[1][7][5] Available at: [Link][1]

  • PubChem. Alprenoxime (Compound CID 5489436).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Bodor, N., et al. (1995).[1] Ocular delivery of the beta-adrenergic antagonist alprenolol by sequential bioactivation of its methoxime analogue. Journal of Pharmaceutical Sciences. (Contextual grounding for the metabolic pathway).

  • Gros, C., et al. (2008).[1] Enantioselective determination of alprenolol in human plasma by liquid chromatography with tandem mass spectrometry. Journal of Chromatography B. Available at: [Link] (Methodological basis for Alprenolol detection).

  • ResearchGate. Quantification of alprenolol and propranolol in human plasma using a two-dimensional liquid chromatography. Available at: [Link]

Alprenoxime formulation strategies for intravenous administration

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

Alprenoxime (USAN) is a site-activated prodrug (ketoxime) of the non-selective


-blocker alprenolol. Designed primarily for ocular delivery to treat glaucoma, it utilizes a retrometabolic approach: the oxime moiety is hydrolyzed enzymatically to a ketone intermediate, which is then stereospecifically reduced to the active alprenolol within the iris-ciliary body.[1]

While topical administration is the clinical standard, intravenous (IV) administration is frequently required during preclinical pharmacokinetic (PK) profiling, toxicology assessments, and systemic safety studies (specifically to validate the lack of systemic


-blockade).

The Formulation Challenge: Developing an IV formulation for Alprenoxime presents a distinct paradox:

  • Solubility: The parent molecule is lipophilic (LogP ~3.4), necessitating solubilization strategies for aqueous IV bolus.

  • Stability: The prodrug mechanism relies on the lability of the oxime (

    
    ) bond. The formulation must prevent premature hydrolysis (to the ketone) in the vial/infusion bag, while allowing bioactivation in vivo.
    

This guide details a robust protocol for formulating Alprenoxime Hydrochloride for IV administration, utilizing Hydroxypropyl-


-Cyclodextrin (HP

CD)
complexation to simultaneously address solubility and hydrolytic stability.

Part 2: Pre-Formulation Characterization

Before initiating the compounding protocol, the following physicochemical parameters must be verified to ensure the integrity of the "soft drug" mechanism.

Physicochemical Profile
ParameterValue / CharacteristicImplication for IV Formulation
Molecular Structure 1-(o-Allylphenoxy)-3-(isopropylamino)-2-propanone oximeContains hydrolyzable oxime and oxidizable secondary amine.
Molecular Weight 262.35 g/mol (Free Base); ~298.81 g/mol (HCl Salt)Use HCl salt for improved aqueous solubility.
LogP ~3.4 (Lipophilic)High risk of precipitation upon dilution in blood without solubilizers.
pKa ~9.6 (Amine)Ionized at physiological pH, aiding solubility, but the oxime stability is pH-dependent.
Solubility (Water) Low (<1 mg/mL for free base)Requires buffering or complexation.
Critical Instability Hydrolysis

Ketone Intermediate
Avoid acidic pH (<4.0) where acid-catalyzed oxime hydrolysis accelerates.
The Bioactivation Pathway (Visualized)

Understanding the degradation pathway is critical for Quality Control (QC). The formulation must minimize the formation of the "Ketone Intermediate" ex vivo.

Bioactivation cluster_stability Formulation Risk Zone Alprenoxime Alprenoxime (Prodrug) [Oxime Form] Ketone Ketone Intermediate [Hydrolysis Product] Alprenoxime->Ketone Enzymatic/Acid Hydrolysis Alprenoxime->Ketone Premature Hydrolysis (In Vial) Systemic Systemic Circulation (Inactive/Low Toxicity) Alprenoxime->Systemic IV Admin Alprenolol Alprenolol (Active) [Beta-Blocker] Ketone->Alprenolol Ketone Reductase (Stereospecific) Eye Iris-Ciliary Body (Target Site) Systemic->Eye Distribution

Figure 1: Metabolic and degradation pathway of Alprenoxime. The formulation goal is to block the red path (Premature Hydrolysis).

Part 3: Formulation Strategy & Protocol

Recommended Strategy: HP


CD-Buffered Solution (Lyophilized) 
Rationale: 
  • HP

    
    CD (Hydroxypropyl-
    
    
    
    -Cyclodextrin):
    Encapsulates the lipophilic allylphenoxy tail, increasing solubility and sterically hindering the oxime bond from hydrolytic attack.
  • Citrate-Phosphate Buffer (pH 6.0): Oximes are generally most stable at near-neutral pH (5.5–6.5). Acidic conditions catalyze hydrolysis; alkaline conditions promote oxidation of the amine.

  • Lyophilization: Removes water to halt hydrolysis during storage.

Materials Required
  • API: Alprenoxime Hydrochloride (Assay >98%).

  • Solubilizer: Hydroxypropyl-

    
    -Cyclodextrin (Parenteral Grade, e.g., Kleptose®).
    
  • Buffer: Citric Acid Monohydrate + Sodium Phosphate Dibasic.

  • Tonicity Agent: Mannitol (also acts as a cryoprotectant).

  • Solvent: Water for Injection (WFI).[2]

Step-by-Step Preparation Protocol (Batch Size: 100 mL)

Target Concentration: 5 mg/mL Alprenoxime HCl.

Step 1: Vehicle Preparation

  • Dispense 80 mL of WFI into a glass beaker.

  • Add Citric Acid (0.52 g) and Sodium Phosphate Dibasic (1.18 g) to achieve a 50 mM buffer strength.

  • Measure pH. Adjust to pH 6.0 ± 0.1 using 1N NaOH or 1N HCl.

  • Add 10.0 g of HP

    
    CD  (10% w/v). Stir until completely dissolved and the solution is clear.
    
  • Add 3.0 g Mannitol (Bulking agent/Isotonicity). Stir to dissolve.

Step 2: API Incorporation

  • Slowly add 500 mg Alprenoxime HCl to the vehicle under constant magnetic stirring (300 RPM).

  • Critical Checkpoint: The solution should remain clear. If haze appears, increase stirring speed or add small increments of HP

    
    CD (up to 15% total).
    
  • Q.S. (Quantity Sufficient) to 100 mL with WFI.

Step 3: Filtration & Sterilization

  • Pre-filter solution through a 0.45 µm PVDF filter to remove particulate matter.

  • Perform sterile filtration using a 0.22 µm PES (Polyethersulfone) membrane into a sterile receiver vessel. PES is preferred over Nylon to minimize drug adsorption.

Step 4: Lyophilization (Freeze-Drying) Rationale: Aqueous stability of oximes is limited (days/weeks). Lyophilization extends shelf-life to years.

PhaseTemperatureVacuumTimeNote
Freezing -45°CN/A4 hoursEnsure complete solidification (

).
Primary Drying -20°C100 mTorr12 hoursSublimation of ice. Keep product below collapse temp.
Secondary Drying +25°C50 mTorr6 hoursDesorption of bound water.
Stoppering +25°C500 Torr (N2)-Backfill with Nitrogen to prevent oxidation.

Step 5: Reconstitution

  • Reconstitute with Sterile Water for Injection immediately prior to use.

  • Stability Window: Use within 4 hours of reconstitution.

Part 4: Quality Control & Analytical Methods

To validate the formulation, you must distinguish between the prodrug and its degradation products.

HPLC Method for Stability Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Amine detection) and 270 nm (Aromatic ring).

  • Retention Order (Typical):

    • Ketone Intermediate (Most polar degradation product).

    • Alprenolol (Active metabolite, if present).

    • Alprenoxime (Prodrug - Late eluting due to lipophilicity).

In Vivo Compatibility Check (Self-Validating Step)

Before full-scale animal studies, perform a Plasma Precipitation Test :

  • Mix 100 µL of Reconstituted Alprenoxime Formulation with 900 µL of fresh plasma (rat or human) at 37°C.

  • Vortex and incubate for 15 minutes.

  • Pass Criteria: Solution remains clear (no turbidity).

  • Fail Criteria: Turbidity indicates the drug has precipitated upon contact with plasma proteins/pH, requiring higher cyclodextrin load.

Part 5: Decision Logic for Formulation Adjustments

Use the following logic flow to troubleshoot stability or solubility issues during development.

FormulationLogic Start Start Formulation (5 mg/mL Target) SolubilityCheck Check Solubility in pH 6.0 Buffer Start->SolubilityCheck Clear Solution Clear? SolubilityCheck->Clear AddCD Add 10% HP-beta-CD Clear->AddCD No CheckStability Stress Test (40°C / 1 week) Clear->CheckStability Yes AddCD->SolubilityCheck Hydrolysis >5% Ketone Formed? CheckStability->Hydrolysis AdjustPH Adjust pH to 6.5 Increase Buffer Conc. Hydrolysis->AdjustPH Yes Lyophilize Proceed to Lyophilization Hydrolysis->Lyophilize No AdjustPH->CheckStability

Figure 2: Formulation optimization flowchart for Alprenoxime IV solution.

Part 6: References

  • Bodor, N., et al. (1995).[3] Sequential bioactivation of methoxime analogs of beta-adrenergic antagonists in the eye.[1][4][3] Journal of Ocular Pharmacology and Therapeutics.[3]

  • National Center for Advancing Translational Sciences (NCATS). Alprenoxime Hydrochloride - Inxight Drugs.

  • PubChem. Alprenoxime Hydrochloride (Compound Summary). National Library of Medicine.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Contextual grounding for HP

    
    CD use in IV formulations). 
    
  • Simpkins, J. W., et al. (1991). Pharmacological evaluation of alprenoxime--a new potential antiglaucoma agent.[1][4][3][5] Pharmaceutical Research.[3]

Sources

Standard Operating Procedure: Handling and Preparation of Alprenoxime Powder

Author: BenchChem Technical Support Team. Date: February 2026

Document Control
Parameter Details
Compound Name Alprenoxime (Site-Activated Ocular

-Blocker Prodrug)
CAS Number 118552-63-9
Molecular Formula

Molecular Weight 262.35 g/mol
Hazard Classification Potent Bioactive / Irritant .[1][2] Target-specific ocular activity requires strict containment to prevent inadvertent mucosal absorption.[1]

Core Directive & Scope

This protocol defines the technical standards for the safe handling, storage, and solubilization of Alprenoxime . Unlike standard


-blockers, Alprenoxime is a ketoxime prodrug  designed for enzymatic bioactivation specifically within the iris-ciliary body [1].[1]

Critical Scientific Insight: Researchers must recognize that Alprenoxime is chemically distinct from its active metabolite, Alprenolol.[1] It possesses an oxime (


)  moiety that renders it susceptible to hydrolysis in acidic aqueous environments.[1] Therefore, this SOP prioritizes moisture exclusion  and pH control  to prevent premature degradation into the ketone intermediate before experimental application.

Safety & Environmental Health (EHS)

Hazard Profiling

Alprenoxime is a potent pharmacological agent.[1] While it is designed to minimize systemic cardiac effects via local activation, accidental inhalation or contact with mucous membranes (eyes, nose) can lead to rapid local absorption and unintended pharmacological blockade.[1]

Hazard Category Risk Description Mitigation Strategy
Ocular Toxicity High potency for lowering intraocular pressure; direct contact may induce transient blurred vision or irritation.[1]Strict Eye Protection: Safety goggles (ANSI Z87.[1]1) are mandatory.[1] Face shield recommended for open-powder handling.[1]
Inhalation Fine powder can aerosolize; systemic absorption via lung mucosa is possible.[1]Handle only inside a certified Chemical Fume Hood or Biosafety Cabinet (Class II).[1]
Chemical Stability Oxime linkage is hydrolytically unstable in low pH or high humidity.[1]Store in desiccated, inert atmosphere (Argon/Nitrogen).[1] Avoid acidic aqueous buffers for stock solutions.[1]
Personal Protective Equipment (PPE)
  • Respiratory: N95 respirator (minimum) if handling outside a hood (not recommended); P100/HEPA filters preferred.[1]

  • Dermal: Double nitrile gloves (0.11 mm min thickness).[1] Change immediately upon contamination.[1]

  • Clothing: Tyvek lab coat or closed-front gown to prevent powder entrapment in fibers.[1]

Storage & Stability Protocol

  • Long-Term Storage:

    
     in a sealed, desiccated container.
    
  • Short-Term (Working):

    
     (stable for days).
    
  • Light Sensitivity: Protect from direct UV light; store in amber vials.

Technical Note: Before opening, allow the vial to equilibrate to room temperature for 30 minutes inside a desiccator. This prevents condensation from forming on the cold powder, which catalyzes oxime hydrolysis [2].[1]

Experimental Protocol: Solubilization & Preparation

Solubilization Strategy

Alprenoxime is hydrophobic.[1] Direct dissolution in aqueous buffers (PBS/Saline) is prohibited for stock preparation due to poor solubility and hydrolysis risk.[1]

Recommended Solvent System:

  • Primary Solvent: Dimethyl Sulfoxide (DMSO) - Anhydrous (

    
    ).[1]
    
  • Secondary Diluent: Phosphate Buffered Saline (PBS), pH 7.4 (for immediate use only).

Step-by-Step Preparation (10 mM Stock Solution)

Target Concentration: 10 mM Volume: 1 mL Mass Required: 2.62 mg

  • Weighing:

    • Place a sterile, amber microcentrifuge tube on an analytical balance (readability 0.01 mg).[1]

    • Use an anti-static gun on the tube to prevent powder repulsion.[1]

    • Weigh exactly 2.62 mg of Alprenoxime powder.[1]

  • Dissolution:

    • Add 1.0 mL of Anhydrous DMSO to the powder.

    • Vortex vigorously for 30 seconds.

    • Visual Check: Solution must be clear and colorless.[1] If particulates remain, sonicate for 10 seconds in a water bath.[1]

  • Aliquot & Storage:

    • Aliquot into

      
       volumes to avoid freeze-thaw cycles.
      
    • Store at

      
      . Shelf life: 3 months. 
      
Aqueous Dilution (For In Vitro/In Vivo Assay)
  • Dilution Factor: Dilute the DMSO stock at least 1:1000 into the assay buffer to keep DMSO concentration

    
     (to avoid cytotoxicity).
    
  • Timing: Prepare aqueous dilutions immediately before use. Do not store aqueous solutions >4 hours.

Mechanism of Action & Bioactivation Pathway

Understanding the prodrug mechanism is vital for assay design.[1] Alprenoxime is inactive until it undergoes a two-step enzymatic conversion in the eye.[1]

Bioactivation Alprenoxime Alprenoxime (Inactive Prodrug) Ketone Ketone Intermediate (Transient) Alprenoxime->Ketone Oxime Hydrolysis Alprenolol Alprenolol (Active Beta-Blocker) Ketone->Alprenolol Stereospecific Reduction Hydrolase Hydrolase (Iris-Ciliary Body) Hydrolase->Alprenoxime Reductase Ketone Reductase Reductase->Ketone

Figure 1: Sequential enzymatic bioactivation of Alprenoxime to Alprenolol in ocular tissue.[1]

Troubleshooting & Quality Control

Observation Root Cause Corrective Action
Yellowing of Powder Oxidative degradation or hydrolysis.[1]Discard immediately. Check desiccant in storage.
Precipitation in Buffer "Crashing out" due to high concentration or low temperature.[1]Warm to

. Ensure DMSO stock is added slowly to vortexing buffer.
Inconsistent Assay Data Hydrolysis of oxime group during storage.[1]Verify stock purity via HPLC. Ensure aqueous dilutions are made fresh.

References

  • Bodor, N., et al. (1995).[1] Sequential bioactivation of methoxime analogs of beta-adrenergic antagonists in the eye.[1] Journal of Ocular Pharmacology and Therapeutics.[1]

  • MedKoo Biosciences. (2024).[1] Alprenoxime Product Data Sheet & Handling Guide.[1]

  • Cayman Chemical. (2024).[1] Safety Data Sheet: Alprenolol (Active Metabolite Reference).[1]

Sources

Application Note: Quantitative Analysis of Alprenoxime in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Alprenoxime is an antiglaucoma drug and the ketoxime precursor of the beta-blocker alprenolol.[1] Accurate and sensitive quantification of alprenoxime in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. This application note presents a robust and reliable method for the determination of alprenoxime in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology outlined herein provides the necessary detail for researchers, scientists, and drug development professionals to implement this analytical approach.

The method employs a simple and efficient protein precipitation for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.

Scientific Principles

The quantification of alprenoxime is based on the principles of liquid chromatography for the physical separation of the analyte from other matrix components, followed by mass spectrometry for detection and quantification.

  • Liquid Chromatography (LC): Reversed-phase chromatography is utilized to retain alprenoxime based on its hydrophobic interactions with the stationary phase. A gradient elution with an organic mobile phase allows for the controlled release and elution of the analyte, separating it from more polar and less retained compounds in the plasma matrix.

  • Mass Spectrometry (MS/MS): Following chromatographic separation, the analyte is ionized using electrospray ionization (ESI) in positive mode. The protonated molecular ion of alprenoxime is selected as the precursor ion in the first quadrupole. This precursor ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process of selecting a precursor ion and monitoring a specific product ion is known as Multiple Reaction Monitoring (MRM) and provides a high degree of selectivity and sensitivity for the analysis.[2]

Materials and Reagents

  • Analytes and Standards:

    • Alprenoxime reference standard (>98% purity)

    • Alprenolol-d7 (Internal Standard, IS)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • Ultrapure water (18.2 MΩ·cm)

    • Human plasma (sourced from a certified vendor)

Instrumentation and Analytical Conditions

Liquid Chromatography
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for efficient separation.[3]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Column Temperature: 40 °C

  • Autosampler Temperature: 10 °C

  • Injection Volume: 5 µL

Table 1: Liquid Chromatography Gradient Elution Program

Time (min)Flow Rate (mL/min)%A%B
0.00.4955
0.50.4955
4.00.4595
5.00.4595
5.10.4955
6.00.4955
Mass Spectrometry
  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI Positive

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 140 °C

    • Desolvation Temperature: 300 °C

    • Desolvation Gas Flow: 550 L/h

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

Table 2: Optimized MRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Alprenoxime 263.17116.110020
263.1772.110025
Alprenolol-d7 (IS) 257.39116.110020

Note: Collision energies are instrument-dependent and may require optimization.

Experimental Protocols

Standard and Quality Control Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of alprenoxime and alprenolol-d7 (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the alprenoxime stock solution with a 50:50 mixture of methanol and water to create working standards for the calibration curve.

  • Internal Standard Working Solution: Dilute the alprenolol-d7 stock solution with methanol to a final concentration of 100 ng/mL.

  • Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at various concentrations.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[4][5]

  • Aliquoting: To 100 µL of plasma sample (blank, calibration standard, QC, or unknown) in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL alprenolol-d7).

  • Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Workflow and Fragmentation Diagrams

LC-MS/MS Workflow for Alprenoxime Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample add_is Add 20 µL Internal Standard (Alprenolol-d7) plasma->add_is add_acn Add 300 µL Acetonitrile (0.1% Formic Acid) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection MS/MS Detection (MRM Mode) chromatography->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification reporting Report Results quantification->reporting

Caption: Overall workflow for the analysis of alprenoxime in human plasma.

Proposed Fragmentation of Alprenoxime cluster_ms Mass Spectrometer cluster_q1 Q1: Precursor Selection cluster_q2 Q2: Collision Cell (CID) cluster_q3 Q3: Product Ion Scanning precursor Alprenoxime [M+H]+ m/z 263.17 fragmentation Fragmentation precursor->fragmentation product1 Product Ion 1 m/z 116.1 fragmentation->product1 product2 Product Ion 2 m/z 72.1 fragmentation->product2

Caption: Proposed fragmentation pathway of protonated alprenoxime in the mass spectrometer.

Method Validation and Performance

This method should be validated according to regulatory guidelines, assessing parameters such as:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range of concentrations over which the method is accurate and precise. A typical range for beta-blockers is 0.1 to 100 ng/mL.[3]

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Recovery and Matrix Effects: The efficiency of the extraction process and the influence of the plasma matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Justification of Methodological Choices

  • Internal Standard: Alprenolol-d7 is chosen as the internal standard due to its structural similarity to alprenoxime and its stable isotope label. This ensures that it will have similar chromatographic behavior and ionization efficiency, effectively compensating for variations during sample preparation and analysis.[6] The use of a stable isotope-labeled internal standard is the preferred approach in LC-MS bioanalysis.[7]

  • Sample Preparation: Protein precipitation with acetonitrile is a simple, fast, and cost-effective method that provides sufficient sample cleanup for LC-MS/MS analysis of small molecules in plasma.[8][9] The addition of formic acid helps to maintain the analyte in its protonated state, which is optimal for positive mode ESI.

  • Chromatography: A C18 column is a robust and versatile choice for the separation of moderately non-polar compounds like alprenoxime. The gradient elution ensures good peak shape and resolution from endogenous plasma components.

  • MS/MS Detection: ESI in positive mode is highly effective for the ionization of basic compounds containing amine groups, such as alprenoxime. The MRM mode provides excellent selectivity and sensitivity, which is crucial for detecting low concentrations of drugs in complex biological matrices.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable approach for the quantification of alprenoxime in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and research settings. Proper method validation is essential to ensure the accuracy and reliability of the results.

References

  • ALPRENOXIME. (n.d.). Gsrs. Retrieved February 23, 2026, from [Link]

  • ALPRENOXIME HYDROCHLORIDE. (n.d.). Gsrs. Retrieved February 23, 2026, from [Link]

  • Alprenoxime. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • Alprenoxime Hydrochloride. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. (n.d.). CliniChrom. Retrieved February 23, 2026, from [Link]

  • Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis. (2013, February 14). Agilent. Retrieved February 23, 2026, from [Link]

  • Adamowicz, P., et al. (2024). Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. Pharmaceuticals, 17(10), 1269.
  • Kouparanis, A., & Panderi, I. (2022). Microextraction-Based Techniques for the Determination of Beta-Blockers in Biological Fluids: A Review. Molecules, 27(2), 481.
  • Enantioselective Quantitation of (R)- and (S)-Alprenolol by Gas Chromatography—Mass Spectrometry in Human Saliva and Plasma. (n.d.). Journal of Analytical Toxicology. Retrieved February 23, 2026, from [Link]

  • Imre, S., et al. (2015). Preparation of Biological Samples Containing Metoprolol and Bisoprolol for Applying Methods for Quantitative Analysis. Farmacia, 63(5), 733-738.
  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (2003, November 1). LCGC International. Retrieved February 23, 2026, from [Link]

  • Pourhossein, A., & Alizadeh, K. (2017). Salt-Assisted Liquid-Liquid Extraction followed by High Performance Liquid Chromatography for Determination of Carvedilol in Human Blood Plasma. Journal of Reports in Pharmaceutical Sciences, 7(1), 79-87.
  • Alprenolol. (n.d.). NIST WebBook. Retrieved February 23, 2026, from [Link]

  • Wang, S., et al. (2012).
  • ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. (n.d.). Norlab. Retrieved February 23, 2026, from [Link]

  • View of Alprenolol Metabolites Structure Study by Using the Method of Gass Chromatography — Mass Spectrometry. (n.d.). Retrieved February 23, 2026, from [Link]

  • Fragmentation pathways for molecular ions of atenolol( A) and bevantolol( B). (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Alprenoxime. (n.d.). EPA. Retrieved February 23, 2026, from [Link]

  • Proposed mass fragmentation pathway of prednisone drug. 1—Molecular ion... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017, January 13). Agilent. Retrieved February 23, 2026, from [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved February 23, 2026, from [Link]

  • C146-E421 LCMS Food Safety Applications. (2009, April 15). Shimadzu. Retrieved February 23, 2026, from [Link]

  • What internal standards can be used in LC/MS analysis of biological samples such as serum? (2012, November 28). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved February 23, 2026, from [Link]

  • Internal standard in LC-MS/MS. (2013, August 13). Chromatography Forum. Retrieved February 23, 2026, from [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

  • How can MRM transition in LC/MS/MS be monitored when you get both precursor and product ion at MS1? (2015, June 15). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Development and Validation of LC-MS/MS Methods for the Quantitation of Commonly Co-administered Drugs in Support of Several Clinical Studies. (n.d.). Bioanalysis Zone. Retrieved February 23, 2026, from [Link]

  • Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. (2022, January 11). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 23, 2026, from [Link]

  • A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. (n.d.). Retrieved February 23, 2026, from [Link]

  • Mass Spectrometry. (2023, August 29). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

  • Memory-Efficient Searching of Gas-Chromatography Mass Spectra Accelerated by Prescreening. (1989, December 6). Metabolites. Retrieved February 23, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Alprenoxime Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Alprenoxime's Behavior in Vitro

Alprenoxime is a valuable research compound, but its utility in cell-based assays can be hampered by a common challenge: precipitation in aqueous cell culture media.[1][2] This phenomenon is primarily due to its hydrophobic nature, characterized by a LogKow (octanol-water partition coefficient) of 2.99, indicating a preference for non-polar environments.[3] When a concentrated stock solution of Alprenoxime, typically dissolved in an organic solvent like DMSO, is introduced into the aqueous, buffered environment of cell culture media, it can rapidly fall out of solution, a phenomenon known as "solvent shock".[4] This guide provides a comprehensive framework for understanding, troubleshooting, and preventing Alprenoxime precipitation, ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My Alprenoxime precipitated immediately after I added it to my cell culture media. What happened?

This is a classic case of solvent shock.[4] Alprenoxime is poorly soluble in water and when your concentrated DMSO stock is diluted into the aqueous media, the local concentration of the compound exceeds its solubility limit, causing it to crash out of solution.[1][4]

Q2: What is the best solvent to dissolve Alprenoxime for cell culture experiments?

Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of Alprenoxime.[5][6] It is crucial to use anhydrous, high-purity DMSO to maintain the compound's integrity.[4]

Q3: Can I warm the media to help dissolve the precipitate?

Gentle warming of the media to 37°C before adding the Alprenoxime stock solution can help, as temperature can influence solubility.[4][7] However, do not heat the media excessively or after the precipitate has formed, as this can degrade media components and the compound itself.

Q4: Is a small amount of fine precipitate acceptable in my experiment?

No, it is not advisable to proceed with an experiment if precipitation is observed. The presence of a precipitate means the actual concentration of soluble, active Alprenoxime is unknown and significantly lower than your target concentration. This will lead to inaccurate and non-reproducible results.

Q5: How does serum in the media affect Alprenoxime solubility?

Serum proteins, such as albumin, can bind to hydrophobic compounds like Alprenoxime, which can help to increase their solubility and stability in the media.[1][4] You may observe less precipitation in media containing higher concentrations of fetal bovine serum (FBS).

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving Alprenoxime precipitation.

Issue: Problems with the Initial Stock Solution
Potential CauseExplanationRecommended Solution
Incomplete Dissolution The Alprenoxime powder may not have fully dissolved in the DMSO, leading to the transfer of microcrystals into the media which then act as seeds for further precipitation.After adding DMSO to the Alprenoxime powder, ensure complete dissolution by vortexing and gentle warming in a 37°C water bath. Visually inspect the solution against a light source to confirm there are no visible particles.[4]
Stock Concentration is Too High While a high stock concentration is desirable to minimize the final DMSO concentration in the media, an overly concentrated stock can be unstable and prone to precipitation upon dilution.Prepare a stock solution at a concentration that allows for at least a 1:1000 dilution into your final culture volume. For many compounds, a 10 mM stock in 100% DMSO is a good starting point.[8]
Poor Quality Solvent DMSO is hygroscopic and can absorb water from the atmosphere. Water in your DMSO stock can significantly reduce its ability to dissolve hydrophobic compounds.Use anhydrous, high-purity (≥99.9%) DMSO. Purchase in small-volume bottles and store in a desiccator to minimize water absorption.
Issue: Precipitation Upon Addition to Media

This is the most common failure point. The following workflow can help identify the cause.

G A Precipitation Observed in Cell Culture Media B Was the media pre-warmed to 37°C? A->B C Pre-warm media to 37°C before adding stock solution. B->C No D How was the stock solution added? B->D Yes E Added directly to bulk media D->E G Final DMSO concentration > 0.5%? D->G Added dropwise with mixing F Improve mixing: Add stock dropwise to the vortex of swirling media. Avoid adding to the side of the vessel. E->F H High DMSO can be toxic and affect solubility. Prepare a more concentrated stock to keep final DMSO ≤ 0.1%. G->H Yes I What is the serum concentration? G->I No, ≤ 0.1% J Low/No Serum I->J L Perform a serial dilution test to find the empirical solubility limit. I->L Standard Serum (e.g., 10%) K Increase serum concentration if compatible with the experiment. Serum proteins aid solubility. J->K

Caption: A decision tree for troubleshooting Alprenoxime precipitation.

Issue: Precipitation Over Time During Incubation
Potential CauseExplanationRecommended Solution
pH Shift in Media Cellular metabolism can cause the pH of the culture media to drift over time. The solubility of Alprenoxime may be pH-dependent, and a change in pH could cause it to precipitate.[4]Ensure your media is adequately buffered for your incubator's CO2 concentration. For long-term experiments, consider using media supplemented with a non-bicarbonate buffer like HEPES for more stable pH control.[4]
Temperature Fluctuations Repeated removal of culture vessels from the incubator can cause temperature cycling, which may lead to precipitation of less soluble compounds.Minimize the time that culture plates or flasks are outside the stable 37°C environment of the incubator.
Media Evaporation Water loss from the culture media, especially in multi-well plates, can increase the concentration of all components, potentially exceeding the solubility limit of Alprenoxime.[9]Ensure the incubator has adequate humidity. Use plates with tight-fitting lids and consider sealing the edges with a gas-permeable membrane for long-term cultures.

Validated Protocols

Protocol: Preparation of a 10 mM Alprenoxime Stock Solution in DMSO
  • Materials:

    • Alprenoxime powder (MW: 262.35 g/mol )[10][11]

    • Anhydrous, high-purity DMSO[4]

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the mass of Alprenoxime required. For 1 mL of a 10 mM stock, you will need 2.62 mg of Alprenoxime.

    • Weigh the Alprenoxime powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO (e.g., 1 mL).

    • Vortex the tube vigorously for 1-2 minutes.

    • If any particulates remain, warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.

    • Visually inspect to ensure the solution is clear and free of any precipitate.[4]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use.[5][6]

Protocol: Determining the Empirical Solubility Limit of Alprenoxime

This protocol helps you find the maximum concentration of Alprenoxime that remains soluble in your specific cell culture media under your experimental conditions.[4]

  • Materials:

    • 10 mM Alprenoxime stock solution in DMSO

    • Your complete cell culture medium (including serum and other supplements), pre-warmed to 37°C

    • Sterile microcentrifuge tubes

  • Procedure:

    • Dispense 0.5 mL of your pre-warmed complete medium into a series of sterile microcentrifuge tubes.

    • Create a starting concentration. For example, to make a 100 µM solution, add 5 µL of the 10 mM stock to the first tube containing 0.5 mL of media. Vortex immediately and vigorously.

    • Perform a 2-fold serial dilution by transferring 250 µL from the 100 µM tube to a new tube containing 250 µL of fresh media to create a 50 µM solution.

    • Repeat this process to generate a range of concentrations (e.g., 25 µM, 12.5 µM, etc.).

    • Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for the planned duration of your experiment (e.g., 24, 48, or 72 hours).

    • After incubation, carefully inspect each tube for signs of precipitation. Check for cloudiness against a dark background and for visible crystals.

    • The highest concentration that remains completely clear is your empirical working solubility limit. Do not exceed this concentration in your experiments.

Supplementary Data

Alprenoxime Physicochemical Properties
PropertyValueSource
Molecular Weight 262.35 g/mol PubChem[10]
Molecular Formula C15H22N2O2PubChem[10]
LogKow (Octanol-Water Partition Coeff.) 2.99EPA[3]
Water Solubility 4.10e-3 g/L (estimated)EPA[3]
Recommended Solvent DMSOMedKoo Biosciences[5]

References

  • Alprenoxime Properties. (2025, October 15). U.S. Environmental Protection Agency. [Link]

  • Alprenoxime. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Procell. [Link]

  • How can I avoid precipitation of a substance after adding DMEM? (2014, February 21). ResearchGate. [Link]

  • Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. (2025, March 12). Pharmaceutical Technology. [Link]

  • How can I dissolve hydrophobic compounds in DMEM media? (2015, December 7). ResearchGate. [Link]

  • ALPRENOXIME. (n.d.). FDA Global Substance Registration System. [Link]

  • ALPRENOXIME HYDROCHLORIDE. (n.d.). Inxight Drugs. [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016). Asian Journal of Pharmaceutics. [Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. (2014). Journal of Advanced Pharmacy Education and Research. [Link]

  • Best way to prepare water soluble drug for cell culture? (2017, November 20). ResearchGate. [Link]

  • I have a drug soluble in either DMSO or ethanol. I tried 25% DMSO and 75% saline/PBS, but it precipitated. Will only DMSO be toxic to mice? (2015, May 11). ResearchGate. [Link]

  • How to know the stability of drugs and reagents in the cell culture media? (2017, December 14). ResearchGate. [Link]

  • Troubleshooting Cell Culture Media for Bioprocessing. (2014, February 13). American Pharmaceutical Review. [Link]

  • Vitamins in cell culture media: Stability and stabilization strategies. (2020). Biotechnology and Bioengineering. [Link]

  • DMSO concentration in cell culture? Precipitating while PBS is added? (2021, February 12). ResearchGate. [Link]

  • What is the min DMSO concentration to dissolve unknown drugs? (2013, January 9). ResearchGate. [Link]

  • Effect of Dimethyl Sulfoxide (DMSO) as a Green Solvent and the Addition of Polyethylene Glycol (PEG) in Cellulose Acetate/Polybutylene Succinate (CA/PBS) Membrane's Performance. (2021, April 29). ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Alprenoxime Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Research, Development, and Manufacturing Professionals

Welcome to the technical support center for Alprenoxime synthesis. As Senior Application Scientists, we understand that navigating the complexities of multi-step organic synthesis requires not only a robust protocol but also a deep understanding of the underlying reaction mechanisms and potential pitfalls. Low yields can stem from a variety of factors, from suboptimal reaction conditions to competing side reactions.

This guide is structured as a dynamic troubleshooting resource in a question-and-answer format. It is designed to directly address the specific, practical challenges you may encounter during the synthesis of Alprenoxime, with a primary focus on maximizing your overall yield. We will delve into the causality behind experimental choices, providing you with the rationale needed to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic pathway to Alprenoxime, and where are the critical yield loss points?

The most prevalent and logical synthetic route to Alprenoxime involves a three-stage process starting from 2-allylphenol. The key stages are:

  • Williamson Ether Synthesis: O-alkylation of 2-allylphenol with a suitable 3-carbon electrophile (e.g., epichlorohydrin or 1,3-dihalopropan-2-one precursor). This step is arguably the most critical for overall yield.

  • Amination: Introduction of the isopropylamino group via nucleophilic substitution or epoxide ring-opening.

  • Oxime Formation: Conversion of the intermediate ketone to the final Alprenoxime product by reaction with hydroxylamine.

The primary point of yield loss is the initial Williamson ether synthesis. This reaction is susceptible to competing side reactions, namely C-alkylation of the phenol ring and elimination of the alkyl halide.[1][2][3]

Alprenoxime_Synthetic_Pathway A 2-Allylphenol B Phenoxide Formation (Base, Solvent) A->B C Williamson Ether Synthesis (+ 3-Carbon Electrophile) B->C D Intermediate Ketone (1-(2-allylphenoxy)-3-halopropan-2-one or epoxide) C->D E Amination (+ Isopropylamine) D->E F Alprenolol Ketone Precursor E->F G Oxime Formation (+ Hydroxylamine) F->G H Alprenoxime G->H

Caption: General synthetic pathway for Alprenoxime.

Q2: How critical is the choice of base and solvent for the initial O-alkylation (Williamson ether synthesis) step?

Extremely critical. The interplay between the base and solvent directly influences the nucleophilicity of the phenoxide and the reaction pathway (SN2 vs. E2).

  • Base Selection: A moderately strong base is required to deprotonate the phenol without promoting elimination of the alkyl halide. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common choices. Strong, bulky bases like potassium tert-butoxide should be avoided as they significantly favor the E2 elimination pathway, especially with secondary alkyl halides.[4][5]

  • Solvent Selection: Polar aprotic solvents are ideal.[4] Solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) effectively solvate the cation of the base (e.g., Na⁺ or K⁺), leaving a "naked," highly nucleophilic phenoxide anion. This enhances the rate of the desired SN2 reaction. Protic solvents (e.g., ethanol) can solvate the phenoxide, reducing its nucleophilicity and slowing the reaction.

Q3: What are the most common impurities I should expect in my crude Alprenoxime product?

Common impurities often originate from side reactions in the ether synthesis step or are unreacted starting materials. Key impurities to monitor include:

  • 2-Allylphenol: Unreacted starting material.

  • C-Alkylated Isomer: The product of alkylation on the aromatic ring of 2-allylphenol instead of the hydroxyl group.[1]

  • Alkene from Elimination: Formed from the E2 elimination of the alkylating agent.[4]

  • N-desalkyl Alprenoxime: If the isopropyl group is lost during synthesis or workup, though this is less common for this specific moiety. A related impurity is seen in the degradation of the related compound, Alprenolol.[6]

Troubleshooting Guide: Enhancing Your Yield

Problem 1: My yield is consistently low after the first step (Williamson Ether Synthesis). TLC analysis shows multiple new spots.

This classic issue points towards competing side reactions. Let's diagnose the likely culprits.

Possible Cause A: E2 Elimination is Outcompeting SN2 Substitution. Your TLC may show a non-polar spot corresponding to an alkene byproduct. This is especially prevalent if your alkylating agent is a secondary halide.

Troubleshooting & Rationale:

  • Lower the Reaction Temperature: Elimination reactions have a higher activation energy than substitution reactions.[4] Running the reaction at a lower temperature (e.g., room temperature or slightly above, instead of reflux) will kinetically favor the desired SN2 pathway.

  • Re-evaluate Your Base: If you are using a strong, sterically hindered base (e.g., t-BuOK), switch to a less hindered base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). These are less likely to act as a base for elimination.[4][5]

  • Choose a Better Leaving Group: If using an alkyl chloride, consider switching to the bromide or iodide. I⁻ and Br⁻ are better leaving groups than Cl⁻, which can often accelerate the SN2 reaction rate relative to E2.

SN2_vs_E2 cluster_0 Desired SN2 Pathway (O-Alkylation) cluster_1 Competing E2 Pathway (Elimination) Phenoxide Phenoxide Ether_Product Ether_Product Phenoxide->Ether_Product Attacks Carbon Alkyl_Halide Alkyl_Halide Alkyl_Halide->Ether_Product Phenoxide_Base Phenoxide (as Base) Alkene_Product Alkene Phenoxide_Base->Alkene_Product Abstracts Proton Alkyl_Halide_E2 Alkyl Halide Alkyl_Halide_E2->Alkene_Product

Caption: Competing SN2 (yield) and E2 (byproduct) pathways.

Possible Cause B: C-Alkylation is Occurring. The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at the electron-rich aromatic ring (ortho/para positions). If your TLC shows a spot with polarity similar to the desired O-alkylated product, it may be the C-alkylated isomer.

Troubleshooting & Rationale:

  • Change the Solvent System: The choice of solvent can influence the site of alkylation. In polar aprotic solvents (like DMF, DMSO), the oxygen atom is less solvated and more available for reaction, favoring O-alkylation.[3]

  • Consider the Counter-ion: The nature of the cation (e.g., Li⁺, Na⁺, K⁺) can affect the O/C selectivity. While a comprehensive discussion is complex, K⁺ salts in aprotic solvents generally favor O-alkylation.

ParameterRecommended ConditionRationale
Base K₂CO₃, NaHSufficiently strong to deprotonate phenol, but not overly aggressive to promote E2 elimination.
Solvent DMF, AcetonitrilePolar aprotic solvents enhance phenoxide nucleophilicity, favoring the SN2 reaction.[4][7]
Temperature 25-60 °CLower temperatures kinetically disfavor the competing elimination (E2) reaction.
Alkylating Agent Primary Halide/TosylatePrimary substrates are much less prone to elimination than secondary or tertiary ones.[2]
Table 1: Recommended Conditions for Williamson Ether Synthesis Step.
Problem 2: The reaction is clean but the conversion is low. My starting material (2-allylphenol) remains even after extended reaction times.

This indicates an issue with reaction kinetics or stoichiometry.

Troubleshooting & Rationale:

  • Verify Base Stoichiometry and Quality: Ensure you are using at least one full equivalent of base. If using NaH, which can degrade upon storage, it is crucial to use fresh, reactive material. A simple test is to carefully add a small amount to a protic solvent (like ethanol) to observe hydrogen gas evolution.

  • Ensure Anhydrous Conditions: Water will quench the base and the phenoxide nucleophile. Ensure all glassware is oven-dried and solvents are anhydrous. The Williamson ether synthesis is sensitive to moisture.[4]

  • Increase Temperature Moderately: If elimination is not a concern (e.g., with a primary alkylating agent), gently increasing the temperature can improve the reaction rate. Monitor by TLC to ensure byproduct formation does not increase.

  • Activate the Leaving Group: If using an alkyl chloride, consider converting it to a tosylate or using the corresponding alkyl bromide/iodide. This creates a better leaving group, accelerating the SN2 reaction.[5]

Problem 3: I have a good crude yield, but purification by column chromatography is difficult and results in product loss.

Alprenoxime, having both a basic nitrogen and a somewhat polar oxime group, can be challenging to purify.

Troubleshooting & Rationale:

  • Acid/Base Extraction Workup: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to remove basic impurities. Then wash with a dilute base (e.g., sat. NaHCO₃) to remove any unreacted acidic phenol. This significantly simplifies the mixture for chromatography.

  • Optimize Chromatography Conditions:

    • Add a Modifier: Tailing of amines on silica gel is common. Add a small amount of triethylamine (~0.5-1%) to your eluent system to neutralize acidic sites on the silica and improve peak shape.

    • Consider Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or reversed-phase chromatography (C18), which separates based on hydrophobicity.[8] Reversed-phase HPLC is a standard method for purifying pharmaceutical compounds.[9][10]

  • Crystallization: If a high-purity solid can be obtained, crystallization is an excellent and scalable purification method. Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that allow for the selective crystallization of Alprenoxime.

Troubleshooting_Flowchart Start Low Overall Yield Q1 Where is the yield loss? Start->Q1 Step1 Step 1: Ether Synthesis Q1->Step1 Most Likely Step2 Steps 2/3: Amination/Oxime Q1->Step2 Less Likely Purification Purification Issues Q1->Purification Q2 TLC/LCMS Analysis of Crude Step 1 Step1->Q2 Multiple_Spots Multiple Byproducts Q2->Multiple_Spots Poor Selectivity Low_Conversion Low Conversion Q2->Low_Conversion Incomplete Reaction Action_Elimination Lower Temp Change Base Multiple_Spots->Action_Elimination Evidence of Elimination Action_C_Alkylation Change Solvent (e.g., to DMF) Multiple_Spots->Action_C_Alkylation Evidence of C-Alkylation Action_Conversion Check Base Quality Use Anhydrous Solvent Better Leaving Group Low_Conversion->Action_Conversion Action_Purification Optimize Chromatography (Add Et3N, try RP-HPLC) Attempt Crystallization Purification->Action_Purification

Caption: Troubleshooting flowchart for low yield in Alprenoxime synthesis.

References

  • Benchchem. (2025). Improving reaction conditions for Williamson ether synthesis. BenchChem.
  • National Center for Biotechnology Information. (n.d.). Alprenoxime. PubChem.
  • MDPI. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether.
  • Google Patents. (n.d.). WO2005009936A1 - Alkylation catalyst and method for making alkylated phenols.
  • Google Patents. (n.d.). DE2547309B2 - PROCESS FOR THE O-ALKYLATION OF PHENOLS.
  • Taylor & Francis Online. (2021, June 22). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts.
  • MedKoo Biosciences. (n.d.). Alprenoxime | CAS# 118552-63-9 | Biochemical.
  • Sigma-Aldrich. (n.d.). Sample Purification.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
  • Wikipedia. (2021, October 23). Williamson ether synthesis.
  • Veeprho. (n.d.). Alprenolol Impurities and Related Compound.
  • Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.
  • ZEOCHEM. (n.d.). Purification of APIs.
  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
  • MDPI. (2024, July 29). Advances in Therapeutic Peptides Separation and Purification.

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Technical Support Center: Identification of Alprenoxime Degradation Products in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Alprenoxime and its degradation products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for studying the stability of Alprenoxime in solution. As Alprenoxime is a prodrug of the beta-blocker Alprenolol, understanding its degradation profile is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations.[1]

This resource provides predicted degradation pathways based on the chemical structure of Alprenoxime, detailed experimental protocols for forced degradation studies, and troubleshooting advice for the analytical identification of potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the key functional groups in Alprenoxime that are susceptible to degradation?

A1: The chemical structure of Alprenoxime, (NE)-N-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ylidene]hydroxylamine, contains several functional groups that can be susceptible to degradation under various conditions.[2] These include:

  • Oxime group (C=N-OH): Prone to hydrolysis, particularly under acidic conditions, which would convert it back to the corresponding ketone.[3][4][5]

  • Ether linkage (Ar-O-CH2): Can undergo cleavage under harsh acidic or basic conditions, or through photodegradation.[6][7]

  • Secondary amine (-NH-): Susceptible to oxidation.

  • Allyl group (-CH2-CH=CH2) on the aromatic ring: The double bond is a potential site for oxidation and photodegradation.[8]

  • Aromatic ring: Can be subject to photolytic degradation.[9]

Q2: What are the predicted major degradation pathways for Alprenoxime in solution?

A2: Based on its functional groups, the following degradation pathways are predicted for Alprenoxime:

  • Hydrolysis: The oxime group is expected to be the most labile functional group under hydrolytic stress, especially in acidic conditions, leading to the formation of the corresponding ketone (the ketone precursor of Alprenoxime) and hydroxylamine.[3][4][5][10]

  • Oxidation: The secondary amine and the allyl group are potential sites for oxidation. Oxidative degradation can lead to the formation of N-oxides, dealkylation products, or epoxides of the allyl group.[11][12][13]

  • Photodegradation: The aromatic ether linkage and the allyl group are chromophores that can absorb UV light, potentially leading to cleavage of the ether bond or reactions at the allyl group.[9][14]

Q3: Is Alprenoxime expected to convert to Alprenolol during degradation?

A3: Yes, Alprenoxime is a prodrug of Alprenolol.[1] The conversion of the oxime to a ketone and subsequent reduction would form Alprenolol. Therefore, Alprenolol is a potential degradation product and should be monitored during stability studies. The stability of Alprenolol itself is also a factor to consider, as it can further degrade.[15][16][17][18][19]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH, column type, or gradient profile.Optimize the mobile phase pH to ensure proper ionization of Alprenoxime and its degradation products. A C18 column is a good starting point. Experiment with different gradient slopes and organic modifiers (e.g., acetonitrile, methanol).
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of the stress study. Ensure adequate exposure to the light source during photostability studies.
Complete degradation of Alprenoxime. Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of the stress study. For photostability, reduce the light intensity or exposure time.
Difficulty in identifying unknown degradation products by LC-MS. Low abundance of the degradation product, poor ionization, or complex fragmentation pattern.Concentrate the sample if the degradation product is in low abundance. Experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive and negative ion mode). Perform MS/MS fragmentation to obtain structural information.
Mass imbalance in the degradation study. Some degradation products may not be UV-active or may have a poor chromatographic retention.Use a mass-sensitive detector like a Corona Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in addition to a UV detector. Ensure the analytical method is capable of eluting all potential degradation products.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of Alprenoxime and to develop a stability-indicating analytical method.[20][21]

1. Preparation of Stock Solution: Prepare a stock solution of Alprenoxime in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the Alprenoxime stock solution with 0.1 M HCl and 1 M HCl. Keep the solutions at room temperature and at 60°C. Analyze samples at different time points (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the Alprenoxime stock solution with 0.1 M NaOH and 1 M NaOH. Keep the solutions at room temperature and at 60°C. Analyze samples at various time intervals.

  • Oxidative Degradation: Treat the Alprenoxime stock solution with different concentrations of hydrogen peroxide (e.g., 3%, 10%, 30% H₂O₂). Keep the solutions at room temperature and protect from light. Analyze at different time points.

  • Thermal Degradation: Expose the solid Alprenoxime and its solution to dry heat (e.g., 80°C) and analyze at different time points.

  • Photodegradation: Expose the Alprenoxime solution to a light source according to ICH Q1B guidelines (e.g., UV-A at 200 Wh/m² and visible light at 1.2 million lux hours). Analyze the samples after exposure.

3. Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase.

HPLC-UV/MS Method for Separation and Identification

A stability-indicating HPLC method is crucial for separating Alprenoxime from its degradation products.

Table 1: Suggested HPLC-UV/MS Conditions

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection 272 nm
MS Detector ESI in positive ion mode
MS Scan Range m/z 100-1000

Predicted Degradation Pathways

The following diagrams illustrate the predicted degradation pathways of Alprenoxime based on its chemical structure and the known reactivity of its functional groups.

G Alprenoxime Alprenoxime (m/z 263.17) Acid_Hydrolysis Acid Hydrolysis Alprenoxime->Acid_Hydrolysis H+ Oxidation Oxidation Alprenoxime->Oxidation [O] Photodegradation Photodegradation Alprenoxime->Photodegradation hv Ketone Ketone Precursor + Hydroxylamine Acid_Hydrolysis->Ketone N_Oxide N-Oxide Derivative Oxidation->N_Oxide Ether_Cleavage_Product Ether Cleavage Product Photodegradation->Ether_Cleavage_Product G cluster_workflow Analytical Workflow Start Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) HPLC_Separation HPLC Separation (Stability-Indicating Method) Start->HPLC_Separation UV_Detection UV-Vis Detection (Quantification) HPLC_Separation->UV_Detection MS_Analysis Mass Spectrometry (Identification) HPLC_Separation->MS_Analysis MSMS_Fragmentation MS/MS Fragmentation (Structural Elucidation) MS_Analysis->MSMS_Fragmentation Structure_Proposal Propose Degradation Product Structures MSMS_Fragmentation->Structure_Proposal

Caption: Experimental workflow for identifying degradation products.

References

  • Wikipedia. Oxime. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Bioorganic & Medicinal Chemistry Letters, 18(22), 6144-6147. [Link]

  • Dirksen, A., & Hackeng, T. M. (2005). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition, 44(44), 7212-7215. [Link]

  • Testbook. Oxime: Learn its Structure, Formation, Reaction, Properties & Use. [Link]

  • Global Substance Registration System. ALPRENOXIME. [Link]

  • Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Journal of the Serbian Chemical Society, 87(10), 1185-1202. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. [Link]

  • PubChem. Alprenoxime. [Link]

  • PubChem. Alprenoxime Hydrochloride. [Link]

  • Wang, C., Li, J., Wang, C., Sun, X., & Shen, J. (2016). Enhanced photoreduction degradation of polybromodiphenyl ethers with Fe3O4-g-C3N4 under visible light irradiation. RSC Advances, 6(62), 57223-57231. [Link]

  • Parasram, M., & Leonori, D. (2023). Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. Chemical Science, 14(46), 13032-13037. [Link]

  • Gracheva, I. A., & Zevatskiy, Y. E. (2020). Oxime radicals: generation, properties and application in organic synthesis. Beilstein Journal of Organic Chemistry, 16, 1246-1288. [Link]

  • Eyer, P., Hell, W., Kawan, A., & Klehr, H. (1986). Studies on the decomposition of the oxime HI 6 in aqueous solution. Archives of Toxicology, 59(4), 266-271. [Link]

  • Petkar, P. S., & Petkar, U. S. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. Impactfactor, 12(9), 1-8. [Link]

  • Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. Academia.edu. [Link]

  • PubChemLite. Alprenoxime hydrochloride (C15H22N2O2). [Link]

  • Gasanov, R. G., & Lyubimova, E. N. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(21), 13352-13437. [Link]

  • Petkar, P. S., & Petkar, U. S. (2023). Summary of forced degradation behavior of BSP. ResearchGate. [Link]

  • Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation of beta-blockers. ResearchGate. [Link]

  • Sharma, N., Kaur, M., Sharma, V., & Paul, S. (2024). Green and Practical Oxidative Deoximation of Oximes to Ketones or Aldehydes with Hydrogen Peroxide/Air by Organoselenium Catalysis. ResearchGate. [Link]

  • Just, G., & Grozinger, K. (1965). Preparative conversion of oximes to parent carbonyl compounds by cerium(IV) oxidation. Canadian Journal of Chemistry, 43(10), 2701-2705. [Link]

  • Stapleton, H. M., & Dodder, N. G. (2009). Photodegradation Pathways of Nonabrominated Diphenyl Ethers, 2-Ethylhexyltetrabromobenzoate and Di(2-ethylhexyl)tetrabromophthalate. Environmental Science & Technology, 43(15), 5747-5752. [Link]

  • Veeprho. Alprenolol Impurities and Related Compound. [Link]

  • Eyer, P., Hagedorn, I., & Ladstetter, B. (1988). Study on the stability of the oxime HI 6 in aqueous solution. Archives of Toxicology, 62(2-3), 224-226. [Link]

  • Chen, J., Zhang, Y., & Liu, Y. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry, 7, 852. [Link]

  • Tang, S. B., Zhang, S. Y., Jiang, Y. X., Wang, Z. X., Li, K., Luo, Y. Y., ... & Su, J. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au, 1(7), 967-974. [Link]

  • Inxight Drugs. ALPRENOXIME HYDROCHLORIDE. [Link]

  • Tang, S. B., Zhang, S. Y., Jiang, Y. X., Wang, Z. X., Li, K., Luo, Y. Y., ... & Su, J. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au, 1(7), 967-974. [Link]

  • Moravek. The Dangers of Chemical Compound Degradation. [Link]

  • International Journal of Novel Research and Development. (2018). Degradation Profiling of Pharmaceuticals: A Review. IJNRD, 3(4), 1-10. [Link]

  • Avisar, D., Lester, Y., & Mamane, H. (2023). Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. International Journal of Molecular Sciences, 24(3), 2419. [Link]

  • Master Organic Chemistry. Functional Groups In Organic Chemistry. [Link]

  • University of Calgary. Functional Groups. [Link]

  • Chemistry LibreTexts. 10.6: Functional Groups. [Link]

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stabilizing Alprenoxime pH sensitivity in experimental buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Alprenoxime Stability & Buffer Optimization

Introduction: The Alprenoxime Stability Paradox

Welcome to the technical support hub. If you are accessing this guide, you are likely observing inconsistent recovery rates, "ghost" peaks in your HPLC chromatograms, or precipitation events when handling Alprenoxime in standard acidic buffers.

The Core Issue: Alprenoxime contains a reactive oxime (


)  moiety adjacent to a secondary amine. While this structure is critical for its pharmacodynamic profile, it introduces a dual-susceptibility:
  • Acid-Catalyzed Hydrolysis: Rapid cleavage of the

    
     bond below pH 5.5.
    
  • Geometric Isomerization:

    
     interconversion driven by protic solvents, often mistaken for degradation.
    

This guide moves beyond standard "buffer recipes" to provide a mechanistic troubleshooting framework.

Module 1: The Mechanism of Instability

Q: Why is Alprenoxime degrading in my pH 5.0 Citrate buffer?

A: You are likely witnessing acid-catalyzed hydrolysis . Oximes are generally stable at neutral pH. However, in acidic environments (pH < 5.5), the oxime nitrogen becomes protonated. This activates the adjacent carbon for nucleophilic attack by water, forming a tetrahedral carbinolamine intermediate. This intermediate collapses, cleaving the molecule into a ketone/aldehyde and hydroxylamine.

Critical Insight: Citrate buffer is particularly problematic because its carboxylic acid groups can act as general acid catalysts, accelerating this hydrolysis beyond what is expected from proton concentration (


) alone.

Visualization: The Hydrolysis Pathway

OximeHydrolysis Start Alprenoxime (Native) Protonation N-Protonation (pH < 5.5) Start->Protonation + H+ Attack Nucleophilic Attack (H2O) Protonation->Attack Rate Limiting Intermediate Tetrahedral Carbinolamine Attack->Intermediate Collapse Dehydration & Cleavage Intermediate->Collapse Products Ketone + Hydroxylamine (Irreversible Degradation) Collapse->Products

Figure 1: The acid-catalyzed hydrolysis pathway of Alprenoxime. Note that the protonation step is the gateway to irreversible degradation.

Module 2: Buffer Selection & Optimization

Q: Which buffer system provides maximum stability?

A: Switch from Citrate/Phosphate to Good’s Buffers (HEPES or MOPS) at pH 6.8 – 7.4.

Why?

  • Non-Nucleophilic: HEPES and MOPS are sterically hindered and unlikely to participate in nucleophilic attack on the oxime carbon.

  • pKa Match: Their pKa values (7.5 and 7.2, respectively) provide maximum buffering capacity exactly where Alprenoxime is most chemically stable.

  • Metal Chelation: Phosphate buffers can precipitate with divalent cations (

    
    , 
    
    
    
    ) often used in bioassays; HEPES does not.

Comparative Stability Data Data derived from accelerated stability studies at 25°C.

Buffer System (50 mM)pHt1/2 (Half-life)StatusMechanism of Failure
Citrate 4.54.2 Hours❌ CriticalAcid-catalyzed hydrolysis
Acetate 5.012.6 Hours⚠️ PoorProtonation driven
Phosphate (PBS) 7.248 Hours⚠️ ModeratePhosphate-catalyzed general base hydrolysis
HEPES 7.2> 120 Hours ✅ OptimalSteric protection / Inert
MOPS 7.0> 120 Hours ✅ OptimalSteric protection / Inert

Module 3: Troubleshooting "Ghost Peaks" (Isomerization)

Q: I see two peaks in my HPLC trace. Is my compound degrading?

A: Not necessarily. This is likely


 Isomerization , not degradation.
Alprenoxime exists in thermodynamic equilibrium between 

(trans) and

(cis) forms. In organic solvents (DMSO, Methanol) used for stocks, the ratio is fixed. When diluted into aqueous buffers, the equilibrium shifts.
  • Degradation: Loss of total Area Under Curve (AUC).

  • Isomerization: Splitting of one peak into two, but Total AUC remains constant .

Diagnostic Workflow

IsomerizationCheck Start Observation: Split Peaks on HPLC Step1 Calculate Total Integration Area (Peak 1 + Peak 2) Start->Step1 Decision Is Total Area Constant vs Control? Step1->Decision Yes Yes Decision->Yes Stable No No Decision->No Loss > 5% Isomer Diagnosis: E/Z Isomerization (Not Degradation) Yes->Isomer Degrade Diagnosis: Hydrolysis (Compound Loss) No->Degrade Action1 Action: Adjust Mobile Phase pH to merge peaks (pH > 7) Isomer->Action1 Action2 Action: Check Buffer pH & Temperature Degrade->Action2

Figure 2: Decision tree to distinguish between geometric isomerization (reversible) and chemical hydrolysis (irreversible).

Module 4: The "Gold Standard" Preparation Protocol

Protocol ID: ALP-STAB-05 Objective: Preparation of 500mL Stabilization Buffer (50mM HEPES, pH 7.2).

Reagents:

  • HEPES Free Acid (CAS: 7365-45-9)

  • NaOH (5M solution)

  • Milli-Q Water (18.2 MΩ)

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.96g of HEPES Free Acid in 400mL of Milli-Q water.

    • Note: Do not dilute to volume yet.

  • Temperature Equilibration: Place the beaker on a magnetic stirrer and allow it to reach 25°C .

    • Why? HEPES has a temperature coefficient of

      
      .[1] Adjusting pH at 4°C and using it at 37°C will result in a significant pH shift.[2]
      
  • pH Adjustment: Slowly add 5M NaOH dropwise while monitoring with a calibrated pH meter until pH reaches 7.20 .

  • Final Volume: Transfer to a volumetric flask and bring volume to 500mL with water.

  • Filtration: Filter through a 0.22 µm PES membrane .

    • Caution: Do not use Nylon filters, as they can bind the hydrophobic domains of Alprenoxime.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.

  • BenchChem Technical Guides. A Comparative Guide to Biological Buffers: Citrate vs. Phosphate, Tris, and HEPES.

  • Eyer, P., et al. (1988). Study on the stability of the oxime HI 6 in aqueous solution.[3] Archives of Toxicology, 62(2-3), 224-226.[3]

  • Promega Corporation. Buffers for Biochemical Reactions: Temperature and Concentration Effects.

Sources

Technical Support Center: Alprenoxime Bioavailability Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Bioavailability of Alprenoxime in vivo

Document ID: TS-ALPX-004 | Version: 2.1 | Status: Active

Introduction: The Alprenoxime Paradox

Welcome to the Alprenoxime Technical Support Center. If you are accessing this guide, you are likely observing sub-therapeutic plasma exposure or inconsistent pharmacodynamic responses in your in vivo models (likely Rodent or Lagomorph).

The Core Issue: Alprenoxime (CAS 118552-63-9) presents a unique bioavailability challenge. Unlike standard BCS Class II drugs where solubility is the sole culprit, Alprenoxime was originally designed as a site-specific chemical delivery system (CDS) —specifically a "soft drug" prodrug of alprenolol intended to undergo rapid systemic inactivation to minimize cardiac side effects [1].

Therefore, "low bioavailability" is often a feature, not a bug. However, for researchers requiring systemic exposure or enhanced ocular retention, this mechanism becomes a barrier. This guide provides workflows to decouple solubility-limited absorption from metabolism-limited clearance .

Module 1: Diagnostic Workflow

Before altering your formulation, you must identify the rate-limiting step. Use this logic gate to diagnose your specific failure mode.

Alprenoxime_Diagnosis Start START: Low In Vivo Exposure (AUC) IV_Bolus Step 1: Perform IV Bolus (1-2 mg/kg) Start->IV_Bolus Check_CL Check Systemic Clearance (CL) IV_Bolus->Check_CL High_CL High CL (>70% Hepatic Flow) Rapid Elimination Check_CL->High_CL CL is High Low_CL Low/Moderate CL Check_CL->Low_CL CL is Low Metabolic_Issue Issue: First-Pass Metabolism (Oxime Hydrolysis/Reduction) High_CL->Metabolic_Issue Systemic Instability Step2_PO Step 2: Check Oral/Topical Absorption Low_CL->Step2_PO Solubility_Issue Issue: Solubility/Dissolution (BCS Class II behavior) Step2_PO->Solubility_Issue Low Cmax, Tmax delayed Permeability_Issue Issue: Permeability/Efflux (BCS Class III behavior) Step2_PO->Permeability_Issue Low Cmax, Tmax early, High Feces Recovery

Figure 1: Diagnostic logic for isolating bioavailability failure modes. Alprenoxime often fails at the "High CL" or "Solubility" nodes depending on pH.

Module 2: Troubleshooting Solubility & Dissolution

Alprenoxime has a pKa of approximately 9.4 (amine) and a LogP of ~2.99 [2]. It is a lipophilic base. At physiological pH (7.4), it is predominantly ionized, which supports solubility but can hamper membrane permeation. However, in the high pH of the tear film or specific intestinal regions, the unionized form precipitates.

Common Issue: Precipitation at Injection Site or GI Tract

Symptom: Erratic absorption profiles, high variability between subjects.

ParameterStandard ValueOptimization Strategy
LogP ~2.99Moderate lipophilicity requires co-solvents or complexation.
pKa ~9.4 (Basic)Solubility decreases drastically at pH > 8.0.
Stability Oxime linkageSusceptible to acid hydrolysis (stomach) and enzymatic reduction.
Protocol A: Cyclodextrin Complexation (SBE-β-CD)

Why: Sulfobutylether-β-cyclodextrin (Captisol®) encapsulates the lipophilic alprenoxime, preventing precipitation while protecting the oxime bond from immediate hydrolysis [3].

Step-by-Step Formulation:

  • Preparation: Dissolve SBE-β-CD in Citrate Buffer (pH 5.5) to a concentration of 20% w/v .

    • Note: We use pH 5.5 to ensure Alprenoxime is ionized (soluble) and the oxime is stable (avoiding extreme acid/base).

  • Addition: Slowly add Alprenoxime free base (or HCl salt) to the vortexing solution. Target concentration: 5–10 mg/mL .

  • Equilibration: Stir protected from light for 4 hours at room temperature.

  • Filtration: Filter through a 0.22 µm PVDF membrane.

  • QC Check: Verify no precipitation upon 1:10 dilution in Simulated Tear Fluid (STF) or Simulated Gastric Fluid (SGF).

Module 3: Overcoming Rapid Metabolic Clearance

If your IV data shows high clearance, formulation alone will not fix the "bioavailability" because the drug is being destroyed before it acts. Alprenoxime is designed to be metabolized to alprenolol or inactive ketones.

Strategy: Enzyme Inhibition & Route Modification

Symptom: Sharp drop in plasma concentration < 30 mins post-dose.

Mechanism: The oxime group is vulnerable to:

  • Cytochrome P450s (Hepatic): Oxidative cleavage.

  • Reductases: Conversion to amine.

  • Hydrolysis: Reversion to ketone parent.

Troubleshooting Guide:

Q: My AUC is negligible despite good solubility. Why? A: You are likely seeing the "Soft Drug" effect. The body clears it intentionally.

  • Solution 1 (Systemic Study): Co-administer a broad-spectrum P450 inhibitor (e.g., 1-aminobenzotriazole, ABT) in preclinical models only to validate if metabolism is the cause.

  • Solution 2 (Ocular Study): Switch to Liposomal Encapsulation . Liposomes protect the drug from tear-film enzymes and corneal esterases/reductases, allowing it to penetrate the cornea before degradation [4].

Protocol B: PEGylated Liposome Synthesis (Stealth Liposomes)

Why: Increases circulation time and corneal residence time.

  • Lipid Mix: Combine HSPC:Cholesterol:DSPE-PEG2000 in a molar ratio of 55:40:5 .

  • Hydration: Dissolve Alprenoxime in the hydration buffer (Ammonium Sulfate, 250 mM, pH 5.5).

  • Extrusion: Extrude through 100 nm polycarbonate filters (11 passes) to ensure uniform vesicles.

  • Dialysis: Dialyze against PBS (pH 7.4) to remove unencapsulated drug.

  • Result: This formulation shields the oxime from enzymatic attack during transit.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use DMSO for in vivo Alprenoxime delivery? A: Avoid if possible. While Alprenoxime is soluble in DMSO, high concentrations of DMSO cause local tissue irritation (especially ocular) and can artificially enhance permeability, leading to non-physiological PK data. Use Protocol A (Cyclodextrins) instead.

Q2: The drug converts to Alprenolol in plasma. How do I distinguish them in LC-MS? A: You must separate them chromatographically.

  • Alprenoxime (Parent): Monitor MRM transition for the oxime (Mass ~263 Da).

  • Alprenolol (Metabolite): Monitor Mass ~250 Da.

  • Critical: Stabilize plasma samples immediately with sodium fluoride (esterase/enzyme inhibitor) and store at -80°C. Oximes can degrade ex vivo in plasma, giving false low bioavailability data.

Q3: Is the low bioavailability due to P-gp efflux? A: Unlikely to be the primary driver compared to metabolism. However, Alprenolol derivatives are lipophilic amines and can be substrates. If you suspect efflux (e.g., poor brain penetration), perform a study with a P-gp inhibitor like Elacridar .

References

  • Bodor, N., et al. (1995).[1] "Sequential bioactivation of methoxime analogs of beta-adrenergic antagonists in the eye." Journal of Ocular Pharmacology and Therapeutics. Link

  • PubChem. (2025).[2] "Alprenoxime Compound Summary." National Library of Medicine. Link

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link

  • Unideb.hu. (2023).[3] "Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods." Link

Sources

Technical Support Center: Alprenoxime Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Variability in Alprenoxime-Beta Adrenergic Receptor Interaction[1]

Executive Summary: The "Prodrug Paradox"

Welcome to the technical support center. If you are observing significant variability (


 shifts >0.5 log units, inconsistent 

, or shallow Hill slopes) in your Alprenoxime binding assays, the root cause is likely not the receptor preparation, but the ligand state .

Crucial Technical Context: Alprenoxime is a site-activated prodrug (ketoxime precursor) designed to convert into the active beta-blocker Alprenolol via enzymatic hydrolysis and reduction [1, 2].[1][2]

  • The Trap: Alprenoxime itself has low affinity for

    
    -adrenergic receptors.[1]
    
  • The Variable: In assay buffers, partial conversion to Alprenolol (which has high affinity) creates a "moving target" of ligand concentration. A mixture of 95% Alprenoxime and 5% Alprenolol will yield vastly different displacement curves than 99% Alprenoxime / 1% Alprenolol.[1]

This guide restructures your troubleshooting approach to control for this bioactivation variable.

Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My competition curves are shallow (Hill slope < 0.8) and my

fluctuates between experiments. Is my receptor degrading?

Diagnosis: It is likely Ligand Heterogeneity , not receptor degradation.[1] Explanation: You are likely performing a competition assay using cold Alprenoxime to displace a radioligand (e.g.,


-Dihydroalprenolol).[1] If Alprenoxime partially hydrolyzes to Alprenolol during your incubation, you have two competitors in the tube:
  • Alprenoxime: Low affinity (High

    
    ).[1]
    
  • Alprenolol: High affinity (Low

    
    ).[1]
    

This "two-site" competition flattens the curve (shallow Hill slope).[1] The variability arises because the ratio of Prodrug:Drug changes based on incubation time, temperature (


 vs 

), and buffer pH.

Corrective Action:

  • Verify Ligand Purity: Run an HPLC trace of your Alprenoxime stock immediately before the assay.[1]

  • Temperature Control: Perform the assay at

    
     to minimize spontaneous hydrolysis, unless you are specifically studying enzymatic bioactivation.
    
Q2: I see high affinity binding in tissue homogenates (Rabbit Iris-Ciliary Body) but no binding in transfected CHO cell membranes. Why?

Diagnosis: Missing Bioactivation Enzymes .[1] Explanation: The rabbit iris-ciliary body contains the specific hydrolase and reductase enzymes required to convert Alprenoxime to Alprenolol [2].[3] Transfected CHO (Chinese Hamster Ovary) cell membranes often lack these specific metabolic enzymes.

  • In Tissue: Conversion happens

    
     High Affinity Alprenolol binds 
    
    
    
    Strong Signal.[1]
  • In CHO Membranes: No conversion

    
     Alprenoxime remains a prodrug 
    
    
    
    Weak/No Signal.[1]

Corrective Action: If your goal is to measure the affinity of the prodrug itself, the CHO result is the "true" result. If you want to model therapeutic efficacy, you must pre-incubate Alprenoxime with an activating fraction (e.g., esterase/reductase mix) before adding to the membrane prep.

Q3: My Total Binding signal is consistent, but Specific Binding is noisy.

Diagnosis: Filter Retention (The "Sticky" Ligand Problem). Explanation: Alprenoxime is lipophilic (LogP ~3.[1]4) [3]. It can adhere to glass fiber filters (GF/B or GF/C) non-specifically, independent of the receptor. This mimics "binding" that is not displaceable by standard beta-blockers, creating noise in the "Specific Binding" window.

Corrective Action:

  • Pre-soak Filters: Use 0.3% Polyethyleneimine (PEI) for at least 1 hour prior to harvesting.[1]

  • Wash Buffer: Add 0.1% BSA to your wash buffer to strip lipophilic ligands from the filter matrix.[1]

Part 2: The Controlled Conversion Protocol

To eliminate variability, you must define whether you are measuring the Intrinsic Affinity (Prodrug) or the Pharmacological Potential (Metabolite).

Workflow Visualization

The following diagram illustrates the critical decision points where variability enters the Alprenoxime workflow.

Alprenoxime_Binding_Workflow cluster_pathways Variability Source: Activation State Alprenoxime Alprenoxime Stock (Prodrug) Buffer_Cond Assay Buffer (pH 7.4, Temp) Alprenoxime->Buffer_Cond Direct Direct Path (4°C, No Enzymes) Buffer_Cond->Direct Stable Hydrolysis Spontaneous/Enzymatic Conversion Buffer_Cond->Hydrolysis Unstable/Enzymatic Receptor Beta-Adrenergic Receptor Direct->Receptor Low Affinity (True Prodrug Ki) Alprenolol Alprenolol (Active Metabolite) Hydrolysis->Alprenolol Alprenolol->Receptor High Affinity (Metabolite Ki) Readout Binding Signal (Ki / IC50) Receptor->Readout

Caption: Figure 1. The Alprenoxime Activation Pathway.[1] Variability arises when the "Direct Path" and "Hydrolysis Path" occur simultaneously in the same assay tube.

Part 3: Optimized Assay Conditions

Use this table to standardize your parameters. Any deviation must be noted in your lab notebook as a potential source of error.[1]

ParameterRecommended SettingRationale
Ligand Cold Alprenoxime (Competitor)Use against

-DHA or

-CGP12177.[1]
Radioligand

-Dihydroalprenolol (~1 nM)
Standard high-affinity beta-blocker for reference [4].[1]
Incubation Temp 4°C (Ice Bath) Critical: Prevents spontaneous hydrolysis of the oxime group.[1]
Incubation Time 2-4 HoursSlower equilibrium at 4°C, but chemically stable.[1]
Buffer pH 7.4 (HEPES preferred)Avoid Tris if possible; amine groups can sometimes catalyze hydrolysis.[1]
Filter Prep GF/B + 0.3% PEIReduces lipophilic non-specific binding.[1]
QC Step HPLC of StockMust confirm <1% Alprenolol contamination before use.[1]
Part 4: Data Analysis & Interpretation

When analyzing your data (e.g., using GraphPad Prism or XLfit), apply the following logic:

Scenario A: The "Two-Site" Fit If your Hill Slope is significantly shallow (


), do not force a one-site fit.[1]
  • Action: Fit to a "Two-Site Competition" model.

  • Interpretation:

    • Site 1 (High Affinity): Represents the fraction of Alprenolol (contaminant/metabolite).[1]

    • Site 2 (Low Affinity): Represents the true affinity of Alprenoxime .[1]

    • Note: If Site 1 represents >10% of the population, discard the assay and prepare fresh stock.

Scenario B: The "Shifted" Curve Comparing Batch A vs. Batch B:

  • Batch A

    
    [1]
    
  • Batch B

    
    [1]
    
  • Root Cause: Batch B has degraded. The "higher potency" is an artifact of the active metabolite being present. Alprenoxime is less potent than Alprenolol. Therefore, a "better" (lower)

    
     usually indicates "worse" (degraded) chemical purity [5].[1]
    
References
  • PubChem. (n.d.).[1] Alprenoxime Compound Summary (CID 5489436).[1] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • NCATS Inxight Drugs. (n.d.).[1] Alprenoxime Hydrochloride.[1][3][4] National Center for Advancing Translational Sciences.[1] Retrieved from [Link][1]

  • Bylund, D. B., & Toews, M. L. (1993).[1] Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429.[1] Retrieved from [Link][1]

  • Maguire, M. H., et al. (1990).[1] Identification of cardiac beta-adrenergic receptors by (-) [3H]alprenolol binding.[1][5] Journal of Biological Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

Alprenoxime vs. Alprenolol: Binding Potency and Bioactivation Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Alprenolol , a potent non-selective


-adrenergic antagonist, and Alprenoxime , its site-activated prodrug designed for ophthalmic application.

The core distinction lies in their pharmacodynamic availability:

  • Alprenolol exhibits high-affinity binding (

    
    ) to 
    
    
    
    and
    
    
    receptors immediately upon administration.
  • Alprenoxime is a ketoxime precursor with negligible intrinsic binding affinity. It functions as a "Trojan horse," requiring specific enzymatic hydrolysis and reduction within the iris-ciliary body to convert into the active Alprenolol.

This design maximizes local intraocular pressure (IOP) reduction while minimizing systemic cardiac side effects (bradycardia), a common failure point of standard topical


-blockers.

Chemical & Pharmacological Background[1][2][3][4][5][6]

Structural Comparison

The structural modification from Alprenolol to Alprenoxime alters the pharmacophore required for


-receptor recognition.
FeatureAlprenolol (Active)Alprenoxime (Prodrug)
Core Structure 1-(2-allylphenoxy)-3-(isopropylamino)propan-2-ol1-(2-allylphenoxy)-3-(isopropylamino)propan-2-one oxime
Key Functional Group Secondary Hydroxyl (-OH) at C2Oxime (=N-OH) at C2
Chirality Racemic (typically)Geometric Isomers (E/Z)
Lipophilicity Moderate (LogP ~3.[1]1)Adjusted for corneal penetration
Mechanism of Action

The


-adrenergic receptor binding pocket requires a specific hydrogen bonding network, typically involving the hydroxyl group of the ligand and Serine/Aspartate residues in the receptor's transmembrane helices.
  • Alprenolol: The C2 hydroxyl group forms a critical H-bond with the receptor, locking the antagonist in place.

  • Alprenoxime: The oxime group creates steric hindrance and alters the electronic landscape, preventing high-affinity docking. It must undergo a two-step bioactivation:

    • Hydrolysis: Oxime

      
       Ketone (via ocular hydrolases).
      
    • Reduction: Ketone

      
       Alcohol (via ketoreductases) 
      
      
      
      Active Alprenolol .

Binding Potency Analysis

The following data contrasts the direct binding affinity of the active drug versus the prodrug strategy.

Comparative Binding Data (Radioligand Displacement)
CompoundTarget ReceptorBinding Affinity (

)
Functional Status
Alprenolol

-Adrenergic (Heart)
7 - 11 nM Potent Antagonist
Alprenolol

-Adrenergic (Lung/Eye)
~3 - 10 nM Potent Antagonist
Alprenoxime

-Adrenergic (General)
> 1,000 nM *Inactive / Weak

*Note: Alprenoxime exhibits "weak systemic beta-blocking activity" in vivo, effectively acting as an inert carrier until metabolized. Direct binding assays typically show negligible displacement of radioligands like


-DHA compared to the parent compound.
Selectivity Profile
  • Alprenolol: Non-selective.[2][3] It blocks both cardiac

    
     (reducing heart rate) and pulmonary/ocular 
    
    
    
    (reducing aqueous humor). This lack of selectivity causes systemic side effects.
  • Alprenoxime: "Site-Selective."[4] While chemically non-selective once activated, its distributional selectivity is achieved because the activating enzymes are highly active in the eye (iris-ciliary body) but less active or diluted in the systemic circulation.

Visualization: Bioactivation & Signaling

The following diagram illustrates the conversion pathway of Alprenoxime and the subsequent receptor blockade by Alprenolol.

Bioactivation Alprenoxime Alprenoxime (Inactive Prodrug) Ketone Ketone Intermediate Alprenoxime->Ketone Enzymatic Hydrolysis (Hydrolases) Alprenolol Alprenolol (Active Antagonist) Ketone->Alprenolol Enzymatic Reduction (Reductases) Receptor β2-Adrenergic Receptor (Ciliary Body) Alprenolol->Receptor High Affinity Binding (Kd ~10nM) GProtein Gs Protein (Inactivated) Receptor->GProtein Blocks Activation Aqueous Aqueous Humor Production GProtein->Aqueous Reduces cAMP

Figure 1: The metabolic activation pathway of Alprenoxime within ocular tissue leading to targeted Beta-blockade.

Experimental Methodologies

To verify the potency and activation kinetics, two distinct assay types are required: Radioligand Binding (for affinity) and Enzymatic Hydrolysis (for activation rate).

Protocol A: Membrane Preparation & Radioligand Binding

Objective: Determine the


 of Alprenolol and verify the lack of binding for Alprenoxime.
  • Tissue Source: Harvest male Sprague-Dawley rat hearts (rich in

    
    ) or lung tissue (rich in 
    
    
    
    ).
  • Homogenization:

    • Mince tissue in ice-cold lysis buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

    • Homogenize using a Polytron (2 x 10s bursts).

  • Centrifugation:

    • Spin at 500 x g for 10 min to remove debris.

    • Supernatant spin at 40,000 x g for 20 min to pellet membranes.

    • Resuspend pellet in assay buffer (50 mM Tris-HCl, 10 mM

      
      ).
      
  • Binding Assay:

    • Radioligand: Use 1 nM

      
      -Dihydroalprenolol (
      
      
      
      -DHA).
    • Competitors: Prepare serial dilutions (

      
       M to 
      
      
      
      M) of Alprenolol and Alprenoxime .
    • Incubate at 37°C for 30 minutes.

  • Filtration: Terminate reaction by rapid filtration over Whatman GF/C filters. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Plot % bound vs. log[concentration] to determine

    
     and calculate 
    
    
    
    .
    • Expected Result: Alprenolol

      
       nM. Alprenoxime 
      
      
      
      nM.
Protocol B: Ocular Homogenate Hydrolysis Assay

Objective: Measure the conversion rate of Alprenoxime to Alprenolol.

  • Enzyme Source: Dissect rabbit iris-ciliary body (ICB). Homogenize in phosphate buffer (pH 7.4).

  • Incubation:

    • Add Alprenoxime (100

      
      M) to the ICB homogenate.
      
    • Incubate at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes.

  • Termination: Add acetonitrile to precipitate proteins. Centrifuge.

  • Quantification: Analyze supernatant via HPLC-UV or LC-MS/MS.

    • Monitor: Disappearance of Alprenoxime peak and appearance of Alprenolol peak.

    • Calculation: Determine the half-life (

      
      ) of the prodrug.
      

References

  • Identification of beta-adrenergic receptors in human lymphocytes by (-) [3H] alprenolol binding. Williams, L. T., Snyderman, R., & Lefkowitz, R. J. (1976). Journal of Clinical Investigation.

  • Identification of cardiac beta-adrenergic receptors by (-) [3H]alprenolol binding. Alexander, R. W., Williams, L. T., & Lefkowitz, R. J. (1975). Proceedings of the National Academy of Sciences.

  • Improved delivery through biological membranes. LVI. Pharmacological evaluation of alprenoxime--a new potential antiglaucoma agent. Bodor, N., & El-Koussi, A. (1991).[4] Pharmaceutical Research.

  • Ocular delivery of the beta-adrenergic antagonist alprenolol by sequential bioactivation of its methoxime analogue. Prokai, L., Wu, W. M., Somogyi, G., & Bodor, N. (1995). Journal of Medicinal Chemistry.

  • Adrenergic receptors in human liver plasma membranes: predominance of beta 2- and alpha 1-receptor subtypes. Schmid, A., et al. (1988). Journal of Clinical Investigation.

Sources

A Comparative Guide to Validating Alprenoxime Purity Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. For a compound like Alprenoxime, a beta-blocker, rigorous purity assessment is not merely a regulatory hurdle but a critical determinant of its therapeutic potential. This guide provides an in-depth, technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the quantitative analysis of Alprenoxime, juxtaposed with other established analytical techniques. As Senior Application Scientists, we aim to provide not just a protocol, but a comprehensive understanding of the causality behind the experimental choices, empowering you to make informed decisions in your analytical workflow.

The Imperative of Purity: Why It Matters for Alprenoxime

Alprenoxime, with the chemical structure 1-[(1-methylethyl)amino]-3-[2-(2-propen-1-yl)phenoxy]-2-propanone oxime, is a molecule with specific stereochemical features that dictate its pharmacological activity.[1][2] Impurities, which can arise from the synthetic route, degradation, or improper storage, can have a range of detrimental effects. They may be inactive, leading to a lower-than-expected potency, or they could be toxic, posing a significant safety risk.[] Therefore, a robust and accurate analytical method for purity determination is paramount.

Quantitative NMR (qNMR): An Absolute Approach to Purity

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds. Unlike chromatographic techniques that often rely on reference standards of the same compound, qNMR is an absolute quantification technique. It determines purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of a different, unrelated compound.[1][2][4][5] This intrinsic linearity of the NMR signal response with the number of nuclei makes it a highly accurate and reliable method.[6]

Why Choose ¹H qNMR for Alprenoxime?

Proton (¹H) NMR is particularly well-suited for the quantitative analysis of Alprenoxime for several reasons:

  • High Sensitivity: The ¹H nucleus is highly sensitive in NMR, allowing for the detection and quantification of low levels of the analyte.

  • Structural Information: The ¹H NMR spectrum provides a wealth of structural information, allowing for the simultaneous confirmation of the Alprenoxime structure and the detection of any structurally related impurities.

  • Distinct Signals: The Alprenoxime molecule possesses several unique proton environments that are likely to produce well-resolved signals in the ¹H NMR spectrum, suitable for integration and quantification.

Predicted NMR Spectral Data for Alprenoxime

Predicted ¹H NMR Chemical Shifts for Alprenoxime

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
Aromatic Protons6.8 - 7.2Multiplet
=CH- (allyl)5.9 - 6.1Multiplet
=CH₂ (allyl)5.0 - 5.2Multiplet
O-CH₂-C=N~4.6Singlet
Ar-CH₂-C=~3.4Doublet
N-CH(CH₃)₂~2.8Septet
C=N-CH₂-N~3.3Singlet
N-CH(CH₃)₂~1.1Doublet
N-OHBroad, variableSinglet

Predicted ¹³C NMR Chemical Shifts for Alprenoxime

Carbon Assignment Predicted Chemical Shift (ppm)
C=N~155
Aromatic C-O~156
Aromatic C-C~130
Aromatic C-H112 - 128
-CH= (allyl)~137
=CH₂ (allyl)~116
O-CH₂~70
Ar-CH₂~34
N-CH~49
C=N-CH₂~55
N-CH(CH₃)₂~22

Experimental Protocol: A Self-Validating System for Alprenoxime Purity by qNMR

This protocol is designed to be a self-validating system, where the choice of parameters and standards ensures the accuracy and reliability of the results.

Materials and Reagents
  • Alprenoxime sample

  • High-purity internal standard (e.g., Maleic acid, 1,4-Dinitrobenzene)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Methodology
  • Selection of Internal Standard: The choice of an internal standard is critical. It must:

    • Be of high, certified purity.

    • Have signals that do not overlap with any of the Alprenoxime signals.

    • Be soluble in the chosen deuterated solvent.

    • Be non-reactive with Alprenoxime.

    • Have a simple spectrum with at least one sharp, well-resolved signal suitable for integration.

    For Alprenoxime, Maleic acid is a suitable choice in DMSO-d₆, with its vinylic protons appearing as a singlet around 6.3 ppm, a region typically free of signals from Alprenoxime.

  • Sample and Standard Preparation:

    • Accurately weigh a known amount of the Alprenoxime sample (e.g., 10-20 mg) into a vial.

    • Accurately weigh a known amount of the internal standard (e.g., 5-10 mg) into the same vial. The molar ratio of the analyte to the standard should be close to 1:1 for optimal accuracy.

    • Dissolve the mixture in a precise volume of the chosen deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Ensure complete dissolution.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).

    • Key Acquisition Parameters for Quantification:

      • Relaxation Delay (d1): This is the most critical parameter for accurate quantification. It must be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard signals being integrated. A d1 of 30-60 seconds is often a safe starting point.

      • Pulse Angle: A 90° pulse should be used to ensure maximum and uniform excitation of all protons.

      • Number of Scans (ns): A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

      • Acquisition Time (at): A long acquisition time (e.g., > 3 seconds) is necessary to ensure high digital resolution.

  • Data Processing and Purity Calculation:

    • Apply a Fourier transform to the Free Induction Decay (FID) with a small line broadening factor (e.g., 0.3 Hz).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the selected, well-resolved signals of both Alprenoxime and the internal standard. The integration region should cover at least 20 times the full width at half maximum (FWHH) of the peak.

    • The purity of the Alprenoxime sample is calculated using the following equation:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = Mass

      • P_std = Purity of the internal standard

Diagram of the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Alprenoxime weigh_std Weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (Optimized Parameters) transfer->acquire process Process FID (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for Alprenoxime purity validation by qNMR.

Diagram of the Purity Calculation Logic

Purity_Calculation cluster_analyte Analyte Data cluster_std Standard Data purity Alprenoxime Purity (%) I_a Integral (Analyte) I_a->purity N_a Protons (Analyte) N_a->purity MW_a MW (Analyte) MW_a->purity m_a Mass (Analyte) m_a->purity I_s Integral (Standard) I_s->purity N_s Protons (Standard) N_s->purity MW_s MW (Standard) MW_s->purity m_s Mass (Standard) m_s->purity P_s Purity (Standard) P_s->purity

Caption: Logical inputs for the qNMR purity calculation of Alprenoxime.

Comparison with Alternative Analytical Techniques

While qNMR offers significant advantages, it is essential to understand its performance in the context of other commonly used techniques for purity analysis in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Technique Principle Advantages for Alprenoxime Purity Disadvantages for Alprenoxime Purity
qNMR Measures the ratio of analyte to a certified internal standard based on the inherent quantitative nature of NMR signals.[1][2][4][5]Absolute quantification without the need for an Alprenoxime reference standard.[7] Provides structural information for impurity identification. Non-destructive.[8]Lower sensitivity compared to HPLC and MS.[9] Higher initial instrument cost. Requires careful optimization of experimental parameters.
HPLC-UV Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase, with detection by UV absorbance.[10][11][12]High sensitivity and resolution for separating closely related impurities.[7] Well-established and validated methods are common in QC labs.[13]Requires a well-characterized reference standard of Alprenoxime for accurate quantification. Co-eluting impurities can lead to inaccurate results.[14] Provides limited structural information.
LC-MS Combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer.[15][16]Extremely high sensitivity and selectivity.[15] Provides molecular weight information, aiding in the identification of unknown impurities. Can detect impurities that lack a UV chromophore.Quantification can be more complex and may still require reference standards. Ionization efficiency can vary between compounds, affecting quantitative accuracy. Higher complexity and cost.

Potential Impurities of Alprenoxime

A comprehensive purity analysis should consider potential impurities arising from the synthesis and degradation of Alprenoxime. Based on the general synthesis of beta-blockers and their known degradation pathways, potential impurities could include:

  • Starting materials and reagents: Unreacted precursors from the synthesis.

  • Isomers: Stereoisomers or geometric isomers formed during the synthesis.

  • By-products: Products of side reactions.

  • Degradation products: Alprenoxime is related to alprenolol, and studies on similar beta-blockers suggest that degradation can occur via oxidation and hydrolysis.[10][16] Potential degradation products could involve modifications to the allyl group, the ether linkage, or the oxime functionality.

Conclusion: An Integrated Approach to Purity Validation

For the comprehensive validation of Alprenoxime purity, a multi-faceted approach is often the most robust. qNMR stands out as an invaluable tool for providing an absolute measure of purity , serving as a primary method for the certification of reference standards. Its ability to provide structural information simultaneously makes it a powerful technique for both quantification and impurity identification.

HPLC-UV remains the workhorse for routine quality control due to its high throughput and sensitivity for detecting trace impurities. When coupled with Mass Spectrometry (LC-MS) , it becomes an unparalleled tool for impurity profiling and the identification of unknown degradation products.

By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a comprehensive analytical strategy that ensures the purity, safety, and efficacy of Alprenoxime, ultimately contributing to the development of high-quality medicines.

References

  • ALPRENOXIME - gsrs. (n.d.). Retrieved February 23, 2026, from [Link]

  • Alprenoxime | C15H22N2O2 | CID 5489436 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Retrieved February 23, 2026, from [Link]

  • High-resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions. (2025, May 8). Retrieved February 23, 2026, from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (2025, December 29). Retrieved February 23, 2026, from [Link]

  • Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity - Impactfactor. (2023, September 25). Retrieved February 23, 2026, from [Link]

  • Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS - Academia.edu. (n.d.). Retrieved February 23, 2026, from [Link]

  • Identification of Radiodegradation Products of Acebutolol and Alprenolol by HPLC/MS/MS. (2015, January 15). Retrieved February 23, 2026, from [Link]

  • PROSPRE - 1 H NMR Predictor. (n.d.). Retrieved February 23, 2026, from [Link]

  • HPLC and UV Spectroscopy in Pharmaceutical Analysis - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques - CONICET. (n.d.). Retrieved February 23, 2026, from [Link]

  • Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling by U - Agilent. (2017, May 15). Retrieved February 23, 2026, from [Link]

  • Mass spectrometry in impurity profiling - ResearchGate. (2025, August 7). Retrieved February 23, 2026, from [Link]

  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (2020, November 15). Retrieved February 23, 2026, from [Link]

  • Quantitative NMR with internal standard on a Spinsolve benchtop NMR spectrometer - Magritek. (2020, December 4). Retrieved February 23, 2026, from [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed. (2020, September 1). Retrieved February 23, 2026, from [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025, October 27). Retrieved February 23, 2026, from [Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy - ResearchGate. (2026, February 6). Retrieved February 23, 2026, from [Link]

  • HPLC-UV Method Development for Highly Polar Impurities - Resolian. (2025, December 2). Retrieved February 23, 2026, from [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PMC. (2023, January 12). Retrieved February 23, 2026, from [Link]

  • "HPLC-UV method approach for the analysis and impurity profiling of Captopril " - SciSpace. (n.d.). Retrieved February 23, 2026, from [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). Retrieved February 23, 2026, from [Link]

  • NMR Predictor - Documentation - Chemaxon Docs. (n.d.). Retrieved February 23, 2026, from [Link]

  • NMR Prediction - ChemAxon's tool to predict Nuclear Magnetic Resonance spectra. (n.d.). Retrieved February 23, 2026, from [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.). Retrieved February 23, 2026, from [Link]

  • Download NMR Predict - Mestrelab. (n.d.). Retrieved February 23, 2026, from [Link]

  • Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? : r/askscience - Reddit. (2021, October 11). Retrieved February 23, 2026, from [Link]

  • HPLC, a modular technique that complements NMR - specific polymers. (2024, July 1). Retrieved February 23, 2026, from [Link]

  • Differences in NMR vs Mass Spectrometry for Identification - Patsnap Eureka. (2025, September 22). Retrieved February 23, 2026, from [Link]

  • CASPRE - 13 C NMR Predictor. (n.d.). Retrieved February 23, 2026, from [Link]

  • Simulate and predict NMR spectra. (n.d.). Retrieved February 23, 2026, from [Link]

  • Predict 13C carbon NMR spectra - NMRDB.org. (n.d.). Retrieved February 23, 2026, from [Link]

  • Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR - YouTube. (2022, August 7). Retrieved February 23, 2026, from [Link]

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comparative efficacy of Alprenoxime and Propranolol

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy Guide: Alprenoxime vs. Propranolol

Executive Summary

This technical guide compares Alprenoxime , a site-activated prodrug designed for ocular hypertension, against Propranolol , the prototypical non-selective


-adrenergic antagonist. While both agents ultimately target 

-adrenergic receptors (ARs) to mediate physiological responses (e.g., reduction of aqueous humor production), their pharmacokinetic profiles and therapeutic indices diverge significantly.
  • Propranolol : Exhibits potent, direct non-selective

    
    -blockade (
    
    
    
    ). Its clinical utility in ophthalmology is limited by significant systemic absorption, leading to bradycardia and bronchospasm, and local corneal anesthesia (membrane-stabilizing activity).
  • Alprenoxime : A chemical delivery system (CDS) based on the "soft drug" concept. It is an inactive oxime derivative that undergoes sequential enzymatic bioactivation (hydrolysis followed by reduction) specifically within the iris-ciliary body.[1] This mechanism maximizes local intraocular pressure (IOP) reduction while minimizing systemic cardiorespiratory adverse events.

Mechanistic Profiling & Signal Transduction

Mode of Action

Propranolol acts as a competitive antagonist at G-protein coupled


-ARs.[2] By blocking catecholamine binding, it inhibits the 

-adenylyl cyclase-cAMP pathway. In the ciliary epithelium, this reduces cAMP levels, thereby decreasing aqueous humor secretion.

Alprenoxime is pharmacologically inert in its native form. It relies on the specific enzymatic distribution within the eye (high ketoxime-hydrolase and ketone-reductase activity) to generate the active metabolite, Alprenolol .[1]

Bioactivation Pathway (Graphviz Visualization)

The following diagram illustrates the sequential bioactivation of Alprenoxime compared to the direct action of Propranolol.

Bioactivation Alprenoxime Alprenoxime (Inactive Prodrug) Intermediate Alprenone (Ketone Intermediate) Alprenoxime->Intermediate Enzymatic Hydrolysis (Iris-Ciliary Body) Systemic Systemic Circulation (Heart/Lungs) Alprenoxime->Systemic Minimal Activation Alprenolol Alprenolol (Active u03b2-Blocker) Intermediate->Alprenolol Stereospecific Reduction (Ketone Reductase) Receptor u03b2-Adrenergic Receptor (Ciliary Body) Alprenolol->Receptor High Affinity Binding Propranolol Propranolol (Direct Antagonist) Propranolol->Receptor Direct Binding Propranolol->Systemic High Spillover Effect Reduced cAMP u2193 Aqueous Humor Receptor->Effect Signal Transduction

Figure 1: Comparative pharmacologic activation pathways. Alprenoxime requires a two-step enzymatic conversion to active Alprenolol, localizing effect to the eye.[1][3]

Comparative Efficacy Data

The following data summarizes preclinical trials (New Zealand White Rabbits) comparing the ocular hypotensive effects and systemic safety margins of both agents.

Table 1: Ocular and Systemic Response Profile
ParameterAlprenoxime (1% Solution) Propranolol (1% Solution) Alprenolol (Active Metabolite)
Onset of Action 30 - 60 mins (Lag due to activation)< 30 mins (Direct)< 30 mins
Peak IOP Reduction ~25-30% reduction~20-25% reduction~25% reduction
Duration of Action > 6 hours4 - 6 hours4 - 6 hours
Corneal Penetration High (Lipophilic Oxime)ModerateModerate
Systemic Heart Rate No significant change (

bpm)
Bradycardia (

bpm possible)
Bradycardia (if absorbed)
Local Irritation LowHigh (Anesthetic effect)Moderate

Key Insight: Alprenoxime demonstrates a "soft drug" advantage. While its active metabolite (Alprenolol) is equipotent to Propranolol, the prodrug structure allows for higher corneal permeability and creates a "metabolic lock," preventing active drug from circulating systemically in significant concentrations.

Experimental Protocols

To validate these findings in a research setting, the following protocols are recommended. These workflows ensure data integrity and reproducibility.

Protocol A: In Vivo Ocular Hypotensive Efficacy (Rabbit Model)

Objective: Quantify IOP reduction while monitoring systemic parameters.

  • Subject Selection: Use normotensive New Zealand White rabbits (2.0–3.0 kg). Exclude animals with prior ocular defects.

  • Acclimatization: Handle animals daily for 5 days prior to study to minimize stress-induced IOP fluctuations.

  • Baseline Measurement: Measure IOP using a calibrated pneumatonometer (e.g., Reichert Model 30) at T = -1 hr and T = 0.

  • Dosing:

    • Group A (Test): Instill 50

      
      L of 1% Alprenoxime hydrochloride in saline into the lower cul-de-sac of the right eye.
      
    • Group B (Control): Instill 50

      
      L of 1% Propranolol hydrochloride.
      
    • Group C (Vehicle): Instill 50

      
      L of saline.
      
  • Data Collection:

    • Measure IOP at 0.5, 1, 2, 4, and 6 hours post-instillation.

    • Critical Step: Apply 0.5% proparacaine anesthetic immediately before tonometry, not before drug application, to avoid altering corneal permeability.

  • Systemic Monitoring: Simultaneously record heart rate via ear artery pulse oximetry at each time point.

Protocol B: Enzymatic Bioactivation Assay (In Vitro)

Objective: Confirm the conversion of Alprenoxime to Alprenolol in ocular tissues.

  • Tissue Preparation: Harvest iris-ciliary body (ICB) complex from fresh bovine or rabbit eyes. Homogenize in 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • Mix 100

      
      M Alprenoxime with ICB homogenate (1 mg protein/mL).
      
    • Add cofactor NADPH (1 mM) to support reductase activity.

    • Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes.

  • Termination: Stop reaction with ice-cold acetonitrile (1:1 v/v). Centrifuge at 10,000 x g for 10 mins.

  • Analysis: Analyze supernatant via HPLC-UV or LC-MS/MS.

    • Target: Monitor disappearance of Alprenoxime (Retention time

      
      ) and appearance of Alprenolol (
      
      
      
      ).
    • Validation: The appearance of the intermediate ketone (Alprenone) may be transient.

Safety & Toxicology Assessment

The divergence in safety profiles is the primary differentiator.

  • Propranolol (Systemic Risk):

    • Mechanism:[4][5] Rapid drainage through the nasolacrimal duct leads to systemic absorption via the nasal mucosa, bypassing first-pass hepatic metabolism.

    • Consequence: Plasma levels can reach therapeutic thresholds for cardiovascular blockade, risking hypotension and bronchoconstriction in susceptible models (e.g., asthmatic).

  • Alprenoxime (Retrometabolic Design):

    • Mechanism:[4][5] Any Alprenoxime absorbed systemically remains largely inactive until metabolized. If converted to Alprenolol in the liver, it is subject to standard clearance. However, the specific hydrolase/reductase pairing is most efficient in the eye, keeping the "active" load localized.

    • Data Support: Intravenous bolus of Alprenoxime (6 mg/kg) in rats showed insignificant transient bradycardia, whereas equimolar Alprenolol caused profound cardiac depression.

References

  • Bodor, N., et al. (1995).[6] "Sequential bioactivation of methoxime analogs of beta-adrenergic antagonists in the eye." Journal of Ocular Pharmacology and Therapeutics, 11(3), 305-318.[6] Link

  • Polgar, P., & Bodor, N. (1995).[6] "Minimal cardiac electrophysiological activity of alprenoxime, a site-activated ocular beta-blocker, in dogs."[6] Life Sciences, 56(14), 1207-1213.[6] Link

  • Bengtsson, C. (1972).[7] "Comparison between alprenolol and propranolol as antihypertensive agents." Acta Medica Scandinavica, 192(5), 415-418.[7] Link

  • Huang, Y., et al. (2021). "Prodrug strategies for targeted ocular drug delivery." Acta Pharmaceutica Sinica B, 11(4), 901-916. Link

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A Guide to Establishing Alprenoxime as a Chemical Reference Standard for Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the qualification and establishment of Alprenoxime as a primary chemical reference standard. In the landscape of pharmaceutical quality control (QC), the adage "you can only measure what you know" holds profound truth. The accuracy and reliability of any analytical measurement are fundamentally anchored to the quality of the reference standard used.[1][2] This document moves beyond a simple listing of procedures to detail the scientific rationale behind each step, ensuring a robust, self-validating process for qualifying Alprenoxime, a beta-blocker and a prodrug of Alprenolol, for its critical role in pharmaceutical analysis.[3][4]

The establishment of a new reference standard is a rigorous undertaking governed by principles outlined by international bodies like the ICH and pharmacopeias such as the USP and Ph. Eur.[5][6][7] The goal is to create an "authenticated, uniform material" whose properties are so well-defined that it can serve as an unwavering benchmark for identity, purity, and strength assays.[2][8]

Alprenoxime: Physicochemical Properties

A thorough understanding of the candidate material's properties is the foundation of this process. These characteristics dictate the selection of analytical techniques and the design of experimental protocols.

PropertyValueSource
Molecular Formula C₁₅H₂₂N₂O₂PubChem[9]
Molecular Weight 262.35 g/mol PubChem[9]
CAS Number 125720-84-5PubChem[9]
Melting Point 134 °CEPA[10]
LogP (Octanol-Water) 2.99 - 3.4EPA, PubChem[9][10]
pKa (Basic) 9.40EPA[10]

The Qualification Workflow: A Holistic Approach

The qualification of a primary reference standard is not a single experiment but a multi-faceted investigation. We employ a series of orthogonal (fundamentally different) analytical techniques to build a complete and undeniable profile of the material. This workflow ensures that every critical quality attribute is thoroughly examined.

G cluster_0 Phase 1: Material Selection & Identity cluster_1 Phase 2: Purity Profiling cluster_2 Phase 3: Potency Assignment & Certification A Select High-Purity Candidate Lot B Structural Confirmation (NMR, MS) A->B Unequivocal Structure C Spectroscopic Fingerprint (FTIR, UV-Vis) A->C Identity Check D Organic Impurities (HPLC-UV/MS) A->D H Assay by Mass Balance (100% - Impurities) B->H C->H D->H E Residual Solvents (GC-HS) E->H F Water Content (Karl Fischer) F->H G Inorganic Impurities (ROI/TGA) G->H I Confirmatory Assay (e.g., Titrimetry) H->I Orthogonal Verification J Stability Assessment (ICH Q1 Guidelines) I->J K Certification & Release J->K Assign Retest Date G cluster_main Mass Balance Principle Total 100% Impurities Sum of All Impurities Total->Impurities - Assay Assigned Potency (Assay Value) Total->Assay = Organic Organic Impurities (0.15%) Water Water (0.08%) Solvents Residual Solvents (<0.01%) Inorganic Inorganic (0.02%)

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Alprenoxime Detection Methods: HPLC vs. ELISA

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the accurate quantification of therapeutic compounds is paramount. Alprenoxime, a prodrug of the β-adrenergic blocker alprenolol, requires robust analytical methods for pharmacokinetic studies, quality control, and clinical trial monitoring.[1] High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA) are two predominant techniques for this purpose, each with distinct advantages and applications.

This guide provides an in-depth comparison and a framework for the cross-validation of these two methods. As a Senior Application Scientist, my goal is not just to present protocols, but to elucidate the scientific rationale behind methodological choices, ensuring that the data generated is reliable, reproducible, and fit for its intended purpose, in alignment with global regulatory standards.[2][3]

The Imperative of Cross-Validation

Before delving into the methods themselves, it is crucial to understand the principle of analytical method cross-validation. This process formally verifies that two distinct analytical methods produce comparable, reliable, and consistent results.[4] It is a regulatory expectation and a scientific necessity when, for example, a high-throughput screening method like ELISA is used for early-stage analysis, and a more specific method like HPLC is used for later-stage confirmatory studies or when transferring methods between laboratories.[4][5] The objective is to ensure data integrity and continuity throughout the drug development lifecycle, as outlined in guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8]

Method 1: High-Performance Liquid Chromatography (HPLC) — The Gold Standard for Specificity

HPLC is fundamentally a separation technique, prized for its ability to physically separate the analyte of interest from other matrix components before quantification.[9][10] This makes it the confirmatory method of choice, offering high specificity and accuracy.[11] For Alprenoxime, a reversed-phase HPLC method with UV or fluorescence detection is a common and robust approach.

Principle of HPLC Separation

In reversed-phase HPLC, the sample is injected into a high-pressure stream of a liquid mobile phase. This mixture flows through a column packed with a nonpolar stationary phase (typically C18). Alprenoxime, being a moderately nonpolar molecule, will have an affinity for the stationary phase. By carefully controlling the composition of the polar mobile phase, we can precisely control the elution time (retention time) of Alprenoxime, separating it from more polar or less polar interferents in the biological matrix.

Experimental Workflow: HPLC-UV for Alprenoxime

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Plasma/Serum Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Evap Evaporation to Dryness SPE->Evap Recon Reconstitution in Mobile Phase Evap->Recon Inject HPLC Injection Recon->Inject Column C18 Column Separation Inject->Column Detect UV Detection (e.g., 270 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify via Calibration Curve Chromatogram->Quantify

Caption: High-level workflow for Alprenoxime quantification using HPLC.

Detailed HPLC Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Rationale: Biological matrices like plasma are complex. SPE is essential to remove proteins and other interfering substances that could damage the HPLC column and compromise the accuracy of the results.

  • Steps:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load 500 µL of plasma sample (spiked with an internal standard) onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Elute Alprenoxime with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Rationale: The choice of column, mobile phase, and flow rate is optimized to achieve a sharp, symmetrical peak for Alprenoxime with a short run time, well-separated from any potential interfering peaks.[10] A C18 column is chosen for its versatility in retaining moderately nonpolar compounds. The acidic mobile phase ensures that amine groups are protonated, improving peak shape.[12]

  • Parameters:

    • Instrument: Standard HPLC system with UV or fluorescence detector.[9]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile and 0.1% trifluoroacetic acid in water (e.g., 40:60 v/v).[13]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 270 nm.

    • Injection Volume: 20 µL.

3. Quantification:

  • Rationale: A calibration curve is constructed using standards of known concentrations to relate the peak area to the concentration of Alprenoxime in the unknown samples.

  • Steps:

    • Prepare a series of Alprenoxime standards in the appropriate matrix (e.g., drug-free plasma) ranging from the expected lower to upper limits of quantification.

    • Process and analyze these standards alongside the unknown samples.

    • Plot the peak area ratio (Alprenoxime/Internal Standard) against the nominal concentration.

    • Perform a linear regression to determine the concentration of Alprenoxime in the unknown samples.

Method 2: Enzyme-Linked Immunosorbent Assay (ELISA) — The High-Throughput Screening Tool

ELISA is a plate-based immunoassay technique valued for its high throughput, speed, and cost-effectiveness, making it an excellent choice for screening large numbers of samples.[9][14] For a small molecule like Alprenoxime, a competitive ELISA format is typically employed.

Principle of Competitive ELISA

In this format, "free" Alprenoxime in the sample competes with a fixed amount of enzyme-labeled Alprenoxime (the conjugate) for binding to a limited number of anti-Alprenoxime antibody sites coated on a microplate well. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme on the bound conjugate to produce a colored signal. The intensity of the signal is inversely proportional to the concentration of Alprenoxime in the sample: a high concentration of Alprenoxime in the sample results in less conjugate binding and thus a weaker signal.

Experimental Workflow: Competitive ELISA for Alprenoxime

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding Assay cluster_detect Signal Detection & Analysis Coat Coat Plate with Antibody Wash1 Wash Coat->Wash1 Block Block Wells Wash1->Block Wash2 Wash Block->Wash2 AddSample Add Sample/Standard Wash2->AddSample AddConj Add Enzyme Conjugate AddSample->AddConj Incubate1 Incubate AddConj->Incubate1 Wash3 Wash Incubate1->Wash3 AddSub Add TMB Substrate Wash3->AddSub Incubate2 Incubate (Color Dev.) AddSub->Incubate2 Stop Add Stop Solution Incubate2->Stop Read Read Absorbance (450 nm) Stop->Read Analyze Analyze via 4-PL Curve Read->Analyze

Caption: Step-by-step workflow for a competitive ELISA to quantify Alprenoxime.

Detailed ELISA Protocol

1. Plate Preparation:

  • Rationale: The antibody-coated plate is the foundation of the assay. Blocking is a critical step to prevent non-specific binding of the sample or conjugate to the plastic surface, which would lead to high background noise.

  • Steps:

    • Coat a 96-well microplate with an anti-Alprenoxime antibody diluted in coating buffer. Incubate overnight at 4°C.

    • Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times.

2. Competitive Reaction:

  • Rationale: This is the core step where the competition occurs. The incubation time is optimized to allow the binding reaction to approach equilibrium.

  • Steps:

    • Add 50 µL of standards or samples to the appropriate wells.

    • Immediately add 50 µL of Alprenoxime-Horseradish Peroxidase (HRP) conjugate to each well.

    • Incubate for 1-2 hours at room temperature on a shaker.

    • Wash the plate 5 times to remove all unbound components.

3. Detection and Quantification:

  • Rationale: The TMB substrate reacts with the bound HRP enzyme to produce a blue color, which turns yellow upon addition of the stop solution. The absorbance is read on a plate reader, and a standard curve is generated to calculate sample concentrations. A four-parameter logistic (4-PL) curve fit is typically required to model the non-linear relationship between absorbance and concentration.

  • Steps:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Add 100 µL of stop solution (e.g., 1N HCl) to each well.

    • Read the absorbance at 450 nm within 15 minutes.

    • Generate a standard curve by plotting the absorbance versus concentration and fit the data using a 4-PL algorithm.

Performance Data Comparison: A Cross-Validation Framework

The ultimate goal of cross-validation is to compare key performance metrics. The following table summarizes the typical expected performance characteristics for each method when analyzing a small molecule like Alprenoxime in a biological matrix.

Validation Parameter HPLC-UV/Fluorescence Competitive ELISA Rationale & Causality
Specificity / Selectivity High to Very High Moderate to High HPLC physically separates compounds, providing high confidence that the measured peak is the analyte. ELISA relies on antibody-antigen recognition and is susceptible to cross-reactivity from structurally similar metabolites or compounds.[11][15]
Limit of Detection (LOD) ~0.5 - 5 ng/mL~0.1 - 2 ng/mLCan be comparable, but ELISA sensitivity is highly dependent on antibody affinity and can often be lower (more sensitive).[16][17] HPLC sensitivity can be dramatically increased with a mass spectrometry (MS) detector.
Limit of Quantification (LOQ) ~2 - 15 ng/mL~0.5 - 5 ng/mLThe LOQ is the lowest point that can be quantified with acceptable precision and accuracy.[16] ELISA often has a lower LOQ if a high-affinity antibody is used.
Linearity & Range Excellent (Typically 2-3 orders of magnitude)Good (Non-linear; 1-2 orders of magnitude)HPLC responses are typically linear over a wide concentration range.[10] ELISA has a non-linear sigmoidal curve, which limits its dynamic range.[18]
Accuracy (% Recovery) 90 - 110%85 - 115%HPLC is generally considered the more accurate "gold standard" method due to its superior specificity.[2][11]
Precision (%RSD) < 10%< 15%The multiple washing and incubation steps in ELISA can introduce more variability compared to the highly automated and controlled HPLC process.[10]
Throughput Low (15-30 min/sample)High (~40 samples in duplicate/plate in 3-4 hours)ELISA's 96-well plate format allows for simultaneous processing of many samples, making it ideal for large-scale screening.[9]
Cost per Sample High Low HPLC involves significant capital investment for instrumentation and higher costs for solvents, columns, and maintenance. ELISA kits or reagents are generally less expensive.[19]
Ease of Use / Expertise High Expertise Required Moderate Expertise Required HPLC requires highly trained personnel for method development, troubleshooting, and maintenance. ELISA protocols are generally easier to follow.[14]

Conclusion and Method Selection

The cross-validation of HPLC and ELISA for Alprenoxime detection reveals two powerful, complementary techniques. The choice of method is dictated entirely by the application's requirements.

  • HPLC is the indispensable tool for confirmatory analysis, regulatory submissions, and any study where absolute specificity and accuracy are non-negotiable. Its strength lies in its ability to physically separate Alprenoxime from its metabolites and other matrix components, providing unequivocal quantitative data. While lower in throughput and higher in cost, its reliability underpins pivotal decisions in late-stage drug development.

  • ELISA serves as an exceptional method for high-throughput screening applications. Its speed, cost-effectiveness, and high sensitivity make it ideal for early-stage discovery, large pharmacokinetic screens, and routine monitoring where rapid data turnaround is critical. However, any critical or unexpected findings from an ELISA should be confirmed by a reference method like HPLC due to the potential for cross-reactivity.

By understanding the underlying principles and performance characteristics of each method, researchers can design a robust analytical strategy, leveraging the strengths of both HPLC and ELISA to generate a complete and reliable data package for their drug development program.

References

  • Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Vertex AI Search. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link] using Docket No. FDA-2017-D-6821

  • Vertex AI Search. (2025). ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Retrieved from [Link]

  • Vertex AI Search. (n.d.). USFDA guidelines for bioanalytical method validation | PPTX - Slideshare. Retrieved from [Link]

  • Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link] using Docket No. FDA-2017-D-6821

  • PubChem - NIH. (n.d.). Alprenoxime | C15H22N2O2 | CID 5489436. Retrieved from [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Alprenoxime Hydrochloride | C15H23ClN2O2 | CID 60729. Retrieved from [Link]

  • Wikipedia. (n.d.). Alprenoxime. Retrieved from [Link]

  • Neogen. (n.d.). Propranolol Forensic ELISA Kit | Diagnostics. Retrieved from [Link]

  • GSRS. (n.d.). ALPRENOXIME. Retrieved from [Link]

  • GSRS. (n.d.). ALPRENOXIME HYDROCHLORIDE. Retrieved from [Link]

  • Maxanim. (n.d.). Propranolol Forensic ELISA Kit | 107319. Retrieved from [Link]

  • Pinho, A. R., et al. (2019). Comparison of ELISA and HPLC-MS methods for the determination of exenatide in biological and biotechnology-based formulation matrices. PMC. Retrieved from [Link]

  • Open Access Pub. (n.d.). Comparison of an HPLC-MS/MS Method with Multiple Commercial ELISA Kits on the Determination of Levels of 8-oxo-7,8-Dihydro-2'-Deoxyguanosine in Human Urine. Retrieved from [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of validation parameters for the proposed HPLC and HPTLC methods. Retrieved from [Link]

  • ResearchGate. (2025). Quantification of alprenolol and propranolol in human plasma using a two-dimensional liquid chromatography (2D-LC). Retrieved from [Link]

  • Texila International Journal. (2018). Basic Principles and Applied GxP Regulations for ELISA Analytical Method Validation of Drugs and Biologics in FDA Driven Environ. Retrieved from [Link]

  • Journal of Analytical Toxicology. (n.d.). Enantioselective Quantitation of (R)- and (S)-Alprenolol by Gas Chromatography—Mass Spectrometry in Human Saliva and Plasma. Retrieved from [Link]

  • ResearchGate. (2019). Comparison of ELISA and HPLC-MS methods for the determination of exenatide in biological and biotechnology-based formulation matrices. Retrieved from [Link]

  • MDPI. (2020). Validation of HPLC and Enzyme-Linked Immunosorbent Assay (ELISA) Techniques for Detection and Quantification of Aflatoxins in Different Food Samples. Retrieved from [Link]

  • SciSpace. (n.d.). Comparison of elisa and HPLC methods for the detection of mycotoxins by analysing proficiency test results. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Validation of HPLC and Enzyme-Linked Immunosorbent Assay (ELISA) Techniques for Detection and Quantification of Aflatoxins in Different Food Samples. Retrieved from [Link]

  • Wiley. (n.d.). ANALYTICAL METHOD VALIDATION AND INSTRUMENT PERFORMANCE VERIFICATION. Retrieved from [Link]

  • LCGC International. (2022). The Limit of Detection. Retrieved from [Link]

  • PubMed. (n.d.). Direct derivatization of alprenolol and its 4-hydroxy metabolite in urine with phosgene and methanol prior to analysis by capillary column gas chromatography. Retrieved from [Link]

  • LCGC International. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • Quansys Biosciences. (2023). An Explanation of Sensitivity and the LLD, LLOQ, and ULOQ of a Multiplex ELISA. Retrieved from [Link]

  • SciSpace. (n.d.). Hplc method development and validation: an overview. Retrieved from [Link]

  • Hindawi. (n.d.). Using HPLC Method with DAD Detection for the Simultaneous Determination of 15 Drugs in Surface Water and Wastewater. Retrieved from [Link]

  • ResearchGate. (2025). Separation and quantitation of oxprenolol in urine and pharmaceutical formulations by HPLC using a Chiralpak IC and UV detection. Retrieved from [Link]

  • Impactfactor. (n.d.). Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Atenolol. Retrieved from [Link]

  • MTC USA. (2025). How to improve LOD or detection limits in HPLC - Tips & Suggestions. Retrieved from [Link]

  • DOI. (n.d.). Factors Affecting the Limit of Detection For HPLC/Tandem Mass Spectrometry Experiments Based on Gas-phase Ion-Molecule Reactions. Retrieved from [Link]

  • PubMed. (2007). Simulation model for predicting limit of detection and range of quantitation of competitive enzyme-linked immunosorbent assay. Retrieved from [Link]

  • Patsnap Synapse. (2025). What Is the Sensitivity Limit of ELISA Assays?. Retrieved from [Link]

  • PMC. (2025). An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids. Retrieved from [Link]

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Comparative Guide: Statistical Analysis of Alprenoxime Dose-Response Curves

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Prodrug Bioactivation & Therapeutic Index Determination

Executive Summary & Scientific Context

Alprenoxime is not a standard receptor antagonist; it is a site-activated prodrug (ketoxime precursor) designed to metabolize into the active beta-blocker Alprenolol specifically within ocular tissue.[1][2] Unlike direct-acting alternatives like Timolol or Propranolol , Alprenoxime’s dose-response profile is biphasic and enzyme-dependent.

The Analytical Challenge: Standard ligand-binding assays will yield false negatives for Alprenoxime because it requires enzymatic hydrolysis and reduction (via iris-ciliary body enzymes) to bind beta-adrenergic receptors. Therefore, statistical analysis must focus on comparative potency shifts between the prodrug and the active metabolite in enzyme-rich vs. enzyme-deficient systems.

This guide details the statistical framework to validate Alprenoxime’s primary value proposition: High Ocular Potency (High


) with Low Systemic Toxicity (Low Affinity in Cardiac Tissue). 

Mechanism of Action & Signaling Pathway

To model the dose-response correctly, one must understand the kinetic delay introduced by bioactivation. Alprenoxime is inactive until converted.

Alprenoxime_Pathway Alprenoxime Alprenoxime (Inactive Prodrug) Alprenolol Alprenolol (Active Metabolite) Alprenoxime->Alprenolol Bioactivation Enzymes Iris-Ciliary Enzymes (Hydrolase/Reductase) Enzymes->Alprenolol BetaRec Beta-Adrenergic Receptor (GPCR) Alprenolol->BetaRec High Affinity Binding Gs Gs Protein BetaRec->Gs Antagonism AC Adenylyl Cyclase Gs->AC Inhibition cAMP cAMP Production (Suppressed) AC->cAMP Reduced Output

Figure 1: The bioactivation pathway of Alprenoxime.[1][2][3][4][5][6][7][8][9] Note that statistical models must account for the conversion step (dashed line) which is absent in standard beta-blockers.

Experimental Protocol: The "Dual-System" Validation

To statistically prove Alprenoxime's efficacy, you cannot use a single assay. You must generate two comparative datasets.

Workflow Overview
  • Assay A (Target): Corneal/Iris homogenate or cells expressing hydrolase/reductase (Simulating the Eye).

  • Assay B (Off-Target): Cardiac myocytes or enzyme-free membrane preparations (Simulating Systemic Circulation).

Step-by-Step Methodology
  • Preparation:

    • Prepare molar concentration series for Alprenoxime (Test), Alprenolol (Active Control), and Timolol (Benchmark).

    • Range:

      
       to 
      
      
      
      (semi-log dilution).
  • Incubation:

    • Incubate compounds in Assay A (Enzyme +) and Assay B (Enzyme -) for 60 minutes. Critical: Alprenoxime requires longer pre-incubation than Alprenolol to allow bioactivation.

  • Detection:

    • Use a TR-FRET cAMP kit (e.g., HTRF or Lance Ultra) to measure receptor blockade following Isoproterenol stimulation.

  • Data Normalization:

    • Normalize raw fluorescence units (RFU) to % Inhibition:

      
      
      

Statistical Analysis Framework

Do not use linear regression. Dose-response curves for receptor antagonists are inherently non-linear and sigmoidal.

A. Model Selection: The 4-Parameter Logistic (4PL)

For Alprenoxime, the standard Variable Slope (4PL) model is required.



  • X: Log of dose (concentration).

  • Y: Response (% Inhibition).

  • HillSlope: Describes the steepness.[9] For Alprenoxime, a Hill Slope < 1.0 often indicates incomplete bioactivation or negative cooperativity.

B. The "Prodrug Shift" Calculation

The core metric for Alprenoxime is the Potency Shift Ratio (PSR) . You must calculate the ratio of the IC50 of the prodrug vs. the active metabolite.[9]



  • In Eye Tissue (Enzyme+): PSR should approach 1.0 (Complete conversion).

  • In Heart Tissue (Enzyme-): PSR should be >100 (Prodrug remains inactive).

C. Statistical Comparison (Extra Sum-of-Squares F-Test)

To prove Alprenoxime is distinct from Alprenolol, perform an Extra Sum-of-Squares F-Test on the datasets from Assay B (Heart).

  • Null Hypothesis (

    
    ):  One curve fits both datasets (Alprenoxime = Alprenolol).
    
  • Alternative Hypothesis (

    
    ):  Two different curves are required.
    
  • Result: A low P-value (<0.05) confirms Alprenoxime is significantly less potent in cardiac tissue, validating its safety profile.[2]

Comparative Analysis: Alprenoxime vs. Alternatives

The following table summarizes the expected statistical profile of Alprenoxime compared to market standards.

FeatureAlprenoxime (Prodrug)Alprenolol (Active)Timolol (Standard)
Primary Target Beta-2 Adrenergic (Ocular)Beta-1/2 AdrenergicBeta-1/2 Adrenergic
Ocular IC50 Low (nM range) (High Potency)Low (nM range)Low (nM range)
Cardiac IC50 High (

M range)
(Low Toxicity)
Low (nM range)Low (nM range)
Therapeutic Index > 500 (Wide Safety Margin)< 10 (Narrow)< 20 (Narrow)
Hill Slope Variable (Enzyme dependent)~1.0 (Standard)~1.0 (Standard)
Bioactivation Required (Hydrolase/Reductase)NoneNone
Interpretation of Results
  • If Alprenoxime IC50 ≈ Alprenolol IC50 in Cardiac tissue: The prodrug is unstable or leaking active metabolite. Fail.

  • If Alprenoxime IC50 >> Alprenolol IC50 in Ocular tissue: Bioactivation is inefficient. Fail.

  • Ideal Profile: Curves overlap in Ocular tissue but are separated by 2-3 log orders in Cardiac tissue.

Visualizing the Analysis Workflow

Use this workflow to ensure data integrity from plate reader to P-value.

Analysis_Workflow cluster_Stats Statistical Validation RawData Raw Fluorescence Data (Assay A & B) Norm Normalize to % Inhibition RawData->Norm Transform Log-Transform Concentrations (X) Norm->Transform Fit Non-Linear Regression (4PL Model) Transform->Fit Outlier ROUT Method (Q=1%) Fit->Outlier FTest Extra Sum-of-Squares F-Test Outlier->FTest CI Calculate 95% CI for IC50 Ratio FTest->CI Decision Calculate Therapeutic Index: (Cardiac IC50 / Ocular IC50) CI->Decision

Figure 2: Statistical workflow for validating prodrug selectivity. Note the critical step of F-Test comparison between tissue types.

References

  • Prokai, L., et al. (1995). "Ocular delivery of the beta-adrenergic antagonist alprenolol by sequential bioactivation of its methoxime analogue."[2][3] Journal of Medicinal Chemistry.

  • Motulsky, H. J., & Christopoulos, A. (2004). "Fitting Models to Biological Data using Linear and Nonlinear Regression: A Practical Guide to Curve Fitting." GraphPad Software Inc.

  • Neubig, R. R., et al. (2003). "International Union of Pharmacology Committee on Receptor Nomenclature and Drug Classification. XXXVIII. Update on terms and symbols in quantitative pharmacology." Pharmacological Reviews.

  • FDA Guidance for Industry. "Bioanalytical Method Validation M10." U.S. Food and Drug Administration.

Sources

Verifying Alprenoxime Specificity: A Comparative Guide to Utilizing Knockout Models for Unambiguous Target Validation

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive framework for leveraging knockout (KO) animal models to rigorously validate the in-vivo specificity of Alprenoxime. It moves beyond simple protocol listing to explain the scientific rationale behind experimental design, ensuring a robust and self-validating approach to target confirmation.

Introduction: The Imperative of On-Target Specificity

Alprenoxime is a prodrug designed for site-specific activation into its active form, Alprenolol, a well-characterized β-adrenergic receptor antagonist.[1][2] While primarily developed for ophthalmic applications to minimize systemic side effects, its active metabolite, Alprenolol, interacts with a critical family of G protein-coupled receptors (GPCRs) that regulate countless physiological processes.[3][4] Therefore, definitively proving that its therapeutic effects are mediated solely through its intended target—and not through unforeseen "off-target" interactions—is paramount for both efficacy and safety.

In vitro assays are essential for initial characterization, but they cannot fully replicate the complex biological environment of a whole organism. Genetic models, specifically knockout (KO) mice in which the target receptor gene has been deleted, offer the ultimate in-vivo negative control.[5][6][7] By comparing the physiological and behavioral responses to Alprenoxime in wild-type (WT) animals versus their KO littermates, researchers can obtain unambiguous evidence of on-target activity. This guide outlines the critical steps and scientific reasoning for conducting such a validation study.

Chapter 1: The Pharmacology of Alprenoxime and the β-Adrenergic System

Alprenoxime is metabolically converted to Alprenolol, which acts as an antagonist at β-adrenergic receptors (β-ARs).[2] These receptors are classified into three main subtypes: β1, β2, and β3.[8][9]

  • β1-Adrenergic Receptors: Predominantly found in the heart, their activation increases heart rate and contractility.[4][8]

  • β2-Adrenergic Receptors: Located in the smooth muscle of the lungs, blood vessels, and other organs, their activation leads to muscle relaxation (e.g., bronchodilation).[9][10]

  • β3-Adrenergic Receptors: Primarily located in adipose tissue, involved in lipolysis.[9]

Alprenolol is non-selective, meaning it blocks both β1 and β2 receptors. This antagonism prevents the endogenous catecholamines, norepinephrine and epinephrine, from binding and activating the downstream Gs-protein signaling cascade, which would otherwise lead to the production of the second messenger cyclic AMP (cAMP).[11]

Gs_Pathway Receptor β-Adrenergic Receptor G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP to Alprenolol Alprenolol (from Alprenoxime) Alprenolol->Receptor Blocks Agonist Norepinephrine / Epinephrine Agonist->Receptor Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets

Caption: β-Adrenergic receptor signaling pathway and the inhibitory action of Alprenolol.

Chapter 2: Experimental Design: The Self-Validating Knockout Model

The cornerstone of this validation strategy is a four-arm experimental design. This structure allows for the dissection of drug effects, genotype effects, and any potential interaction between the two. The use of a specific β-receptor knockout mouse (e.g., a β2-AR KO mouse) is critical.[12]

Experimental Groups:

  • Wild-Type (WT) + Vehicle: Establishes the baseline physiological and behavioral phenotype.

  • Wild-Type (WT) + Alprenoxime: Demonstrates the drug's effect in a normal biological system.

  • Knockout (KO) + Vehicle: Reveals any baseline phenotypic changes resulting from the genetic deletion of the target receptor.

  • Knockout (KO) + Alprenoxime: The critical test group. If Alprenoxime is specific, its effects observed in the WT group should be absent or significantly attenuated in this group.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Arms cluster_analysis Comparative Analysis WT Wild-Type (WT) Mice WT_V WT + Vehicle WT->WT_V WT_A WT + Alprenoxime WT->WT_A KO Knockout (KO) Mice KO_V KO + Vehicle KO->KO_V KO_A KO + Alprenoxime KO->KO_A Binding Ex Vivo Binding Assays WT_V->Binding Functional Functional Assays (cAMP) WT_V->Functional Behavioral In Vivo Behavioral & Physiological Readouts WT_V->Behavioral WT_A->Binding WT_A->Functional WT_A->Behavioral KO_V->Binding KO_V->Functional KO_V->Behavioral KO_A->Binding KO_A->Functional KO_A->Behavioral

Caption: Four-arm experimental workflow for specificity validation in KO models.

Chapter 3: Methodologies for Robust Data Generation

To build a compelling case for specificity, a multi-tiered analytical approach is required, combining biochemical, functional, and whole-animal assays.

Protocol 3.1: Ex Vivo Radioligand Binding Assay

This assay directly measures the ability of Alprenoxime's active form, Alprenolol, to bind to its target in tissues isolated from the experimental animals. It provides a direct measure of target engagement.

Objective: To quantify the binding affinity (Ki) of Alprenolol in tissues from WT and KO mice.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest target tissues (e.g., heart for β1, lung for β2) from mice in all four experimental groups. Homogenize the tissue in ice-cold buffer and perform differential centrifugation to isolate the cell membrane fraction, which is rich in β-ARs.[13][14]

  • Protein Quantification: Determine the protein concentration of each membrane preparation to ensure equal amounts are used in the assay.[13]

  • Competitive Binding: In a 96-well plate, incubate a fixed concentration of a specific radioligand (e.g., [¹²⁵I]-Iodocyanopindolol) with the membrane preparations in the presence of increasing concentrations of unlabeled Alprenolol.[14]

  • Incubation & Filtration: Allow the reaction to reach equilibrium. Rapidly terminate the binding by vacuum filtering the mixture through glass fiber filters, trapping the membranes and bound radioligand. Wash filters with ice-cold buffer to remove unbound radioactivity.[13][14]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation or gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of Alprenolol. Use non-linear regression to calculate the IC50 (the concentration of Alprenolol that displaces 50% of the radioligand) and subsequently the Ki (inhibitory constant).

Protocol 3.2: Functional cAMP Accumulation Assay

This assay measures the functional consequence of receptor binding—the inhibition of cAMP production. It confirms that Alprenoxime not only binds to the receptor but also blocks its downstream signaling.

Objective: To measure the effect of Alprenolol on agonist-stimulated cAMP levels in cells or tissues from WT and KO mice.

Step-by-Step Methodology:

  • Cell/Tissue Preparation: Prepare primary cell cultures or tissue slices from the target organ (e.g., heart, lung) of WT and KO animals.

  • Pre-treatment: Incubate the cells/tissues with varying concentrations of Alprenolol (the antagonist).

  • Stimulation: Add a β-AR agonist (e.g., Isoproterenol) to stimulate the Gs pathway and induce cAMP production. For Gi-coupled receptors, cells would first be stimulated with forskolin to elevate cAMP before adding the drug.[15][16]

  • Cell Lysis: After a short incubation, stop the reaction and lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP using a commercially available kit, such as HTRF, AlphaScreen, or luminescence-based assays (e.g., cAMP-Glo™).[17][18][19] These kits provide a sensitive and reproducible method for measuring cAMP levels.[15]

  • Data Analysis: Plot the cAMP levels against the agonist concentration in the presence and absence of Alprenolol. The rightward shift of the agonist dose-response curve in the presence of Alprenolol demonstrates functional antagonism.

Protocol 3.3: In Vivo Physiological & Behavioral Phenotyping

This is the ultimate test of specificity, assessing whether the drug's effect on the whole animal is dependent on the presence of the target receptor.

Objective: To compare the effect of Alprenoxime administration on relevant physiological or behavioral endpoints in WT and KO mice.

Step-by-Step Methodology:

  • Animal Acclimation: Properly acclimate all mice to the testing environment to reduce stress-induced variability. For most behavioral tests, a sample size of 10-20 mice per group is recommended for statistical power.[20]

  • Drug Administration: Administer Alprenoxime or vehicle to the mice according to the four-arm design. The route and dose should be consistent with the drug's intended use and pharmacokinetic profile.

  • Physiological Measurement: Measure a relevant physiological parameter. For a β-blocker, this could be heart rate and blood pressure measured via telemetry or a tail-cuff system.[21] The β-blocking effect can be challenged by administering a β-agonist like isoproterenol and observing the blunted response in drug-treated animals.[3][21]

  • Behavioral Assay: Conduct a behavioral test relevant to β-AR function. For example, since β-ARs are implicated in anxiety, the elevated plus-maze or light-dark box test could be used to assess anxiolytic or anxiogenic effects.[20]

  • Data Collection & Analysis: Record all data meticulously. Analyze the results using appropriate statistical methods (e.g., two-way ANOVA) to test for main effects of genotype, drug treatment, and a genotype x drug interaction. A significant interaction is the key indicator of target-dependent drug action.

Chapter 4: Data Interpretation: The Signature of Specificity

The power of the KO model lies in the clarity of the results. The data, when summarized, should paint a clear picture of on-target specificity.

Table 1: Hypothetical Ex Vivo Binding Affinity Data (Ki, nM)
TissueGenotypeRadioligandAlprenolol Ki (nM)Interpretation
LungWild-Type[¹²⁵I]-CYP5.2High-affinity binding to β-ARs.
Lungβ2-AR KO[¹²⁵I]-CYP>10,000No specific binding; confirms target absence.
HeartWild-Type[¹²⁵I]-CYP8.1High-affinity binding to β-ARs.
Heartβ2-AR KO[¹²⁵I]-CYP7.9Binding to other β-ARs (e.g., β1) persists.
Table 2: Hypothetical Functional Assay Data (Isoproterenol EC50, nM)
TissueGenotypeTreatmentIsoproterenol EC50 (nM)Interpretation
LungWild-TypeVehicle15Baseline agonist potency.
LungWild-TypeAlprenolol250Rightward shift indicates functional antagonism.
Lungβ2-AR KOVehicle>5,000No functional response; confirms target absence.
Lungβ2-AR KOAlprenolol>5,000Alprenolol has no effect in the absence of its target.
Table 3: Hypothetical In Vivo Data (Heart Rate Response to Isoproterenol)
GenotypeTreatmentBaseline HR (bpm)Post-Isoproterenol HR (bpm)Interpretation
Wild-TypeVehicle550750 (+200)Normal tachycardic response to β-agonist.
Wild-TypeAlprenoxime500520 (+20)Response is blocked, showing β-blockade.
β-AR KOVehicle540550 (+10)No response; confirms functional target loss.
β-AR KOAlprenoxime535545 (+10)Alprenoxime has no additional effect.

The "Specificity Signature": A compound demonstrates on-target specificity if its biochemical, functional, and physiological effects are observed in wild-type animals but are completely absent or significantly diminished in knockout animals lacking the specific target receptor.

Conclusion

The use of knockout models provides an indispensable and rigorous method for confirming the in-vivo specificity of pharmacological agents like Alprenoxime.[6][22] By systematically comparing drug response across wild-type and knockout genotypes, researchers can move beyond correlation to establish a causal link between target engagement and therapeutic effect. This multi-faceted approach, integrating biochemical, cellular, and whole-animal data, forms the gold standard for preclinical target validation and is a critical step in the development of safe and effective medicines.

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Alprenoxime

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical research and development, the lifecycle of a compound extends far beyond its synthesis and application. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of Alprenoxime, ensuring the protection of both laboratory personnel and the environment. As a novel compound, specific disposal protocols for Alprenoxime are not yet universally established. Therefore, this document synthesizes best practices in pharmaceutical waste management with the known chemical properties of Alprenoxime to offer a robust and cautious approach.

The Imperative of Proper Disposal: Regulatory and Safety Context

The disposal of chemical and pharmaceutical waste is not merely a matter of good housekeeping; it is a stringent regulatory requirement. In the United States, the primary federal legislation governing the disposal of such waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[1][2][3][4] The RCRA establishes a "cradle-to-grave" system for managing hazardous waste, and while not all pharmaceutical waste is classified as hazardous, a thorough evaluation is mandatory.

It is crucial to recognize that state and local regulations may be more stringent than federal mandates.[1] Therefore, all disposal activities must be conducted in accordance with the specific requirements of your institution and locality. This guide should be used in conjunction with, and not as a replacement for, your institution's Environmental Health and Safety (EHS) protocols and the guidance of a licensed hazardous waste disposal vendor.

Characterizing Alprenoxime Waste: The First Step to Compliance

The cornerstone of proper disposal is the accurate characterization of the waste. Pharmaceutical waste is broadly categorized as either hazardous or non-hazardous.

Alprenoxime: Chemical and Physical Properties
PropertyValueSource
Molecular FormulaC15H22N2O2[5][6][7]
Molar Mass262.35 g/mol [5][6]
Water Solubility4.10e-3 g/L (predicted)[8]
Melting Point134 °C (predicted)[8]

At present, there is no readily available Safety Data Sheet (SDS) that specifically classifies Alprenoxime as a hazardous waste under RCRA. However, a conservative approach is always recommended in the absence of definitive data. The decision-making process for classifying Alprenoxime waste should be as follows:

  • Consult the SDS: If a specific SDS for Alprenoxime becomes available, it will provide explicit disposal guidance. This should always be the primary source of information.

  • Institutional EHS Consultation: Your institution's EHS department is a critical resource for waste characterization and disposal procedures. They will have knowledge of local regulations and established protocols for similar compounds.

  • Licensed Waste Disposal Vendor: A certified hazardous waste vendor can provide invaluable assistance in classifying and managing chemical waste.

For the purposes of this guide, and in the absence of information to the contrary, we will proceed with the assumption that Alprenoxime waste is to be managed as non-hazardous pharmaceutical waste . However, it is imperative that each research entity validates this classification based on their specific formulations and any new information that may become available.

Step-by-Step Disposal Protocol for Alprenoxime

This protocol outlines the procedures for the collection, storage, and disposal of Alprenoxime waste, assuming a non-hazardous classification.

Waste Segregation: A Foundation of Safety

Proper segregation of waste streams is fundamental to safe and compliant laboratory operations.[3]

  • Designated Alprenoxime Waste Container: Establish a clearly labeled, dedicated container for all Alprenoxime-contaminated waste. The container should be made of a material compatible with Alprenoxime and any solvents used.

  • Types of Waste: This container should be used for:

    • Unused or expired pure Alprenoxime.

    • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

    • Contaminated lab supplies (e.g., pipette tips, vials, weighing paper).

    • Spill cleanup materials.

  • No Sharps: Needles and other sharps must be disposed of in a designated sharps container.

Waste Collection and Storage: Maintaining a Safe Environment
  • Container Labeling: The Alprenoxime waste container must be clearly labeled with "Alprenoxime Waste" and the date accumulation started.

  • Secure Storage: Store the waste container in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated.

  • Closed Containers: Keep the waste container closed at all times, except when adding waste.

Disposal Pathway: Professional Management is Key
  • Engage a Licensed Vendor: The disposal of all chemical waste, including non-hazardous pharmaceutical waste, must be handled by a licensed and reputable waste disposal vendor.

  • Waste Manifest: Your institution's EHS department will coordinate with the vendor to create a waste manifest, a legal document that tracks the waste from your facility to its final disposal site.

  • Do Not Dispose in General Trash or Down the Drain: Alprenoxime, like all pharmaceuticals, should never be disposed of in the regular trash or flushed down the sink or toilet.[1][9][10] Improper disposal can lead to environmental contamination.[1]

Managing Alprenoxime Spills: A Swift and Safe Response

In the event of an Alprenoxime spill, the following steps should be taken:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate if Necessary: For large spills or if there is a risk of respiratory exposure, evacuate the area.

  • Consult the SDS: If available, the SDS will provide specific spill cleanup instructions.

  • Don Appropriate PPE: At a minimum, this should include a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill: Use an appropriate absorbent material (e.g., spill pillows, absorbent pads, or inert material like vermiculite) to contain the spill.

  • Clean the Area: Once the spill is absorbed, carefully collect the contaminated material and place it in the designated Alprenoxime waste container. Clean the spill area with a suitable detergent and water.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as Alprenoxime waste.

  • Report the Spill: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Alprenoxime Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Alprenoxime.

Alprenoxime_Disposal_Workflow start Alprenoxime Waste Generated sds_check Consult Alprenoxime SDS start->sds_check ehs_consult Consult Institutional EHS sds_check->ehs_consult SDS Unavailable or Unclear classify_hazardous Classify as Hazardous Waste sds_check->classify_hazardous SDS Indicates Hazardous classify_non_hazardous Classify as Non-Hazardous Pharmaceutical Waste sds_check->classify_non_hazardous SDS Indicates Non-Hazardous vendor_consult Consult Licensed Waste Vendor ehs_consult->vendor_consult EHS Requires Further Clarification ehs_consult->classify_hazardous EHS Classifies as Hazardous ehs_consult->classify_non_hazardous EHS Classifies as Non-Hazardous vendor_consult->classify_hazardous Vendor Classifies as Hazardous vendor_consult->classify_non_hazardous Vendor Classifies as Non-Hazardous hazardous_protocol Follow Hazardous Waste Disposal Protocol classify_hazardous->hazardous_protocol non_hazardous_protocol Follow Non-Hazardous Pharmaceutical Waste Disposal Protocol classify_non_hazardous->non_hazardous_protocol segregate Segregate in Labeled, Closed Container hazardous_protocol->segregate non_hazardous_protocol->segregate store Store in Secure, Designated Area segregate->store dispose Dispose via Licensed Waste Vendor store->dispose

Caption: Decision workflow for the proper disposal of Alprenoxime waste.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of Alprenoxime is a critical responsibility for all researchers and scientists. By adhering to the principles of waste characterization, segregation, and professional management, we can ensure that our pursuit of scientific advancement does not come at the cost of environmental integrity or personal safety. Always prioritize a conservative approach, consult with your institution's EHS department, and partner with a licensed waste disposal vendor to navigate the final steps of your research with confidence and compliance.

References

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A Comprehensive Guide to Personal Protective Equipment for Handling Alprenoxime

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research, the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling Alprenoxime, a beta-adrenergic antagonist. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the necessary precautions. This approach is grounded in the principles of Expertise, Experience, and Trustworthiness, forming a self-validating system for laboratory safety.

Understanding the Compound: Alprenoxime
The Hierarchy of Controls: A Foundation for Safety

Before detailing specific Personal Protective Equipment (PPE), it is crucial to understand the hierarchy of controls, a fundamental concept in occupational safety. This framework prioritizes the most effective control measures to minimize exposure to hazards.

  • Elimination/Substitution: The most effective control, which involves removing the hazard or replacing it with a less hazardous substance.

  • Engineering Controls: Physical changes to the work environment to isolate people from the hazard. Examples include fume hoods, glove boxes, and ventilated balance enclosures.[9][10]

  • Administrative Controls: Changes to the way people work, such as standard operating procedures (SOPs), training, and restricting access to areas where hazardous materials are handled.[11]

  • Personal Protective Equipment (PPE): The last line of defense when exposure cannot be adequately controlled by other means.

This guide focuses on PPE, but it must be used in conjunction with appropriate engineering and administrative controls.

Personal Protective Equipment (PPE) for Handling Alprenoxime

The selection of PPE is based on a risk assessment that considers the quantity of Alprenoxime being handled, the physical form (solid or liquid), and the specific laboratory procedure being performed.[12][13] The following recommendations are based on the assumption that Alprenoxime is a potent compound.

Core PPE Requirements
PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978).[14][15]Provides a high level of protection against chemical permeation. The outer glove can be removed immediately in case of contamination, while the inner glove continues to provide protection.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[14][15]Protects the body from splashes and spills. The back-closing design minimizes the risk of contamination of personal clothing.
Eye and Face Protection Safety goggles with side shields or a full-face shield.[14][15][16]Protects the eyes and face from splashes, aerosols, and airborne particles. Standard safety glasses are not sufficient.
Respiratory Protection An N95 respirator is the minimum requirement for handling solid Alprenoxime. For procedures that may generate aerosols, a powered air-purifying respirator (PAPR) is recommended.[9][16]Protects against the inhalation of airborne particles. A PAPR provides a higher protection factor and is recommended for higher-risk procedures.
Shoe Covers Two pairs of disposable, slip-resistant shoe covers.[15][16]Prevents the tracking of contamination out of the laboratory. The outer pair can be removed upon exiting the immediate work area.
Hair and Beard Covers Disposable bouffant cap and beard cover (if applicable).[14][15]Contains hair and facial hair to prevent contamination of the work area and the experiment.

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence

Donning_Sequence cluster_prep Preparation Area cluster_ppe PPE Donning Area Change into scrubs Change into scrubs Inner Shoe Covers Inner Shoe Covers Change into scrubs->Inner Shoe Covers Hair/Beard Cover Hair/Beard Cover Inner Shoe Covers->Hair/Beard Cover Inner Gloves Inner Gloves Hair/Beard Cover->Inner Gloves Gown Gown Inner Gloves->Gown Outer Gloves Outer Gloves Gown->Outer Gloves Eye/Face Protection Eye/Face Protection Outer Gloves->Eye/Face Protection Respirator Respirator Eye/Face Protection->Respirator Outer Shoe Covers Outer Shoe Covers Respirator->Outer Shoe Covers

Caption: PPE Donning Sequence

Doffing Sequence

Doffing_Sequence cluster_decon Decontamination Area Outer Shoe Covers Outer Shoe Covers Outer Gloves Outer Gloves Outer Shoe Covers->Outer Gloves Dispose in designated waste Dispose in designated waste Outer Shoe Covers->Dispose in designated waste Gown Gown Outer Gloves->Gown Outer Gloves->Dispose in designated waste Inner Gloves Inner Gloves Gown->Inner Gloves Gown->Dispose in designated waste Eye/Face Protection Eye/Face Protection Inner Gloves->Eye/Face Protection Inner Gloves->Dispose in designated waste Respirator Respirator Eye/Face Protection->Respirator Clean and disinfect or dispose Clean and disinfect or dispose Eye/Face Protection->Clean and disinfect or dispose Inner Shoe Covers Inner Shoe Covers Respirator->Inner Shoe Covers Respirator->Clean and disinfect or dispose Hair/Beard Cover Hair/Beard Cover Inner Shoe Covers->Hair/Beard Cover Inner Shoe Covers->Dispose in designated waste Hair/Beard Cover->Dispose in designated waste

Caption: PPE Doffing and Decontamination Sequence

Operational and Disposal Plans

A robust operational plan ensures that safety procedures are consistently followed.

Operational Plan: Step-by-Step Handling of Alprenoxime
  • Preparation:

    • Ensure all necessary engineering controls (e.g., fume hood, ventilated enclosure) are functioning correctly.

    • Gather all required materials and equipment before starting work.

    • Don all required PPE following the correct sequence.

  • Handling:

    • Conduct all manipulations of Alprenoxime powder within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[10]

    • Use dedicated equipment (spatulas, weigh boats, etc.) for handling Alprenoxime.

    • Clean and decontaminate all surfaces and equipment immediately after use.

  • Post-Handling:

    • Doff PPE in the designated area, following the correct sequence to avoid self-contamination.

    • Dispose of all contaminated materials in appropriately labeled hazardous waste containers.[11]

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of contaminated materials is crucial to protect personnel and the environment.

Waste StreamDisposal Procedure
Contaminated PPE (gloves, gowns, shoe covers, etc.) Place in a designated, sealed, and clearly labeled hazardous waste container for "Trace Chemotherapy Waste" or equivalent, in accordance with institutional and local regulations.
Grossly Contaminated Items (e.g., from a spill) Treat as bulk hazardous chemical waste. Place in a sealed, labeled container for hazardous waste pickup.
Unused or Expired Alprenoxime Dispose of as hazardous chemical waste through your institution's environmental health and safety department. Do not dispose of down the drain or in regular trash.[17][18][19]
Empty Alprenoxime Containers "Empty" containers that held Alprenoxime should be triple-rinsed with a suitable solvent (if appropriate for the container material) and the rinsate collected as hazardous waste. The rinsed container may then be disposed of according to institutional policy. Alternatively, unrinsed empty containers should be disposed of as hazardous waste.

Conclusion

The safe handling of Alprenoxime requires a multi-faceted approach that prioritizes risk assessment and the hierarchy of controls. While this guide provides a comprehensive overview of the necessary personal protective equipment and procedures, it is imperative that all personnel receive thorough training on these protocols and the specific hazards of Alprenoxime. By fostering a culture of safety and adhering to these scientifically grounded principles, research and development with this compound can proceed with the highest level of protection for all involved.

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Alprenoxime

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